2-Chloro-3-ethyl-8-methylquinoline
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3-ethyl-8-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN/c1-3-9-7-10-6-4-5-8(2)11(10)14-12(9)13/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYOLSCCWFXYRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=CC=CC(=C2N=C1Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594433 | |
| Record name | 2-Chloro-3-ethyl-8-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917750-56-2 | |
| Record name | 2-Chloro-3-ethyl-8-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-3-ethyl-8-methylquinoline
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust synthetic pathway to 2-Chloro-3-ethyl-8-methylquinoline, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The described methodology leverages the Vilsmeier-Haack reaction for the core quinoline synthesis, followed by a strategic reduction to achieve the desired 3-ethyl substitution. This document offers a detailed, step-by-step protocol for each synthetic transformation, underpinned by a thorough discussion of the mechanistic rationale and experimental considerations. Furthermore, a complete guide to the characterization of the target molecule is presented, including predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) based on analogous structures found in the literature. This guide is intended to serve as a practical resource for researchers engaged in the synthesis and development of novel quinoline-based compounds.
Introduction: The Significance of the Quinoline Scaffold
Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products, pharmaceuticals, and functional materials. The quinoline moiety is particularly prevalent in a wide range of biologically active molecules, exhibiting antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The specific substitution pattern of this compound presents a versatile platform for further chemical modification, making it a valuable building block in drug discovery and development programs. The strategic placement of the chloro, ethyl, and methyl groups allows for the fine-tuning of the molecule's physicochemical properties and biological activity.
Strategic Synthesis of this compound
The synthesis of this compound is most effectively approached through a multi-step sequence, commencing with the readily available starting material, 2-methylaniline (o-toluidine). The overall synthetic strategy is depicted below.
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of N-(2-methylphenyl)acetamide
The initial step involves the protection of the amino group of 2-methylaniline via acetylation. This is a crucial step as it provides the necessary substrate for the subsequent Vilsmeier-Haack cyclization.
Protocol:
-
In a well-ventilated fume hood, dissolve 2-methylaniline (1.0 eq) in glacial acetic acid (3.0 eq).
-
To this solution, add acetic anhydride (1.2 eq) dropwise with constant stirring.
-
Heat the reaction mixture to reflux for 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a vacuum oven to yield N-(2-methylphenyl)acetamide.
Step 2: Vilsmeier-Haack Cyclization to 2-Chloro-8-methylquinoline-3-carbaldehyde
The Vilsmeier-Haack reaction is a powerful method for the formylation and cyclization of activated aromatic compounds.[1][2] In this case, N-(2-methylphenyl)acetamide undergoes an intramolecular cyclization in the presence of the Vilsmeier reagent (formed from phosphorus oxychloride and dimethylformamide) to yield the 2-chloro-3-formylquinoline scaffold.[3][4][5]
Protocol:
-
In a three-necked round-bottom flask equipped with a dropping funnel, condenser, and a nitrogen inlet, place anhydrous dimethylformamide (DMF) (5.0 eq) and cool to 0 °C in an ice bath.
-
Add phosphorus oxychloride (POCl₃) (3.0 eq) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, add N-(2-methylphenyl)acetamide (1.0 eq) portion-wise to the Vilsmeier reagent.
-
Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until a precipitate forms.
-
Collect the crude product by vacuum filtration, wash with water, and dry.
-
Purify the crude solid by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain pure 2-chloro-8-methylquinoline-3-carbaldehyde.
Step 3: Wolff-Kishner Reduction to this compound
The final step involves the reduction of the formyl group at the 3-position to an ethyl group. The Wolff-Kishner reduction is a suitable method for this transformation as it is effective for the deoxygenation of aldehydes and ketones under basic conditions, which is compatible with the chloro-substituted quinoline ring.[6][7]
Protocol:
-
To a round-bottom flask, add 2-chloro-8-methylquinoline-3-carbaldehyde (1.0 eq), hydrazine hydrate (10.0 eq), and diethylene glycol as the solvent.
-
Add potassium hydroxide pellets (5.0 eq) to the mixture.
-
Heat the reaction mixture to 120-130 °C for 2 hours.
-
After the initial heating, increase the temperature to 190-200 °C to distill off water and excess hydrazine.
-
Maintain the reaction at this temperature for an additional 4 hours.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final product, this compound.
Comprehensive Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following section outlines the expected analytical data based on the characterization of structurally similar compounds.
Caption: Workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring system, the ethyl group, and the methyl group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~8.1 | s | - |
| H-5 | ~7.8 | d | ~8.0 |
| H-6 | ~7.4 | t | ~7.6 |
| H-7 | ~7.6 | d | ~7.2 |
| -CH₂- (ethyl) | ~2.9 | q | ~7.5 |
| -CH₃ (methyl) | ~2.6 | s | - |
| -CH₃ (ethyl) | ~1.3 | t | ~7.5 |
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~150 |
| C-3 | ~135 |
| C-4 | ~140 |
| C-4a | ~128 |
| C-5 | ~127 |
| C-6 | ~126 |
| C-7 | ~130 |
| C-8 | ~136 |
| C-8a | ~147 |
| -CH₂- (ethyl) | ~25 |
| -CH₃ (methyl) | ~18 |
| -CH₃ (ethyl) | ~14 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| C-H (aromatic) | 3100-3000 |
| C-H (aliphatic) | 2980-2850 |
| C=C (aromatic) | 1600-1450 |
| C-Cl | 800-600 |
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound. The presence of a chlorine atom will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.
-
Predicted Molecular Ion (M⁺): m/z = 205.07
-
Predicted M+2 Peak: m/z = 207.07
High-Performance Liquid Chromatography (HPLC)
HPLC analysis is crucial for determining the purity of the final compound. A reverse-phase HPLC method would be suitable for this analysis.
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water gradient |
| Detector | UV at 254 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
Safety Considerations
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme caution.
-
Hydrazine hydrate is toxic and a suspected carcinogen. Avoid inhalation and skin contact.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This technical guide outlines a reliable and well-documented synthetic route for the preparation of this compound. The described protocols, based on established chemical transformations, provide a clear pathway for researchers to access this valuable heterocyclic scaffold. The detailed characterization data serves as a benchmark for confirming the identity and purity of the synthesized compound. The versatility of the this compound core makes it an attractive starting point for the development of novel compounds with potential applications in medicinal chemistry and materials science.
References
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Meth-Cohn, O. (1993). The Vilsmeier–Haack Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 777-794). Pergamon. [Link]
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Jones, G. (2004). The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 63, 1-235. [Link]
-
Tekale, A. S., Mukhedker, S. S., & Shaikh, S. A. L. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies, 2(6), 42-45. [Link]
-
NROChemistry. Vilsmeier-Haack Reaction. [Link]
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Kumar, D. K., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071-1076. [Link]
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Wikipedia. Wolff–Kishner reduction. [Link]
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PubChem. 2-Chloro-3-methylquinoline. [Link]
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International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. [Link]
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National Institute of Standards and Technology. Quinoline, 3-ethyl-. [Link]
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Royal Society of Chemistry. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(12), 6436-6473. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-3-ethyl-8-methylquinoline
Foreword: Navigating the Landscape of a Novel Quinoline Derivative
For researchers and drug development professionals, a comprehensive understanding of a molecule's physicochemical properties is the bedrock of any successful campaign. This guide is dedicated to a thorough exploration of 2-Chloro-3-ethyl-8-methylquinoline , a substituted quinoline of significant interest. It is crucial to note that, as of the date of this publication, specific experimental data for this exact molecule is not prevalent in publicly accessible literature. Consequently, this document adopts a predictive and comparative approach, leveraging robust data from structurally similar analogs to forecast the properties and behaviors of the title compound. Our analysis is grounded in established principles of medicinal chemistry and structure-property relationships to provide a reliable and insightful resource for scientists in the field.
Molecular Structure and Inherent Chemical Features
The foundational step in characterizing any compound is a detailed analysis of its structure. This compound belongs to the quinoline family, a heterocyclic aromatic scaffold renowned for its prevalence in pharmaceuticals and bioactive natural products[1][2]. The specific substitutions on the quinoline core—a chloro group at position 2, an ethyl group at position 3, and a methyl group at position 8—impart a unique electronic and steric profile that dictates its interactions and properties.
The chlorine atom at the C2 position is a key feature. As an electron-withdrawing group, it significantly influences the electron density of the pyridine ring, impacting its basicity and reactivity. The ethyl group at C3 and the methyl group at C8 are alkyl substituents that contribute to the molecule's lipophilicity and steric bulk. The relative positions of these groups are critical in determining the molecule's overall shape, polarity, and potential for intermolecular interactions.
To visualize these relationships, the structures of the target compound and its close analogs are presented below.
Caption: Plausible synthetic pathway for this compound.
Predicted Spectral Properties: A Guide for Characterization
For any novel compound, spectral analysis is indispensable for structural confirmation. Based on the known spectral data of its analogs, we can predict the key features in the NMR, IR, and Mass spectra of this compound.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show characteristic signals for the quinoline ring protons, typically in the downfield region (δ 7.0-9.0 ppm). The methyl group at C8 will likely appear as a singlet around δ 2.5-2.8 ppm. The ethyl group at C3 will present as a quartet for the methylene protons (CH₂) and a triplet for the methyl protons (CH₃), with coupling between them.
-
¹³C NMR: The spectrum will display 12 distinct carbon signals. The carbons of the quinoline ring will resonate in the aromatic region (δ 120-150 ppm). The C2 carbon bearing the chlorine atom will be significantly downfield. The signals for the ethyl and methyl carbons will appear in the upfield aliphatic region. Detailed 2D NMR experiments like COSY and HSQC would be essential for unambiguous assignment of all proton and carbon signals.[3]
B. Infrared (IR) Spectroscopy:
The IR spectrum will be dominated by absorptions corresponding to the aromatic quinoline core. Key expected peaks include:
-
C-H stretching (aromatic): ~3050-3100 cm⁻¹
-
C-H stretching (aliphatic): ~2850-2960 cm⁻¹
-
C=C and C=N stretching (aromatic ring): ~1500-1600 cm⁻¹
-
C-Cl stretching: ~700-800 cm⁻¹
C. Mass Spectrometry (MS):
The mass spectrum should exhibit a clear molecular ion peak (M⁺) at m/z corresponding to the molecular weight of ~205.68. A characteristic isotopic pattern for a molecule containing one chlorine atom will be observed, with an (M+2)⁺ peak at approximately one-third the intensity of the molecular ion peak.[3] Fragmentation patterns would likely involve the loss of the ethyl group and potentially the chlorine atom.
Applications and Future Directions
Substituted quinolines are a cornerstone of medicinal chemistry, with applications as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][4] The unique substitution pattern of this compound makes it a promising candidate for further investigation in drug discovery programs. The chloro group can serve as a handle for further functionalization via nucleophilic substitution reactions, allowing for the generation of diverse chemical libraries for biological screening.[5]
Future research should focus on the definitive synthesis and experimental characterization of this compound. Once a pure sample is obtained, a full suite of physicochemical and spectroscopic analyses should be performed to validate the predictions made in this guide. Subsequently, the compound should be evaluated in various biological assays to explore its therapeutic potential.
References
- Abdel-Wahab, B. F., Mohamed, H. A., & El-Hiti, G. A. (2018).
-
Royal Society of Chemistry. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-8-methylquinoline. Retrieved from [Link]
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ResearchGate. (n.d.). The synthetic applications of 2-chloromethylquinoline-3-carboxylates. Retrieved from [Link]
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ResearchGate. (n.d.). The Physical and Chemical Properties of Quinoline. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 8-chloro-2-methylquinoline. Retrieved from [Link]
- Rogóż, W., Maciążek-Jurczyk, M., & Kłys, A. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. International Journal of Molecular Sciences, 23(23), 15201.
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ChemBK. (n.d.). 2-Chloro-3-methylquinoline. Retrieved from [Link]
- Kumar, D. K., et al. (2011). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 123(6), 1071-1081.
-
International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. Retrieved from [Link]
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LookChem. (n.d.). cas:73568-26-0| 2-chloro-8-methyl-3-quinoline carboxaldehyde. Retrieved from [Link]
- Chandrasekhar, S., et al. (2022). Theoretical and experimental investigation of novel quinazoline derivatives: synthesis, photophysical, reactive properties, molecular docking and selective HSA biointeraction. Journal of Biomolecular Structure and Dynamics, 40(18), 8263-8277.
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ResearchGate. (n.d.). Synthesis, Biological Evaluation of Novel Quinoline and its derivatives of Schiff's Base Compounds from Catalytic Free Green Solvent. Retrieved from [Link]
- El-Gaby, M. S. A., et al. (2002). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 7(5), 442-451.
- Sappia, M., et al. (2017). An Integrated Theoretical/Experimental Study of Quinolinic–Isoquinolinic Derivatives Acting as Reversible Electrochromes. Molecules, 22(7), 1184.
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National Center for Biotechnology Information. (n.d.). 2-Chloro-8-methylquinoline-3-carbaldehyde. Retrieved from [Link]
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ResearchGate. (n.d.). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. Retrieved from [Link]
Sources
2-Chloro-3-ethyl-8-methylquinoline CAS number 917750-56-2
An In-depth Technical Guide to 2-Chloro-3-ethyl-8-methylquinoline (CAS: 917750-56-2)
Foreword: A Prospective Analysis
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1][2][3] Its rigid, bicyclic aromatic structure provides a versatile framework for substituent placement, enabling fine-tuning of electronic, steric, and physicochemical properties to optimize biological activity. This guide focuses on a specific, yet sparsely documented derivative: This compound . Given the limited direct literature on this compound (CAS 917750-56-2), this document serves as a prospective technical guide. By leveraging established principles of quinoline chemistry and drawing parallels with closely related analogues, we will construct a robust framework detailing its probable synthesis, predicted properties, chemical reactivity, and potential as a valuable intermediate in drug discovery and materials science.
Molecular Profile and Physicochemical Properties
This compound is a halogenated, trisubstituted quinoline. The presence of the chloro group at the 2-position is of paramount synthetic importance, activating the molecule for a wide range of subsequent functionalizations. The ethyl group at the 3-position and the methyl group at the 8-position contribute to the molecule's lipophilicity and steric profile, which can significantly influence its interaction with biological targets.
Table 1: Estimated Physicochemical and Structural Data
| Property | Value | Source/Method |
|---|---|---|
| CAS Number | 917750-56-2 | Public Record |
| Molecular Formula | C₁₂H₁₂ClN | Calculated |
| Molecular Weight | 205.68 g/mol | Calculated |
| IUPAC Name | This compound | IUPAC Nomenclature |
| Predicted LogP | ~4.2 | Estimation based on similar structures |
| Predicted Boiling Point | >300 °C | Extrapolation from related quinolines |
| Predicted Melting Point | Not readily available | Requires experimental data |
| Appearance | Likely a white to off-white solid | General property of similar compounds[4] |
Recommended Synthetic Pathway
While a direct, one-step synthesis for this compound is not prominently described, a logical and highly feasible two-stage pathway can be devised. This route begins with the well-established Vilsmeier-Haack reaction to construct the core 2-chloro-3-formylquinoline scaffold, followed by a classical reduction to convert the 3-formyl group to the target 3-ethyl group.
Stage 1: Vilsmeier-Haack Cyclization for 2-Chloro-3-formyl-8-methylquinoline
The Vilsmeier-Haack reaction is a powerful and efficient method for the one-pot synthesis of 2-chloro-3-formylquinolines from readily available N-arylacetamides.[2][5] The reaction proceeds via the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), which then effects a cyclization and formylation of the acetanilide precursor.
Protocol 1: Synthesis of 2-Chloro-3-formyl-8-methylquinoline
-
Step 1: Preparation of the Precursor (N-(2-methylphenyl)acetamide).
-
In a round-bottom flask equipped with a reflux condenser, combine o-toluidine (1.0 eq), glacial acetic acid (2.0 eq), and acetic anhydride (1.1 eq).
-
Heat the mixture to reflux (approx. 80-90 °C) for 1-2 hours.[6]
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Pour the hot reaction mixture into a beaker of ice-cold water with vigorous stirring to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry to yield N-(2-methylphenyl)acetamide.
-
-
Step 2: Vilsmeier-Haack Reaction.
-
In a three-necked flask under an inert atmosphere (N₂), cool N,N-dimethylformamide (DMF, ~5 eq) to 0-5 °C in an ice bath.
-
Add phosphorus oxychloride (POCl₃, ~4 eq) dropwise with stirring, maintaining the temperature below 10 °C. Allow the Vilsmeier reagent to form over 30 minutes.
-
Add the prepared N-(2-methylphenyl)acetamide (1.0 eq) portion-wise to the cold Vilsmeier reagent.
-
After the addition is complete, slowly warm the mixture to room temperature and then heat to 80-90 °C for 4-10 hours.[5] The presence of a methyl group on the ring necessitates a longer heating time compared to unsubstituted acetanilides.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., saturated sodium bicarbonate or sodium hydroxide solution) until the product precipitates completely.
-
Filter the crude solid, wash with water, and dry. Purify by recrystallization (e.g., from ethyl acetate) or column chromatography to obtain 2-chloro-3-formyl-8-methylquinoline.
-
Stage 2: Reduction of the Formyl Group
To convert the 3-formyl group to a 3-ethyl group, a deoxygenation reaction is required. The Wolff-Kishner reduction is ideal for this transformation as it operates under basic conditions, which are generally well-tolerated by the 2-chloroquinoline core. The Clemmensen reduction, which uses strong acid, is less suitable due to the risk of hydrolyzing the 2-chloro substituent.[7][8] The Huang-Minlon modification of the Wolff-Kishner reduction is particularly efficient.[9]
Protocol 2: Wolff-Kishner Reduction to this compound
-
In a round-bottom flask fitted with a distillation head and condenser, combine 2-chloro-3-formyl-8-methylquinoline (1.0 eq), hydrazine hydrate (85% solution, ~4-5 eq), and potassium hydroxide (KOH, ~4 eq) in a high-boiling solvent such as diethylene glycol.
-
Heat the mixture to reflux (approx. 130-140 °C) for 1-2 hours to facilitate the formation of the hydrazone intermediate.
-
After hydrazone formation, increase the temperature to allow for the distillation of water and excess hydrazine hydrate.[9][10]
-
Once the water is removed, the internal temperature will rise to ~190-200 °C. Maintain this temperature for 3-5 hours to drive the decomposition of the hydrazone and the evolution of nitrogen gas.
-
Cool the reaction mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Caption: Key synthetic transformations of this compound.
Potential Applications in Research and Development
The quinoline nucleus is a "privileged scaffold" in medicinal chemistry, appearing in drugs with activities spanning anticancer, antimalarial, antibacterial, and anti-inflammatory applications. [3][11][12]this compound represents a valuable starting point for the development of novel therapeutic agents.
-
Drug Discovery Intermediate: Its primary value lies in its role as a versatile chemical intermediate. The reactivity of the 2-chloro group allows for the rapid generation of a diverse library of quinoline analogues via parallel synthesis. These libraries can then be screened against a wide array of biological targets to identify new hit compounds.
-
Modulation of Physicochemical Properties: The ethyl and methyl groups provide a lipophilic character to the molecule. By replacing the 2-chloro group with various polar or non-polar functionalities, researchers can systematically modulate properties like solubility, lipophilicity (LogP), and metabolic stability, which are critical for optimizing drug-like characteristics.
-
Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted heterocyclic core. The 2-aminoquinoline scaffold, accessible from the title compound, is a common motif in this class of drugs. The 3-ethyl and 8-methyl groups can serve to probe specific pockets within an enzyme's active site, potentially enhancing potency and selectivity.
Safety and Handling
As with any chlorinated heterocyclic compound, this compound should be handled with appropriate care in a well-ventilated chemical fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for toxic and irritant chemicals should be observed. [13]Avoid inhalation, ingestion, and skin contact.
Conclusion
This compound, while not extensively characterized in public literature, stands as a molecule of significant synthetic potential. Based on established chemical precedent, its synthesis is readily achievable through a robust Vilsmeier-Haack/Wolff-Kishner sequence. Its true value is realized in its capacity as a versatile building block. The reactive 2-chloro position provides a gateway for extensive functionalization through both nucleophilic substitution and modern cross-coupling methodologies. For researchers in drug discovery and materials science, this compound offers a strategic entry point for the exploration of novel, substituted quinoline derivatives with tailored biological and physical properties.
References
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Copper-Catalyzed Selective 1,2-Reduction of Quinolines. ACS Publications. Accessed January 17, 2026. [Link]
-
Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters - ACS Publications. Published March 12, 2021. [Link]
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Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst. Thieme Connect. Published September 14, 2021. [Link]
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Utilization of Cooperative Ni Catalyst for Selective Transfer Hydrogenation of N-Heteroarenes with Minimal Hydrogen Surrogate. Inorganic Chemistry - ACS Publications. Accessed January 17, 2026. [Link]
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Quinoline, Isoquinoline and Acridine synthesis, reactions and applications. YouTube. Published February 17, 2021. [Link]
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3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one. National Institutes of Health. Accessed January 17, 2026. [Link]
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Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies. Published October 16, 2016. [Link]
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A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies. Accessed January 17, 2026. [Link]
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Clemmensen Reduction. SlideShare. Accessed January 17, 2026. [Link]
-
Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. Oriental Journal of Chemistry. Accessed January 17, 2026. [Link]
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Wolff Kishner Reduction. Pharmaguideline. Accessed January 17, 2026. [Link]
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Clemmensen reduction. Wikipedia. Accessed January 17, 2026. [Link]
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The Wolff-Kishner Reduction. Organic Reactions. Accessed January 17, 2026. [Link]
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Clemmensen Reduction. Pharmaguideline. Accessed January 17, 2026. [Link]
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Clemmensen Reduction. Organic Chemistry Portal. Accessed January 17, 2026. [Link]
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Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences. Accessed January 17, 2026. [Link]
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Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Published February 23, 2018. [Link]
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The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry. Published August 27, 2018. [Link]
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Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. Accessed January 17, 2026. [Link]
-
Wolff–Kishner reduction. Wikipedia. Accessed January 17, 2026. [Link]
- Process for the preparation of chlorinated quinolines.
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Synthesis of 3-ethyl-8-hydroxyquinoline. PrepChem.com. Accessed January 17, 2026. [Link]
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A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. MDPI. Accessed January 17, 2026. [Link]
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2-Chloro-3-quinolinecarboxaldehyde. PubChem - National Institutes of Health. Accessed January 17, 2026. [Link]
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An aza-Diels–Alder approach to chlorinated quinolines, benzoquinolines, and polybenzoquinolines. ResearchGate. Published April 2021. [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central - National Institutes of Health. Accessed January 17, 2026. [Link]
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2-Chloroquinoline. PubChem - National Institutes of Health. Accessed January 17, 2026. [Link]
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Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities. MDPI. Published January 4, 2022. [Link]
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Synthesis of ethyl 3-aryl-1-methyl-8-oxo- 8H-anthra[9,1-gh]quinoline-2-carboxylates as dyes for potential application in liquid crystal displays. PubMed - National Institutes of Health. Accessed January 17, 2026. [Link]
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Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. ResearchGate. Accessed January 17, 2026. [Link]
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A highly efficient synthesis of 2-chloro -3-formyl- 8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies. Published March 20, 2015. [Link]
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Spectral analysis of 2-Chloro-3-ethyl-8-methylquinoline
An In-Depth Technical Guide to the Spectral Analysis of 2-Chloro-3-ethyl-8-methylquinoline
Authored by a Senior Application Scientist
Abstract
This guide provides a comprehensive technical overview of the essential spectroscopic techniques required for the structural elucidation and characterization of this compound. Tailored for researchers, chemists, and drug development professionals, this document moves beyond procedural outlines to deliver a deep, mechanistic understanding of spectral data acquisition and interpretation. We will explore Proton and Carbon-13 Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Each section details the causality behind experimental choices, presents self-validating protocols, and offers expert interpretation of predicted spectral data, grounded in authoritative references.
Introduction: The Quinoline Scaffold and the Subject Molecule
The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional molecules. The specific substitution pattern of this compound (C₁₂H₁₂ClN, Molecular Weight: 205.68 g/mol ) presents a unique analytical challenge. The chloro-substituent at the 2-position, an electron-withdrawing group, and the alkyl groups (ethyl and methyl) at the 3- and 8-positions, which are electron-donating, create a distinct electronic environment that profoundly influences its spectroscopic signature. Accurate and unambiguous characterization is paramount for quality control, reaction monitoring, and understanding its physicochemical properties. This guide provides the analytical framework for achieving that certainty.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure
NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
Proton (¹H) NMR Spectroscopy
Expertise & Causality: ¹H NMR provides information on the number of different types of protons, their electronic environments, and their proximity to one another. The choice of solvent is critical; Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its single, well-characterized residual peak at ~7.26 ppm. Tetramethylsilane (TMS) is used as the internal standard (0.00 ppm) because it is chemically inert and its signal appears outside the typical range for organic protons, preventing spectral overlap.
Predicted ¹H NMR Spectrum: The structure suggests seven distinct proton environments. The substituents' electronic effects (electron-donating alkyl, electron-withdrawing chloro) and steric hindrance will dictate the chemical shifts.
| Assignment | Predicted Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Integration | Justification |
| H4 | ~8.0 - 8.2 | Singlet (s) | - | 1H | Deshielded by the adjacent nitrogen and chloro group. No adjacent protons for coupling. |
| H5 | ~7.7 - 7.9 | Doublet (d) | J ≈ 8.0 | 1H | Aromatic proton ortho to the ring fusion, coupled to H6. |
| H7 | ~7.6 - 7.8 | Doublet (d) | J ≈ 7.5 | 1H | Aromatic proton ortho to the methyl group, coupled to H6. |
| H6 | ~7.4 - 7.6 | Triplet (t) | J ≈ 7.8 | 1H | Coupled to both H5 and H7. |
| Ethyl -CH₂- | ~2.8 - 3.0 | Quartet (q) | J ≈ 7.5 | 2H | Methylene protons adjacent to the aromatic ring and coupled to the methyl group. |
| Methyl (C8) | ~2.6 - 2.8 | Singlet (s) | - | 3H | Aromatic methyl group, deshielded compared to a typical alkyl methyl. |
| Ethyl -CH₃ | ~1.3 - 1.5 | Triplet (t) | J ≈ 7.5 | 3H | Terminal methyl protons coupled to the adjacent methylene group. |
Experimental Protocol (¹H NMR)
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of CDCl₃ containing 0.03% v/v TMS in a clean, dry NMR tube.
-
Instrument Setup: Use a spectrometer operating at a frequency of 400 MHz or higher for better signal dispersion.
-
Shimming: Optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks. The deuterium signal from CDCl₃ is used for the field-frequency lock.
-
Acquisition: Acquire the spectrum using standard parameters (e.g., 30° pulse angle, 2-second relaxation delay, 16 scans).
-
Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Calibration & Integration: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals to determine the relative proton ratios.
Carbon-¹³ ({¹³C}) NMR Spectroscopy
Expertise & Causality: ¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule. Standard acquisition is proton-decoupled, meaning each unique carbon appears as a single line, simplifying the spectrum. The chemical shifts are highly sensitive to the carbon's electronic environment. The number of observed signals provides a direct count of non-equivalent carbons, acting as a crucial self-validation check against the proposed structure.
Predicted ¹³C NMR Spectrum: The molecule has 12 carbon atoms, all of which are chemically non-equivalent, and thus 12 distinct signals are expected.
| Assignment | Predicted Shift (δ, ppm) | Justification |
| C2 | ~150 - 152 | Carbon bearing the chloro group and adjacent to nitrogen; highly deshielded. |
| C8a | ~146 - 148 | Quaternary carbon at the ring junction, adjacent to nitrogen. |
| C4 | ~138 - 140 | Aromatic CH carbon, deshielded by nitrogen. |
| C7 | ~135 - 137 | Aromatic CH carbon. |
| C8 | ~133 - 135 | Quaternary carbon bearing the methyl group. |
| C4a | ~128 - 130 | Quaternary carbon at the ring junction. |
| C5 | ~126 - 128 | Aromatic CH carbon. |
| C6 | ~125 - 127 | Aromatic CH carbon. |
| C3 | ~124 - 126 | Quaternary carbon bearing the ethyl group. |
| Ethyl -CH₂- | ~24 - 26 | Aliphatic methylene carbon. |
| C8 -CH₃ | ~18 - 20 | Aromatic methyl carbon. |
| Ethyl -CH₃ | ~14 - 16 | Aliphatic methyl carbon. |
Experimental Protocol ({¹³C} NMR)
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (~20-30 mg) may be required for faster acquisition due to the low natural abundance of ¹³C.
-
Instrument Setup: Use a broadband probe on the same spectrometer.
-
Acquisition: Acquire a proton-decoupled spectrum. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay (5 seconds) are typically necessary to ensure all carbon signals, especially quaternary ones, are observed.
-
Processing & Calibration: Process the data similarly to the ¹H spectrum. Calibrate using the CDCl₃ solvent peak, which appears as a triplet centered at ~77.16 ppm.
[1]***
Mass Spectrometry (MS): The Molecular Weight and Formula
Expertise & Causality: Mass spectrometry provides the exact molecular weight and, with high resolution instruments, the molecular formula. Electron Ionization (EI) is a robust choice for this analysis; it's a hard ionization technique that causes fragmentation, yielding a "fingerprint" that can further confirm the structure. The most critical diagnostic feature will be the isotopic pattern of chlorine.
Predicted Mass Spectrum (EI):
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected. Due to the presence of one chlorine atom, this will appear as two peaks:
-
M⁺ at m/z 205 , corresponding to the isotope ³⁵Cl.
-
[M+2]⁺ at m/z 207 , corresponding to the isotope ³⁷Cl.
-
-
Isotopic Ratio: The relative intensity of the M⁺ to [M+2]⁺ peaks will be approximately 3:1, which is characteristic of a molecule containing a single chlorine atom. T[2]his is a powerful self-validating feature.
-
Key Fragments: Fragmentation is expected via the loss of substituents.
-
m/z 190 ([M-CH₃]⁺): Loss of a methyl radical from the ethyl group (benzylic cleavage).
-
m/z 170 ([M-Cl]⁺): Loss of a chlorine radical.
-
m/z 176 ([M-C₂H₅]⁺): Loss of an ethyl radical.
-
Experimental Protocol (GC-MS with EI)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or methanol.
-
Instrument Setup: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source. The GC separates the sample from any impurities before it enters the MS.
-
GC Method: Use a standard capillary column (e.g., DB-5). Inject a small volume (1 µL) and use a temperature program (e.g., ramp from 100°C to 280°C) to ensure elution of the compound.
-
MS Acquisition: Set the MS to scan a mass range of m/z 40-400. The EI source energy is typically set to 70 eV.
-
Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram. Analyze the mass spectrum of this peak, identifying the molecular ion cluster and major fragment ions.
Mass Spectrometry Workflow
Caption: Workflow for GC-MS analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Expertise & Causality: IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent, rapid technique for confirming the presence of key functional groups. For this molecule, we expect to see characteristic absorptions for aromatic C-H bonds, aliphatic C-H bonds, aromatic ring stretches (C=C and C=N), and the C-Cl bond. An Attenuated Total Reflectance (ATR) accessory is often used as it requires minimal sample preparation.
Predicted IR Absorptions:
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Justification |
| 3100 - 3000 | C-H stretch (aromatic) | Medium | Characteristic of sp² C-H bonds in the quinoline ring. |
| 2980 - 2850 | C-H stretch (aliphatic) | Medium-Strong | From the methyl and ethyl groups. |
| 1620 - 1580 | C=N stretch | Medium | Quinoline ring imine bond. |
| 1590 - 1450 | C=C stretch (aromatic) | Strong, multiple bands | Skeletal vibrations of the quinoline aromatic system. |
| ~1460 & ~1380 | C-H bend (aliphatic) | Medium | Bending vibrations from the alkyl groups. |
| 850 - 750 | C-H bend (aromatic, out-of-plane) | Strong | The pattern of these bands can sometimes hint at the substitution pattern. |
| 800 - 600 | C-Cl stretch | Strong | Characteristic absorption for an aryl chloride. |
Experimental Protocol (ATR-FTIR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No KBr pellet or Nujol mull is needed.
-
Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.
-
Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Co-add 32 or 64 scans to obtain a high signal-to-noise ratio spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Label the major peaks and compare them against the predicted values and spectral databases for confirmation of functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic System
Expertise & Causality: UV-Vis spectroscopy provides information about the conjugated π-electron system of the molecule. The quinoline core is a strong chromophore. The position and intensity of absorption bands are sensitive to substituents and the solvent used. For instance, polar solvents can interact with the molecule's dipole moment, potentially causing a shift in the absorption maxima (solvatochromism). C[3]omparing spectra in solvents of different polarities, like hexane (non-polar) and methanol (polar), can provide insight into the nature of the electronic transitions.
Predicted UV-Vis Spectrum: Quinoline itself shows two main absorption bands. We expect similar features for this compound, with shifts due to the substituents.
-
π → π* transitions: Expect strong absorptions in the range of 220-280 nm .
-
n → π* transitions: A weaker, longer-wavelength absorption band may be observed around 300-330 nm , which is characteristic of the quinoline ring system.
[3][4]Experimental Protocol (UV-Vis)
-
Sample Preparation: Prepare a very dilute stock solution of the compound in a UV-grade solvent (e.g., methanol or hexane). Serially dilute to a final concentration that gives a maximum absorbance between 0.5 and 1.5 AU (typically in the 1 x 10⁻⁵ M range). 2[5]. Instrument Setup: Use a dual-beam spectrophotometer. Use a matched pair of quartz cuvettes.
-
Baseline Correction: Fill both cuvettes with the pure solvent and run a baseline scan to zero the instrument across the desired wavelength range (e.g., 200-500 nm).
-
Acquisition: Replace the sample cuvette with the prepared sample solution and acquire the absorption spectrum.
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max) for each band. If desired, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
Conclusion: A Unified Analytical Picture
The structural confirmation of this compound is achieved not by a single technique, but by the synergistic convergence of data from multiple spectroscopic methods. NMR defines the precise carbon-hydrogen framework, MS confirms the molecular formula and the presence of chlorine, IR validates the functional groups, and UV-Vis characterizes the conjugated electronic system. The protocols and interpretations outlined in this guide establish a robust, self-validating workflow for the comprehensive analysis of this and related quinoline derivatives, ensuring the highest degree of scientific integrity for research and development applications.
References
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Di Francesco, M. A., et al. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. MDPI. Available at: [Link]
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Oliveira, E. F., et al. (2022). UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and dimethylamine quinoline. ResearchGate. Available at: [Link]
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Acar, Ç., et al. (2024). UV–Vis spectra of quinoline‐fused both non‐peripheral and peripheral... ResearchGate. Available at: [Link]
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Kumar, D. K., et al. (2010). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences. Available at: [Link]
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PubChem. (n.d.). 2-Chloro-3-methylquinoline. National Institutes of Health. Available at: [Link]
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Patel, H., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. Scientific Reports. Available at: [Link]
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Deohate, P. P. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies. Available at: [Link]
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Hearn, J. M., et al. (1951). Ultraviolet and Infrared Spectra of Quinoline Derivatives: 2- and 4-Thiols. Journal of the American Chemical Society. Available at: [Link]
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NIST. (n.d.). Quinoline, 2-chloro-. NIST Chemistry WebBook. Available at: [Link]
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Meth-Cohn, O. (2016). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry. Available at: [Link]
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Fun, H.-K., et al. (2009). 2-Chloro-8-methylquinoline-3-carbaldehyde. ResearchGate. Available at: [Link]
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Meléndez-Soto, F. J., et al. (2021). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. Acta Crystallographica Section E. Available at: [Link]
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NIST. (n.d.). Quinoline, 8-chloro-. NIST Chemistry WebBook. Available at: [Link]
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Meléndez-Soto, F. J., et al. (2021). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines... IUCr. Available at: [Link]
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PubChemLite. (n.d.). 2-chloro-8-methylquinoline-3-carboxylic acid (C11H8ClNO2). Université du Luxembourg. Available at: [Link]
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Wang, P., et al. (2024). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Organic Letters. Available at: [Link]
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Al-Zahrani, L. A., et al. (2022). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Available at: [Link]
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The Biological Versatility of Novel Quinoline Derivatives: An In-Depth Technical Guide for Drug Discovery Professionals
Introduction: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry
The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, represents a cornerstone in the field of medicinal chemistry.[1][2] First isolated from coal tar in 1834, its derivatives have since been identified in numerous natural products, most notably the anti-malarial alkaloid quinine from Cinchona bark.[2][3] The synthetic tractability and diverse pharmacological activities of quinoline-based compounds have established them as "privileged structures" in drug discovery.[4][5] This versatility allows for a wide array of chemical modifications, leading to a vast library of derivatives with potent biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[6][7][8][9]
This technical guide provides an in-depth exploration of the multifaceted biological activities of novel quinoline derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just a review of the field, but a practical guide with detailed experimental protocols, mechanistic insights, and data presentation strategies. As a Senior Application Scientist, the aim is to bridge the gap between theoretical knowledge and practical application, providing the causal reasoning behind experimental choices to ensure robust and reproducible results.
I. Anticancer Activity: Targeting the Hallmarks of Malignancy
Quinoline derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against a wide range of human cancer cell lines, including those of the breast, colon, lung, and central nervous system.[1] Their mechanisms of action are diverse, targeting key cellular processes essential for tumor growth and survival.[10]
Core Mechanisms of Anticancer Action
Novel quinoline compounds exert their cytotoxic and antiproliferative effects through several established mechanisms:
-
Inhibition of Tubulin Polymerization: Microtubules, dynamic polymers of α- and β-tubulin, are critical for the formation of the mitotic spindle during cell division.[11] Disruption of microtubule dynamics is a clinically validated anticancer strategy.[11] Certain quinoline derivatives act as microtubule-destabilizing agents, inhibiting tubulin polymerization and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9]
-
Topoisomerase Inhibition: Topoisomerases are nuclear enzymes that resolve DNA topological problems during replication and transcription.[12] Quinoline derivatives, such as the camptothecin analogues, are well-known inhibitors of topoisomerase I and II, leading to DNA damage and cell death.[9][12]
-
Kinase Inhibition: Protein kinases are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.[6] Novel quinoline derivatives have been designed to target specific kinases involved in cell proliferation, survival, and migration, such as Pim-1 and Src kinases.[11][13]
Quantitative Analysis of Anticancer Activity
The cytotoxic potential of novel quinoline derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table presents a selection of IC50 values for recently developed quinoline derivatives, illustrating their potent anticancer activity.
| Quinoline Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-Chalcone Hybrid (12e) | MGC-803 (Gastric) | 1.38 | [7][10] |
| HCT-116 (Colon) | 5.34 | [7][10] | |
| MCF-7 (Breast) | 5.21 | [7][10] | |
| 2-oxoquinoline derivative (A7) | HeLa (Cervical) | 4.4 - 8.7 | [9] |
| 4-Amino-7-chloroquinoline | HeLa (Cervical) | 8.3 | [10] |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinoline (55) | HL-60 (Leukemia) | 19.88 | |
| 3-quinoline derivative (11) | MCF-7 (Breast) | 29.8 | [3] |
| Tetrahydroquinolinylphosphine sulfide derivative (10f) | A549 (Lung) | 0.03 | [9] |
Experimental Protocols for Anticancer Activity Assessment
The MTT assay is a colorimetric method used to assess cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[7]
-
Step 1: Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Step 2: Compound Treatment: Prepare serial dilutions of the novel quinoline derivatives in cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and at a non-toxic level (typically ≤ 0.5%). Add the diluted compounds to the respective wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Step 3: MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Step 4: Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Step 5: Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Controls:
-
Negative Control: Untreated cells (100% viability).[7]
-
Positive Control: A known cytotoxic agent (e.g., doxorubicin) to confirm the assay's responsiveness.
-
Blank Control: Media without cells to measure background absorbance.[7]
-
Solvent Control: Cells treated with the same concentration of the solvent used to dissolve the test compounds.[2]
-
This protocol allows for the determination of the cell cycle distribution (G0/G1, S, and G2/M phases) of cancer cells treated with quinoline derivatives.
-
Step 1: Cell Treatment and Harvesting: Treat cells with the quinoline derivative at a desired concentration for a specific time. Harvest both adherent and floating cells.
-
Step 2: Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while gently vortexing.
-
Step 3: Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Step 4: Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.
-
Controls:
-
Untreated Control: To establish the normal cell cycle distribution.
-
Positive Control: A known cell cycle inhibitor (e.g., nocodazole for G2/M arrest) to validate the assay.
-
This in vitro assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
-
Step 1: Reagent Preparation: Reconstitute purified tubulin in a general tubulin buffer containing GTP. Prepare serial dilutions of the quinoline derivative.
-
Step 2: Polymerization Initiation: In a 96-well plate, add the tubulin solution and the test compound. Initiate polymerization by incubating the plate at 37°C.
-
Step 3: Monitoring Polymerization: Monitor the increase in absorbance at 340 nm or the increase in fluorescence of a reporter dye over time using a plate reader.
-
Controls:
-
Negative Control: Tubulin with solvent only (to observe normal polymerization).
-
Positive Control (Inhibitor): A known tubulin polymerization inhibitor (e.g., colchicine).
-
Positive Control (Stabilizer): A known microtubule stabilizer (e.g., paclitaxel).
-
Mechanistic Insights: Signaling Pathways Targeted by Anticancer Quinoline Derivatives
Pim-1 kinase is a serine/threonine kinase that plays a crucial role in cell survival and proliferation by phosphorylating and inactivating pro-apoptotic proteins like BAD and regulating cell cycle progression.[6][14][15] Its overexpression is associated with several cancers.[6]
Caption: Pim-1 kinase signaling pathway and the inhibitory action of novel quinoline derivatives.
Src is a non-receptor tyrosine kinase that plays a pivotal role in signaling pathways controlling cell proliferation, migration, and invasion.[13][16][17] Its aberrant activation is a hallmark of many cancers.
Caption: Experimental workflow for the agar well diffusion assay.
III. Antiviral Activity: Combating Viral Pathogens
Quinoline derivatives have also demonstrated significant potential as antiviral agents against a range of viruses, including Dengue virus, Respiratory Syncytial Virus (RSV), and Enterovirus D68. [18][19][20]
Quantitative Analysis of Antiviral Activity
The antiviral potency is often expressed as the half-maximal effective concentration (EC50), the concentration of the drug that inhibits viral replication by 50%. The selectivity index (SI), calculated as the ratio of the cytotoxic concentration (CC50) to the EC50, is a crucial parameter for evaluating the therapeutic potential of an antiviral compound.
| Quinoline Derivative | Virus | EC50 (µM) | Reference |
| Compound 2 | Dengue Virus 2 (DENV2) | 0.49 | [] |
| Compound 1 | Dengue Virus 2 (DENV2) | 3.03 | [] |
| Compound 1g | Respiratory Syncytial Virus (RSV) | 3.10 - 6.93 | [19] |
| Compound 1ae | Influenza A Virus (IAV) | 1.87 | [19] |
| Compound 19 | Enterovirus D68 (EV-D68) | 0.05 - 0.10 | [20] |
| Compound 2 | Zika Virus (ZIKV) | 0.8 | [18] |
| Compound 4 | Respiratory Syncytial Virus (RSV) | 8.6 µg/mL | [22] |
| Compound 6 | Yellow Fever Virus (YFV) | 3.5 µg/mL | [22] |
| Compound 1 | Bovine Viral Diarrhea Virus (BVDV) | 0.3 | [18] |
Experimental Protocol for Antiviral Activity Assessment
This is a standard method for quantifying the infectivity of a virus and the efficacy of antiviral compounds.
-
Step 1: Cell Seeding: Seed a monolayer of susceptible host cells in a multi-well plate.
-
Step 2: Infection and Treatment: Infect the cell monolayer with a known amount of virus in the presence of serial dilutions of the quinoline derivative.
-
Step 3: Overlay: After a viral adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose) to restrict virus spread to adjacent cells.
-
Step 4: Incubation: Incubate the plates for a period sufficient for plaque formation (days to weeks).
-
Step 5: Plaque Visualization: Fix and stain the cells (e.g., with crystal violet). Plaques appear as clear zones where cells have been lysed by the virus.
-
Step 6: Plaque Counting: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.
-
Controls:
-
Virus Control: Cells infected with the virus in the absence of the compound.
-
Cell Control: Uninfected cells to ensure cell viability.
-
Positive Control: A known antiviral drug for the specific virus being tested.
-
IV. Anti-inflammatory Activity: Modulating the Immune Response
Chronic inflammation is a key driver of many diseases. Quinoline derivatives have been investigated as anti-inflammatory agents, targeting key inflammatory pathways. [23][24][25]
Quantitative Analysis of Anti-inflammatory Activity
The anti-inflammatory activity of quinoline derivatives is often evaluated by their ability to inhibit the production of pro-inflammatory mediators or the activity of key inflammatory enzymes, with results expressed as IC50 values.
| Quinoline Derivative | Target/Assay | IC50 (µM) | Reference |
| Celecoxib-quinoline hybrid (34, 35, 36) | COX-2 Inhibition | 0.1 - 0.11 | [23] |
| Carboxamide-based quinoline (37, 38) | COX-2 Inhibition | 1.21 and 1.14 | [23] |
| Quinoline derivative (f4) | NO production | 20.40 | [13] |
| IL-1β production | 18.98 | [13] | |
| TNF-α production | 23.48 | [13] | |
| PDE4B inhibition | 0.94 | [13] | |
| Quinoline-4-carboxylic acid | LPS-induced inflammation | Appreciable activity | [26] |
| Quinoline-3-carboxylic acid | LPS-induced inflammation | Appreciable activity | [26] |
Experimental Protocol for Anti-inflammatory Activity Assessment
This assay measures the ability of a compound to inhibit the activation of the NLRP3 inflammasome, a key player in the inflammatory response that leads to the secretion of IL-1β. [4][11][27]
-
Step 1: Cell Priming (Signal 1): Prime macrophages (e.g., THP-1 cells or bone marrow-derived macrophages) with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β and NLRP3.
-
Step 2: Compound Treatment: Treat the primed cells with the novel quinoline derivative for a defined period.
-
Step 3: Inflammasome Activation (Signal 2): Activate the NLRP3 inflammasome with a second stimulus, such as ATP or nigericin.
-
Step 4: Supernatant Collection: Collect the cell culture supernatant.
-
Step 5: IL-1β Quantification: Measure the concentration of secreted IL-1β in the supernatant using an ELISA kit.
-
Controls:
Mechanistic Insights: The NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli, triggers the cleavage of pro-caspase-1 to active caspase-1. Caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms. [4][28]
Caption: The NLRP3 inflammasome activation pathway and its inhibition by novel quinoline derivatives.
V. Conclusion: The Future of Quinoline Derivatives in Drug Discovery
The quinoline scaffold continues to be a remarkably fruitful source of novel therapeutic agents. The diverse biological activities, coupled with the potential for extensive chemical modification, ensure that quinoline derivatives will remain at the forefront of drug discovery research. This technical guide has provided a comprehensive overview of the key biological activities of these compounds, along with detailed, field-proven protocols for their evaluation. By understanding the underlying mechanisms of action and employing robust, self-validating experimental designs, researchers can effectively unlock the full therapeutic potential of this privileged chemical scaffold. The continued exploration of novel quinoline derivatives holds significant promise for addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders.
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Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. MedCrave online. [Link]
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Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link]
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The Synthetic Chemist's Compass: A Technical Guide to 2-Chloro-3-ethyl-8-methylquinoline as a Versatile Intermediate
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a vast array of biologically active compounds and functional materials.[1][2][3] Within this privileged heterocyclic family, 2-Chloro-3-ethyl-8-methylquinoline emerges as a highly versatile and strategically important synthetic intermediate. Its unique substitution pattern, featuring a reactive chlorine atom at the 2-position, an electron-donating ethyl group at the 3-position, and a methyl group on the benzenoid ring, offers a rich platform for molecular elaboration. This guide provides an in-depth exploration of the synthesis, characterization, and synthetic utility of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and showcase the molecule's potential in constructing complex molecular architectures.
Introduction: The Strategic Value of this compound
The strategic importance of this compound lies in the orthogonal reactivity of its functional groups. The chlorine atom at the 2-position of the quinoline ring is susceptible to a variety of transformations, most notably nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[4] This reactivity is modulated by the electronic nature of the substituents on the quinoline core. The presence of an electron-donating ethyl group at the 3-position can influence the electron density of the heterocyclic ring, thereby affecting the rates and outcomes of these transformations. The 8-methyl group, while more electronically subtle in its effect on the 2-position, contributes to the overall lipophilicity and steric environment of the molecule, which can be crucial for biological activity and material properties.
This guide will first elucidate a robust synthetic pathway to this compound, drawing upon the well-established Vilsmeier-Haack reaction.[4] Subsequently, we will explore its reactivity in key synthetic transformations, providing detailed experimental protocols for nucleophilic substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination.
Synthesis of this compound
The most direct and efficient route to 2-chloro-3-substituted-quinolines is the Vilsmeier-Haack reaction.[4] This powerful one-pot cyclization and chlorination reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to transform an appropriate N-arylalkanamide into the desired 2-chloroquinoline.
For the synthesis of this compound, the logical starting material is N-(2-methylphenyl)propionamide. This precursor is readily prepared from o-toluidine and propionyl chloride or propionic anhydride.
Proposed Synthesis of the Precursor: N-(2-methylphenyl)propionamide
Reaction Scheme:
Caption: Synthesis of N-(2-methylphenyl)propionamide.
Experimental Protocol:
-
To a solution of o-toluidine (1.0 eq) and a suitable base such as pyridine or triethylamine (1.1 eq) in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add propionyl chloride (1.05 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude N-(2-methylphenyl)propionamide, which can be purified by recrystallization or column chromatography.
Vilsmeier-Haack Cyclization to this compound
The Vilsmeier-Haack reaction proceeds through the formation of an electrophilic chloroiminium salt (the Vilsmeier reagent) from POCl₃ and DMF. This reagent then reacts with the electron-rich aromatic ring of the N-arylpropionamide, leading to a double formylation followed by intramolecular cyclization and subsequent chlorination to yield the final product.
Caption: Vilsmeier-Haack synthesis of the target molecule.
Experimental Protocol:
-
In a flask equipped with a dropping funnel and a reflux condenser, cool N,N-dimethylformamide (DMF, 5-10 eq) to 0 °C.
-
Add phosphorus oxychloride (POCl₃, 3-5 eq) dropwise with stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
To this mixture, add N-(2-methylphenyl)propionamide (1.0 eq) portion-wise, ensuring the temperature does not exceed 20 °C.
-
After the addition, heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.
-
The crude product will precipitate out of the solution. Filter the solid, wash with cold water, and dry.
-
Purify the crude this compound by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Characterization of this compound
Due to the lack of publicly available experimental data for this compound, the following characterization data is predicted based on the known data for the structurally similar 2-chloro-3-formyl-8-methylquinoline and general principles of spectroscopy.
| Property | Predicted Value |
| Molecular Formula | C₁₂H₁₂ClN |
| Molecular Weight | 205.68 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not available |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.80-7.90 (m, 1H, Ar-H), 7.50-7.60 (m, 2H, Ar-H), 7.30-7.40 (m, 1H, Ar-H), 2.80-2.90 (q, J = 7.6 Hz, 2H, -CH₂CH₃), 2.70 (s, 3H, Ar-CH₃), 1.30-1.40 (t, J = 7.6 Hz, 3H, -CH₂CH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 150.5, 146.0, 137.0, 135.0, 130.0, 128.5, 127.0, 126.5, 125.0, 25.0 (-CH₂CH₃), 18.0 (Ar-CH₃), 14.0 (-CH₂CH₃) |
| IR (KBr, cm⁻¹) | 3050 (Ar C-H), 2970, 2930, 2870 (Alkyl C-H), 1600, 1570, 1480 (C=C, C=N), 1050 (C-Cl) |
| Mass Spec (EI) | m/z 205 (M⁺), 207 (M⁺+2, isotopic peak for Cl), 190 (M⁺ - CH₃), 170 (M⁺ - Cl) |
Synthetic Applications: A Gateway to Novel Quinolines
The true value of this compound lies in its capacity to serve as a versatile scaffold for the synthesis of more complex and potentially bioactive molecules. The 2-chloro substituent is the primary handle for diversification.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring in the quinoline system facilitates nucleophilic aromatic substitution at the 2-position.[4] This allows for the introduction of a wide range of nucleophiles, including amines, alcohols, and thiols.
Caption: General scheme for SNAr reactions.
Experimental Protocol (General for Amination):
-
To a solution of this compound (1.0 eq) in a polar aprotic solvent such as DMF or dimethyl sulfoxide (DMSO), add the desired amine (1.1-1.5 eq) and a base like potassium carbonate (K₂CO₃, 2.0 eq).
-
Heat the reaction mixture to 100-150 °C and stir for 12-24 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation, and 2-chloroquinolines are excellent substrates for these transformations.
The Suzuki-Miyaura coupling enables the formation of a C-C bond between the 2-position of the quinoline and a variety of aryl or vinyl boronic acids or esters.[5] This reaction is invaluable for the synthesis of biaryl and hetero-biaryl compounds, which are common motifs in pharmaceuticals.
Caption: Suzuki-Miyaura coupling reaction.
Experimental Protocol:
-
In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to 80-110 °C and stir for 8-24 hours. Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate. Purify the product by column chromatography.
The Buchwald-Hartwig amination is a highly efficient method for forming C-N bonds and offers a milder alternative to traditional SNAr reactions for the synthesis of 2-aminoquinolines.[6] This reaction is compatible with a broad range of primary and secondary amines.
Caption: Buchwald-Hartwig amination reaction.
Experimental Protocol:
-
In a glovebox or under an inert atmosphere, combine a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, potassium phosphate, 1.5-2.0 eq).
-
Add this compound (1.0 eq) and the desired amine (1.1-1.2 eq).
-
Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Seal the reaction vessel and heat to 80-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.
-
Wash, dry, and concentrate the organic layer. Purify the product by column chromatography.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, consult the Material Safety Data Sheet (MSDS).
Conclusion
This compound is a valuable and versatile synthetic intermediate that provides a convenient entry point to a wide range of functionalized quinoline derivatives. The strategic positioning of the reactive chlorine atom, coupled with the modulating effects of the ethyl and methyl substituents, makes it an attractive building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The synthetic routes and reaction protocols detailed in this guide are based on well-established and robust chemical transformations, providing a solid foundation for researchers to explore the full potential of this promising intermediate.
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The Reactive Chloro Group at C2 of the Quinoline Scaffold: A Technical Guide to Functionalization
Abstract
The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, with its derivatives forming the basis of numerous pharmaceuticals and functional materials.[1] The 2-chloroquinoline derivative is a particularly valuable synthetic intermediate, offering a reactive handle for introducing a wide array of functional groups. The reactivity of the C2-chloro group is dictated by the electronic properties of the bicyclic heteroaromatic system. The electron-withdrawing effect of the ring nitrogen atom renders the C2 position susceptible to nucleophilic attack and facilitates participation in transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the primary transformation pathways for 2-chloroquinolines, offering field-proven insights into experimental design, mechanistic underpinnings, and detailed protocols for key reactions.
Core Principles of Reactivity
The quinoline structure, a fusion of a benzene and a pyridine ring, possesses a unique electronic landscape.[2] The nitrogen atom at position 1 exerts a significant electron-withdrawing inductive and mesomeric effect, which polarizes the heterocyclic ring. This effect is most pronounced at the α-positions (C2 and C4), leading to a considerable electron deficiency at these carbons. Consequently, the C2-chloro group is activated towards two major classes of reactions:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-poor nature of the C2 position allows for direct displacement of the chloride by a variety of nucleophiles.[3]
-
Palladium-Catalyzed Cross-Coupling: The C-Cl bond can readily undergo oxidative addition to a low-valent palladium complex, initiating a catalytic cycle to form new carbon-carbon and carbon-heteroatom bonds.[4]
This guide will dissect these two pillars of 2-chloroquinoline reactivity, providing both the theoretical framework and practical methodologies essential for successful synthetic application.
Nucleophilic Aromatic Substitution (SNAr): Direct Functionalization
The SNAr reaction is a powerful, often metal-free, method for substituting the chloro group on the quinoline ring. The reaction proceeds via a two-step addition-elimination mechanism.
Mechanistic Insight: The Meisenheimer Complex
The cornerstone of the SNAr mechanism is the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5]
-
Nucleophilic Attack: A potent nucleophile (Nu⁻) attacks the electron-deficient C2 carbon, which bears the chloro leaving group. This step breaks the aromaticity of the pyridine ring and forms a tetrahedral sp³-hybridized carbon.
-
Formation of the Meisenheimer Complex: The negative charge is delocalized across the aromatic system and, critically, onto the electronegative nitrogen atom, which provides significant stabilization.[6]
-
Elimination & Aromatization: The leaving group (Cl⁻) is expelled, and the aromaticity of the ring is restored, yielding the substituted product.
The formation of the Meisenheimer complex is typically the rate-determining step.[5] The stability of this intermediate directly influences the reaction rate, which is why electron-withdrawing groups, such as the quinoline nitrogen, are essential for activating the substrate.[3]
Common SNAr Transformations & Protocols
The introduction of an amino group is fundamental in drug development. While palladium catalysis is often used, direct SNAr with amines is feasible, particularly under forcing conditions.
-
Causality in Experimental Design: The reaction of 2-chloroquinoline with amines often requires elevated temperatures to overcome the activation energy for the initial nucleophilic attack. The choice of a high-boiling point solvent like N-Methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) facilitates reaching these necessary temperatures. A base is not strictly required if the amine itself can act as a base to neutralize the HCl byproduct, but an external base can drive the reaction to completion.
Protocol 1: Synthesis of 2-(Morpholino)quinoline
-
Materials:
-
2-Chloroquinoline (1.0 eq, e.g., 1.00 g, 6.11 mmol)
-
Morpholine (3.0 eq, e.g., 1.60 mL, 18.33 mmol)
-
N-Methyl-2-pyrrolidone (NMP) (approx. 5 mL per 1 g of 2-chloroquinoline)
-
-
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloroquinoline and NMP.
-
Add morpholine to the solution.
-
Heat the reaction mixture to 150-160 °C and maintain for 12-18 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker of ice water (approx. 50 mL). A precipitate should form.
-
Stir for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum. If necessary, purify further by recrystallization from ethanol or column chromatography (e.g., silica gel, ethyl acetate/hexanes).
-
The reaction with alkoxides is generally more facile than with neutral amines due to the greater nucleophilicity of the alkoxide anion.
-
Causality in Experimental Design: The alkoxide is typically generated in situ by reacting the corresponding alcohol with a strong base like sodium hydride (NaH). The alcohol often serves as the solvent. This ensures a high concentration of the active nucleophile. Anhydrous conditions are critical as NaH reacts violently with water.
Protocol 2: Synthesis of 2-Methoxyquinoline
-
Materials:
-
2-Chloroquinoline (1.0 eq, e.g., 1.00 g, 6.11 mmol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq, e.g., 0.37 g, 9.17 mmol)
-
Anhydrous Methanol (MeOH) (approx. 10 mL)
-
-
Procedure:
-
To an oven-dried, three-neck flask under an inert atmosphere (N₂ or Argon), add anhydrous methanol.
-
Cool the methanol in an ice bath (0 °C).
-
Carefully add the sodium hydride portion-wise to the cold methanol. Caution: Hydrogen gas is evolved. Allow for complete reaction (cessation of gas evolution).
-
To the resulting sodium methoxide solution, add a solution of 2-chloroquinoline in a minimal amount of anhydrous methanol.
-
Remove the ice bath and heat the mixture to reflux (approx. 65 °C) for 4-6 hours, monitoring by TLC.
-
After cooling, quench the reaction by slowly adding water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
-
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized C-C and C-N bond formation, offering exceptional functional group tolerance and milder conditions compared to classical methods.[4] For 2-chloroquinolines, these reactions provide a versatile platform for diversification.
The Unified Catalytic Cycle
Most palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) proceed through a common catalytic cycle involving a Pd(0)/Pd(II) couple.[7][8][9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 2-chloroquinoline. This is often the rate-limiting step and forms a Pd(II) intermediate.[10]
-
Transmetalation (for Suzuki/Sonogashira) or Ligand Exchange/Deprotonation (for Buchwald-Hartwig): The nucleophilic partner (e.g., organoboron, amine, copper acetylide) displaces the chloride on the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.
The choice of ligand on the palladium catalyst is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often required to facilitate the oxidative addition and reductive elimination steps, especially for less reactive aryl chlorides.[11]
Key Cross-Coupling Reactions & Protocols
This is arguably the most powerful method for forming C-N bonds, offering broad scope for both the amine and aryl halide partners.[8]
-
Causality in Experimental Design: This reaction requires a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination.[1] The choice of ligand is crucial; bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) or their corresponding pre-catalysts are highly effective because they promote the formation of a monoligated, 14-electron Pd(0) species, which is highly active in the oxidative addition of the C-Cl bond. Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent catalyst deactivation.
Protocol 3: Buchwald-Hartwig Amination with Benzylamine
-
Materials:
-
2-Chloroquinoline (1.0 eq, e.g., 500 mg, 3.05 mmol)
-
Benzylamine (1.2 eq, e.g., 400 µL, 3.66 mmol)
-
XPhos Pd G2 Precatalyst (2 mol%, e.g., 48 mg, 0.061 mmol)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq, e.g., 411 mg, 4.27 mmol)
-
Anhydrous Toluene (approx. 6 mL)
-
-
Procedure:
-
Inside a nitrogen-filled glovebox, add 2-chloroquinoline, XPhos Pd G2 precatalyst, and NaOt-Bu to an oven-dried Schlenk tube equipped with a stir bar.
-
Add anhydrous toluene, followed by benzylamine.
-
Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.
-
Stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Cool the reaction to room temperature and quench by adding water.
-
Dilute with ethyl acetate and filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
-
The Suzuki coupling is a robust and widely used method for forming C-C bonds between aryl halides and organoboron compounds.[10]
-
Causality in Experimental Design: The reaction requires a base (e.g., K₂CO₃, Cs₂CO₃) to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[12] A mixture of an organic solvent (like dioxane or toluene) and water is often used, as the aqueous phase helps to dissolve the inorganic base and the boronate salt, accelerating the transmetalation step. A Pd(0) source, such as Pd(PPh₃)₄, is commonly used.
Protocol 4: Suzuki Coupling with Phenylboronic Acid
-
Materials:
-
2-Chloroquinoline (1.0 eq, e.g., 500 mg, 3.05 mmol)
-
Phenylboronic Acid (1.5 eq, e.g., 558 mg, 4.58 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%, e.g., 176 mg, 0.153 mmol)
-
Potassium Carbonate (K₂CO₃) (2.0 eq, e.g., 843 mg, 6.10 mmol)
-
1,4-Dioxane (6 mL) and Water (1.5 mL)
-
-
Procedure:
-
To a round-bottom flask, add 2-chloroquinoline, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (N₂ or Argon) three times.
-
Add the degassed dioxane and water solvent mixture via syringe.
-
Heat the mixture to 90 °C and stir for 12 hours.
-
After cooling, dilute the mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
-
This reaction creates a C(sp²)-C(sp) bond, coupling the 2-chloroquinoline with a terminal alkyne, a valuable transformation for extending molecular scaffolds.
-
Causality in Experimental Design: The classic Sonogashira coupling employs a dual-catalyst system.[9] The palladium catalyst performs the main cross-coupling cycle, while a copper(I) salt (e.g., CuI) acts as a co-catalyst.[2] The copper reacts with the terminal alkyne in the presence of an amine base (which also serves as the solvent, e.g., triethylamine) to form a copper(I) acetylide. This species is more reactive and readily undergoes transmetalation with the Pd(II) intermediate. The reaction must be run under strictly anaerobic conditions to prevent oxidative homocoupling of the alkyne (Glaser coupling).
Protocol 5: Sonogashira Coupling with Phenylacetylene
-
Materials:
-
2-Chloroquinoline (1.0 eq, e.g., 500 mg, 3.05 mmol)
-
Phenylacetylene (1.2 eq, e.g., 402 µL, 3.66 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%, e.g., 64 mg, 0.092 mmol)
-
Copper(I) iodide (CuI) (5 mol%, e.g., 29 mg, 0.153 mmol)
-
Triethylamine (Et₃N) (10 mL, degassed)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add 2-chloroquinoline, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed triethylamine, followed by phenylacetylene via syringe.
-
Heat the reaction mixture to 80 °C for 8-12 hours.
-
Cool to room temperature and filter the mixture through Celite® to remove the amine salt and catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl, then brine.
-
Dry the organic layer over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
-
Summary of Reactivity and Data
The following tables summarize the typical conditions and expected outcomes for the functionalization of 2-chloroquinoline, providing a comparative overview for synthetic planning.
Table 1: Comparison of SNAr Conditions
| Nucleophile Class | Typical Nucleophile | Solvent | Temperature (°C) | Base | Typical Yield Range |
| Alcohols | Methanol, Ethanol | Alcohol | Reflux | NaH, NaOMe | 70-95% |
| Amines | Morpholine, Aniline | NMP, DMSO | 120-160 | None / K₂CO₃ | 50-85% |
| Thiols | Thiophenol | DMF, Ethanol | 80-100 | K₂CO₃, NaH | 80-98% |
Table 2: Comparison of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield Range |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos or XPhos Pd G2 | NaOt-Bu | Toluene, Dioxane | 80-110 | 75-98% |
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O | 80-100 | 70-95% |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, DIPA | Amine | 60-80 | 65-90% |
Conclusion and Future Outlook
The chloro group at the C2 position of the quinoline ring is a versatile and reliable synthetic handle. Its reactivity, governed by the inherent electronic properties of the heteroaromatic system, allows for a diverse range of functionalizations through both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling. Understanding the mechanistic principles behind these transformations is paramount for rational experimental design, enabling researchers to select optimal conditions—be it the choice of a potent nucleophile for SNAr or a sophisticated ligand-catalyst system for cross-coupling. The protocols and data presented in this guide serve as a robust starting point for scientists and drug development professionals aiming to leverage the synthetic potential of 2-chloroquinolines in the creation of novel molecules with significant biological or material applications.
Experimental Workflow Visualization
References
-
Sonogashira Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]
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The catalytic mechanism of the Suzuki-Miyaura reaction. (2020). ChemRxiv. [Link]
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Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. (2021). Nature Communications. [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]
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Sonogashira coupling. (n.d.). Wikipedia. [Link]
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. [Link]
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Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Advances. [Link]
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The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007). Chemical Reviews. [Link]
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Sonogashira Cross-Coupling. (2021). J&K Scientific LLC. [Link]
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2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. (2016). Journal of Chemistry. [Link]
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A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. (2007). Organometallics. [Link]
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Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. (2020). ACS Catalysis. [Link]
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Catalytic cycle of the Sonogashira cross-coupling reaction over Pd-MPTAT-1. (2018). ResearchGate. [Link]
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Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
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Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. (2023). Mini-Reviews in Organic Chemistry. [Link]
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2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. (2012). ARKIVOC. [Link]
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Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]
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Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. [Link]
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2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). (2018). ResearchGate. [Link]
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Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link]
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Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. (1980). CHIMIA. [Link]
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ChemInform Abstract: Synthesis of 2‐Alkynylquinolines from 2‐Chloro and 2,4‐Dichloroquinoline via Pd/C‐Catalyzed Coupling Reaction in Water. (2008). ChemInform. [Link]
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Cyclization and Buchwald coupling of 2-chloro-3-formylquinoline. (2021). ResearchGate. [Link]
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Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (2004). Coordination Chemistry Reviews. [Link]
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Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). University College London. [Link]
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The Buchwald–Hartwig Amination After 25 Years. (2019). Angewandte Chemie International Edition. [Link]
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Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. (2008). ResearchGate. [Link]
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Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. (2024). Journal of Chemical and Pharmaceutical Research. [Link]
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Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (2018). Organic Syntheses. [Link]
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Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. (2010). Molecules. [Link]
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The Quinoline Scaffold: A Privileged Framework for Novel Therapeutic Agents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinoline motif, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry.[1] Its inherent structural versatility has allowed for extensive chemical modifications, yielding a vast library of derivatives with a broad spectrum of pharmacological activities.[2][3][4] From the historic antimalarial quinine to modern targeted cancer therapies, substituted quinolines have consistently proven to be a rich source of therapeutic innovation.[5][6][7][8] This technical guide provides a comprehensive exploration of the key therapeutic targets of substituted quinolines, delving into their mechanisms of action, and offering detailed experimental protocols for their evaluation.
Anticancer Therapeutic Targets: A Multi-pronged Assault on Malignancy
Substituted quinolines have emerged as a significant class of anticancer agents, demonstrating efficacy through diverse mechanisms that target the core hallmarks of cancer.[9][10]
Inhibition of Kinase Signaling Pathways
Dysregulation of protein kinase activity is a central driver of cancer cell proliferation, survival, and metastasis.[9] Several substituted quinolines have been developed as potent inhibitors of key oncogenic kinases.
One of the most critical signaling cascades in cancer is the PI3K/AKT/mTOR pathway , which governs cell growth and survival.[11][12] Certain quinoline derivatives have been shown to effectively inhibit components of this pathway. For instance, omipalisib (GSK2126458), a quinoline derivative, is a potent inhibitor of both PI3K and mTOR.[11] Another example is the inhibition of Pim-1 kinase , a serine/threonine kinase implicated in cell cycle progression and apoptosis resistance.[13]
The MKK7-JNK signaling pathway , involved in cellular stress responses and apoptosis, is another target for quinoline-based compounds.[12] Activation of this pathway by specific quinoline derivatives can induce programmed cell death in cancer cells.[12] Furthermore, receptor tyrosine kinases (RTKs) such as c-Met, EGFR, and VEGFR, which are crucial for tumor growth and angiogenesis, are also targeted by quinoline derivatives.[11]
Key Signaling Pathway: PI3K/AKT/mTOR Inhibition by Substituted Quinolines
Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by substituted quinolines.
Disruption of DNA Replication and Repair
Interfering with DNA synthesis and maintenance is a classic and effective anticancer strategy. Substituted quinolines employ several mechanisms to achieve this.
-
Topoisomerase Inhibition: Topoisomerases are essential enzymes that resolve DNA topological issues during replication and transcription.[14][15][16] Quinoline derivatives, such as camptothecin and its analogs, act as topoisomerase I inhibitors, while others, like TAS‐103, inhibit both topoisomerase I and II.[17][18] This inhibition leads to the accumulation of DNA strand breaks and subsequent apoptosis.[18]
-
DNA Intercalation: The planar aromatic structure of the quinoline ring allows some derivatives to intercalate between DNA base pairs, disrupting the DNA helix and interfering with replication and transcription processes.[13]
Interference with Microtubule Dynamics
Microtubules are crucial components of the cytoskeleton, playing a vital role in cell division, motility, and intracellular transport.[19][20] Several quinoline derivatives have been identified as potent tubulin polymerization inhibitors .[7][19][21][22] By binding to tubulin, these compounds disrupt the dynamic instability of microtubules, leading to mitotic arrest in the G2/M phase of the cell cycle and ultimately inducing apoptosis.[19]
Antimalarial Therapeutic Targets: Combating a Global Health Threat
Quinolines have a long and storied history in the fight against malaria.[6][23] Their primary site of action is the food vacuole of the Plasmodium parasite.
The parasite digests hemoglobin within its acidic food vacuole, releasing toxic free heme.[11] To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin.[11] 4-aminoquinolines, such as chloroquine and hydroxychloroquine, are weak bases that accumulate in the acidic food vacuole.[24][25][26][27] Here, they are thought to interfere with heme polymerization, leading to a buildup of toxic heme that kills the parasite.[25][28] More recent research has also identified the parasite's 80S ribosome as a target for the antimalarial mefloquine, leading to the inhibition of protein synthesis.[23][29]
Experimental Workflow: In Vitro Antimalarial IC50 Determination
Caption: Workflow for determining the in vitro antimalarial activity of quinoline compounds.
Antibacterial Therapeutic Targets: A Renewed Hope Against Resistance
The rise of antibiotic resistance has spurred the search for new antibacterial agents, and quinoline derivatives have shown significant promise.[4][9][25][30][31][32][33][34]
The primary target for many antibacterial quinolones, particularly the fluoroquinolones, is DNA gyrase (topoisomerase II) and topoisomerase IV .[29][35][36][37] These enzymes are essential for bacterial DNA replication, recombination, and repair. By inhibiting these topoisomerases, quinolones induce lethal DNA damage in bacteria.[35] Some newer quinoline derivatives have also been shown to target other essential bacterial processes, including the proton pump of ATP synthase.[9]
Antiviral Therapeutic Targets: Broad-Spectrum Potential
The quinoline scaffold has demonstrated activity against a range of viruses, including HIV, Zika virus, Ebola virus, and coronaviruses.[22][30][38][39][40] The mechanisms of antiviral action are diverse and often virus-specific. For instance, some quinoline derivatives inhibit viral entry or replication by targeting viral enzymes like proteases and polymerases.[38] Others are thought to interfere with the host-cell pathways that are hijacked by the virus for its own replication.[30] A notable example is the inhibitory activity of a quinoline-based drug candidate against the SARS-CoV-2 papain-like protease (PLpro).[38]
Neurodegenerative Disease Targets: A Glimmer of Hope
Neurodegenerative diseases like Alzheimer's and Parkinson's present significant therapeutic challenges.[31][41][42][43] Substituted quinolines are being explored for their neuroprotective potential through several mechanisms.[41] One key target is acetylcholinesterase (AChE) , the enzyme responsible for breaking down the neurotransmitter acetylcholine.[5][18][26][31][39][42] By inhibiting AChE, quinoline derivatives can increase acetylcholine levels in the brain, which may alleviate some of the cognitive symptoms of Alzheimer's disease.[31][42] Additionally, some quinoline derivatives exhibit antioxidant properties, which can help to mitigate the oxidative stress implicated in the pathology of neurodegenerative disorders.[41][43]
Summary of Key Therapeutic Targets and Representative Compounds
| Therapeutic Area | Key Molecular Target(s) | Representative Quinoline Compound(s) |
| Anticancer | PI3K/AKT/mTOR, Pim-1 Kinase, Topoisomerases I & II, Tubulin | Omipalisib, Bosutinib, Camptothecin, TAS-103 |
| Antimalarial | Heme Polymerization, 80S Ribosome | Chloroquine, Hydroxychloroquine, Mefloquine, Ferroquine |
| Antibacterial | DNA Gyrase, Topoisomerase IV | Ciprofloxacin, Levofloxacin, Moxifloxacin |
| Antiviral | Viral Proteases (e.g., SARS-CoV-2 PLpro) | Saquinavir, Jun13296 |
| Neurodegenerative | Acetylcholinesterase (AChE) | Tacrine (historical) |
Experimental Protocols: A Guide to Target Validation
The following are detailed, step-by-step methodologies for key experiments to evaluate the therapeutic potential of substituted quinolines.
Protocol 1: Pim-1 Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to Pim-1 activity.[2][10][41][43]
-
Reagent Preparation:
-
Prepare 1x Kinase Assay Buffer from a 5x stock.
-
Prepare a master mix containing Kinase Assay Buffer, ATP, and the S6Ktide substrate.
-
Dilute the Pim-1 enzyme to the desired concentration in 1x Kinase Assay Buffer.
-
Prepare serial dilutions of the test quinoline compound in the appropriate solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not inhibit the enzyme.
-
-
Assay Procedure:
-
To a 96-well or 384-well plate, add the test inhibitor or vehicle control.
-
Add the diluted Pim-1 enzyme to all wells except the "blank" controls.
-
Initiate the reaction by adding the master mix to all wells.
-
Incubate the plate at 30°C for the desired reaction time (e.g., 45-60 minutes).
-
-
Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40-45 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-45 minutes.
-
Read the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the "blank" reading from all other readings.
-
Calculate the percent inhibition for each concentration of the test compound relative to the "no inhibitor" control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Protocol 2: Tubulin Polymerization Inhibition Assay
This assay monitors the assembly of purified tubulin into microtubules, which can be measured by an increase in light scattering or fluorescence.[19][20]
-
Reagent Preparation:
-
Reconstitute purified tubulin in a suitable buffer (e.g., PIPES buffer).
-
Prepare a stock solution of GTP.
-
Prepare serial dilutions of the test quinoline compound.
-
-
Assay Procedure:
-
In a 96-well plate, combine the tubulin solution, assay buffer, and the test compound or vehicle control.
-
Pre-incubate the mixture at 30°C for 15 minutes.
-
Initiate polymerization by adding GTP.
-
Immediately place the plate in a spectrophotometer or fluorometer pre-warmed to 37°C.
-
-
Data Acquisition:
-
Monitor the increase in absorbance or fluorescence over time at the appropriate wavelength (e.g., 340 nm for absorbance).
-
-
Data Analysis:
-
Determine the rate of tubulin polymerization for each concentration of the test compound.
-
Calculate the percent inhibition relative to the vehicle control.
-
Determine the IC50 value by plotting percent inhibition against the compound concentration.
-
Protocol 3: Bacterial DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.[29][35][36][37]
-
Reaction Setup:
-
On ice, prepare a reaction mix containing assay buffer, relaxed pBR322 plasmid DNA, and ATP.
-
Add the test quinoline compound or solvent control to individual reaction tubes.
-
Add the DNA gyrase enzyme to initiate the reaction.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for 30-60 minutes.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding a stop buffer containing SDS and EDTA.
-
Treat with proteinase K to digest the enzyme.
-
Analyze the DNA topoisomers by agarose gel electrophoresis.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
-
Data Interpretation:
-
In the absence of an inhibitor, the relaxed plasmid will be converted to the supercoiled form.
-
An effective inhibitor will prevent this conversion, resulting in a higher proportion of relaxed or nicked plasmid DNA. The IC50 can be estimated by densitometric analysis of the gel bands.
-
Conclusion
The quinoline scaffold remains a highly "privileged" structure in medicinal chemistry, offering a versatile platform for the design and development of novel therapeutic agents.[3][9] The diverse range of biological targets, spanning from enzymes crucial for pathogen survival to key signaling molecules in human diseases, underscores the immense therapeutic potential of substituted quinolines. A thorough understanding of their mechanisms of action, coupled with robust and validated experimental protocols, is paramount for the successful translation of these promising compounds from the laboratory to the clinic. The continued exploration of the chemical space around the quinoline nucleus is poised to deliver the next generation of innovative medicines to address unmet medical needs.
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Methodological & Application
Application Notes and Protocols for the Vilsmeier-Haack Synthesis of 2-Chloro-3-formyl-8-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 2-chloro-3-formyl-8-methylquinoline via the Vilsmeier-Haack reaction. It is intended for an audience of researchers, scientists, and professionals in drug development who require a detailed understanding of the synthetic protocol, the underlying reaction mechanism, and the critical parameters for successful execution. This guide emphasizes scientific integrity, providing in-depth explanations for experimental choices and grounding the protocol in authoritative references.
Introduction: The Significance of 2-Chloro-3-formyl-8-methylquinoline
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1] The 2-chloro-3-formyl-8-methylquinoline molecule is a particularly valuable synthetic intermediate. The presence of the chloro and formyl groups at the 2- and 3-positions, respectively, allows for a variety of subsequent chemical transformations. The chloro group can be readily displaced by nucleophiles, while the formyl group can be converted into other functionalities such as cyano or alkoxycarbonyl groups. This versatility makes it a key building block for the synthesis of more complex heterocyclic systems, which are often explored for their potential as therapeutic agents.
The Vilsmeier-Haack reaction offers a direct and efficient one-pot method for the synthesis of 2-chloro-3-formylquinolines from readily available N-arylacetamides.[2] This approach is often preferred due to its operational simplicity and the ability to introduce both the chloro and formyl functionalities in a single synthetic step.
The Vilsmeier-Haack Reaction: Mechanism and Rationale
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2] The reaction proceeds in two primary stages: the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic aromatic substitution and cyclization.
Formation of the Vilsmeier Reagent
The reaction is initiated by the interaction of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid chloride, most commonly phosphorus oxychloride (POCl₃), to form a highly electrophilic chloroiminium salt known as the Vilsmeier reagent.[2][3][4] This reagent is the key electrophile in the reaction. The formation of the Vilsmeier reagent is generally performed at low temperatures (0-5 °C) to control its reactivity.[4]
Electrophilic Aromatic Substitution and Cyclization
The electron-rich aromatic ring of the N-arylacetamide attacks the electrophilic Vilsmeier reagent. In the case of N-(2-methylphenyl)acetamide (2-methylacetanilide), the reaction proceeds through a double formylation, intramolecular cyclization, and subsequent elimination to yield the final 2-chloro-3-formyl-8-methylquinoline product.[2] The presence of electron-donating groups on the N-arylacetamide substrate, such as the methyl group in this case, generally facilitates the reaction and can lead to improved yields.
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Application Note: A Multi-technique Approach for the Comprehensive Characterization of 2-Chloro-3-ethyl-8-methylquinoline
Introduction: The Need for Rigorous Characterization
Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The specific analogue, 2-Chloro-3-ethyl-8-methylquinoline, serves as a versatile synthetic intermediate where the reactive 2-chloro position allows for further molecular elaboration. Accurate and comprehensive characterization is paramount to ensure the identity and purity of such intermediates, as the quality of the final active pharmaceutical ingredient (API) is critically dependent on the integrity of its precursors. This guide outlines a logical workflow employing spectroscopic and chromatographic techniques to establish a complete analytical profile of the target molecule.
Workflow for Structural Elucidation and Purity Assessment
A multi-faceted analytical strategy is essential for full confidence in the characterization of a novel or synthesized compound. The workflow begins with techniques that confirm the molecular structure and is followed by methods that quantify purity.
Caption: Integrated workflow for the characterization of this compound.
Part I: Unambiguous Structure Confirmation
The primary goal is to verify that the synthesized molecule has the correct atomic connectivity and molecular weight. NMR and Mass Spectrometry are the cornerstone techniques for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most definitive information about the carbon-hydrogen framework of a molecule.[1] For substituted quinolines, ¹H and ¹³C NMR spectra reveal the precise substitution pattern through chemical shifts (δ) and spin-spin coupling constants (J).[2][3]
Causality Behind Experimental Choices:
-
¹H NMR: Reveals the number of different proton environments and their connectivity. The aromatic region (typically δ 7.0-9.0 ppm) is complex for quinolines.[2] The ethyl and methyl group signals in the aliphatic region will be distinct and informative.
-
¹³C NMR: Provides a count of unique carbon atoms. The presence of the electronegative chlorine atom at the C2 position is expected to significantly deshield this carbon, shifting its resonance downfield.[2]
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for resolving ambiguities in complex spectra.[4] COSY identifies proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals longer-range (2-3 bond) proton-carbon correlations, which is invaluable for placing substituents like the chlorine atom and linking the alkyl groups to the quinoline core.[4]
Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Rationale |
| Quinoline H4 | 7.9 - 8.2 | 136 - 139 | Deshielded by proximity to nitrogen and C=N bond. |
| Quinoline H5 | 7.7 - 7.9 | 127 - 129 | Typical aromatic proton on the carbocyclic ring. |
| Quinoline H6 | 7.5 - 7.7 | 126 - 128 | Typical aromatic proton on the carbocyclic ring. |
| Quinoline H7 | 7.6 - 7.8 | 129 - 131 | Typical aromatic proton on the carbocyclic ring. |
| -CH₂-CH₃ | 2.8 - 3.1 (q) | 24 - 27 | Methylene protons adjacent to the aromatic ring. |
| -CH₂-CH₃ | 1.2 - 1.4 (t) | 14 - 16 | Methyl protons of the ethyl group. |
| 8-CH₃ | 2.5 - 2.8 (s) | 17 - 20 | Methyl protons directly attached to the aromatic ring. |
| Quinoline C2 | N/A | 150 - 153 | Directly attached to electronegative Cl, highly deshielded.[2] |
| Quinoline C3 | N/A | 138 - 141 | Site of ethyl substitution. |
| Quinoline C8a | N/A | 146 - 149 | Bridgehead carbon adjacent to nitrogen. |
| Quinoline C4a | N/A | 128 - 130 | Bridgehead carbon. |
Note: Predictions are based on data for related substituted quinolines and general principles. Actual values may vary.[2][4]
Protocol 1: NMR Spectral Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the purified this compound.[2] Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube. Ensure the solution is homogeneous.
-
Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz. Tune and shim the probe to optimize magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
2D NMR Acquisition: Perform standard COSY, HSQC, and HMBC experiments using the instrument's predefined parameter sets. Optimize parameters as needed based on the 1D spectra.
-
Data Processing: Process all spectra using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly.
Caption: Relationship between 1D and 2D NMR experiments for structure elucidation.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, offers corroborating structural evidence. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic distribution of halogens.[5]
Causality Behind Experimental Choices:
-
Electron Ionization (EI): This is a "hard" ionization technique that causes reproducible fragmentation.[5] The resulting mass spectrum serves as a molecular fingerprint that can be used for library matching and structural interpretation.
-
Isotopic Pattern: Chlorine exists naturally as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This means any fragment containing one chlorine atom will appear as a pair of peaks (M and M+2) separated by two mass units, with a relative intensity ratio of approximately 3:1. This is a definitive indicator of the presence of a single chlorine atom.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[6]
-
Instrumentation: Use a GC system coupled to a mass spectrometer (e.g., a quadrupole detector).
-
GC Method:
-
Column: Use a standard, low-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection: Inject 1 µL of the sample solution in split mode (e.g., 50:1 split ratio).
-
Temperature Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[6]
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the peak for the parent compound in the total ion chromatogram (TIC). Analyze its mass spectrum, looking for the molecular ion (M⁺) peak at m/z = 205 and the corresponding M+2 isotope peak at m/z = 207 in a ~3:1 ratio. Analyze major fragment ions to corroborate the structure (e.g., loss of ethyl, loss of Cl).
Part II: Purity Determination and Quantification
Chromatographic techniques are the gold standard for separating the target compound from starting materials, by-products, and other impurities, allowing for accurate purity assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the most common method for determining the purity of non-volatile or thermally labile organic compounds and is a staple in the pharmaceutical industry.[7][8]
Causality Behind Experimental Choices:
-
Reversed-Phase Chromatography: The quinoline core is moderately polar but the overall molecule is relatively non-polar, making it well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase.
-
Gradient Elution: A gradient of increasing organic solvent (e.g., acetonitrile) ensures that impurities with a wide range of polarities can be eluted and resolved from the main peak in a reasonable time.
-
UV Detection: The conjugated quinoline ring system is a strong chromophore, making it highly sensitive to UV detection. A photodiode array (DAD) detector can be used to acquire the UV spectrum of each peak, aiding in peak identification and purity assessment.
Protocol 3: HPLC Purity Analysis
-
Sample Preparation: Prepare a stock solution of the sample in acetonitrile or methanol at ~1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL with the mobile phase.
-
Instrumentation: A standard HPLC system with a gradient pump, autosampler, column oven, and a UV/DAD detector.
-
HPLC Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 95% B over 15 min, hold 95% B for 3 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm (or optimal wavelength from UV-Vis scan) |
| Injection Vol. | 10 µL |
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area (% Area). The peak area of the main component should be compared to the sum of the areas of all peaks.
Gas Chromatography (GC)
GC is an excellent orthogonal technique to HPLC, particularly for volatile and thermally stable compounds.[9] It provides a different separation mechanism, offering greater confidence in purity assessment.
Causality Behind Experimental Choices:
-
Flame Ionization Detector (FID): FID is a robust, universal detector for organic compounds, providing a response that is proportional to the mass of carbon, making it suitable for percent area purity calculations without needing response factors for every impurity.
-
Temperature Programming: A temperature ramp allows for the separation of compounds with different boiling points, ensuring that both volatile impurities and the less volatile main compound are eluted as sharp peaks.
Protocol 4: GC Purity Analysis
-
Sample Preparation: Prepare a solution of the sample in a volatile solvent (e.g., ethyl acetate) at a concentration of ~0.5 mg/mL.
-
Instrumentation: A GC system equipped with an autosampler and a Flame Ionization Detector (FID).
-
GC Conditions:
| Parameter | Condition |
| Column | 5% Phenyl Polysiloxane, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injection | 1 µL, Split (50:1) |
| Inlet Temp. | 250 °C |
| Oven Program | 100 °C (1 min), ramp 15 °C/min to 280 °C (5 min) |
| Detector | FID |
| Detector Temp. | 300 °C |
-
Data Analysis: As with HPLC, calculate the purity by the area percent method. Compare the chromatograms from HPLC and GC to ensure no co-eluting impurities are missed.
Part III: Spectroscopic Fingerprinting
FTIR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic structure of the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[10]
Expected Characteristic Absorptions:
| Wavenumber (cm⁻¹) | Vibration |
| 3100 - 3000 | Aromatic C-H Stretch |
| 2980 - 2850 | Aliphatic (ethyl, methyl) C-H Stretch |
| 1620 - 1580 | Quinoline C=C and C=N Ring Stretching[11] |
| 1500 - 1400 | Aromatic C=C Stretching |
| 800 - 700 | C-Cl Stretch |
Protocol 5: FTIR Analysis
-
Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, dissolve the sample in a volatile solvent (e.g., chloroform), cast a thin film onto a salt plate (NaCl or KBr), and allow the solvent to evaporate.
-
Data Acquisition: Place the sample in the spectrometer's sample compartment. Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them to expected values for quinoline derivatives.[12][13]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about the conjugated π-system.[14] The quinoline ring is a strong chromophore, and its UV spectrum is a useful characteristic property.
Protocol 6: UV-Vis Analysis
-
Sample Preparation: Prepare a very dilute solution of the sample (e.g., 1-10 µg/mL) in a UV-transparent solvent, such as ethanol or methanol.
-
Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Record a baseline spectrum using a cuvette filled with the pure solvent. Then, record the sample spectrum over a range of 200-400 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max). The spectrum for a quinoline derivative is expected to show multiple absorption bands characteristic of the heterocyclic aromatic system.
Conclusion
The combination of NMR spectroscopy, mass spectrometry, HPLC, GC, FTIR, and UV-Vis spectroscopy provides a robust and comprehensive analytical package for the characterization of this compound. By following the detailed protocols and understanding the scientific rationale presented in this application note, researchers can confidently verify the structure and assess the purity of this important chemical intermediate, ensuring the quality and reliability of their subsequent research and development activities.
References
- Benchchem. Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines.
- Benchchem. Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Substituted Quinolines.
- Seaton, P. J., & Williamson, R. T. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education.
- Benchchem. Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines.
- TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
- ResearchGate. Vibrational spectroscopic study of some quinoline derivatives.
- SIELC Technologies. HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column.
- RSC Publishing. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.
- ResearchGate. FTIR spectrum of quinoline derivative. (a) Quinoline-hydrazide...
- ResearchGate. Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma.
- ResearchGate. (PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives.
- Benchchem. A Comparative Guide to the Quantitative Analysis of Quinoline Compounds in Complex Mixtures.
- Kumar, D. K., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071–1076.
- SIELC Technologies. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column.
- International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives.
- Oxford Academic. Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Journal of Chromatographic Science.
- MDPI. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis.
- Acta Chimica Slovenica. (2024). Synthesis, characterization and DFT study of Ti(IV) phthalocyanines with quinoline groups.
- Oriental Journal of Chemistry. Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives.
- RSC Publishing. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.
- ACS Publications. Ultraviolet and Infrared Spectra of Quinoline Derivatives: 2- and 4-Thiols. Journal of the American Chemical Society.
- Chemguide. mass spectra - the M+2 peak.
- Benchchem. Establishing Analytical Standards for 2-(2-Chloroethyl)quinoline: A Comparative Guide.
- ResearchGate. Mass spectrometry of halogen-containing organic compounds.
- Benchchem. Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
- ACS Publications. (2026). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion.
- Song, H., & Abramson, F. P. (1993). Selective detection of chlorine-containing compounds by gas chromatography/chemical reaction interface mass spectrometry. Analytical Chemistry, 65(4), 447–450.
- PubMed. (n.d.). Development and Validation of a Sensitive GC-MS Method for the Determination of Alkylating Agent, 4-chloro-1-butanol, in Active Pharmaceutical Ingredients.
- Meléndez, J., et al. (n.d.). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone.
- Fabiano-Tixier, A.-S., et al. (2011). Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography. International Journal of Molecular Sciences, 12(11), 7846–7860.
- Semantic Scholar. Gas Chromatography in the Analysis of Alkaloids.
- Google Patents. (2021). CN110221014B - Analysis method for qualitative determination of unknown impurities in cyanuric chloride process by gas chromatography-mass spectrometry.
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Application Note: A Robust HPLC-MS Method for the Quantitative Analysis of 2-Chloro-3-ethyl-8-methylquinoline
Abstract
This application note details a sensitive, specific, and robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the analysis of 2-Chloro-3-ethyl-8-methylquinoline. This compound is a representative substituted quinoline, a class of heterocyclic aromatic compounds significant in pharmaceutical development and chemical synthesis. The described method utilizes reverse-phase chromatography for optimal separation and a single quadrupole mass spectrometer for detection, providing a reliable protocol for researchers, quality control analysts, and drug development professionals. We provide a complete, step-by-step protocol, including system suitability criteria, and discuss the rationale behind key methodological choices to ensure reproducibility and high-quality data generation.
Introduction and Scientific Rationale
Substituted quinolines are a cornerstone of medicinal chemistry and material science. Their analysis is critical for process monitoring, impurity profiling, and metabolic studies. This compound, with its combination of a halogen and alkyl substituents on the quinoline core, presents a moderately hydrophobic and polarizable structure. Developing a reliable analytical method requires careful consideration of its physicochemical properties.
The method herein is founded on established principles of reverse-phase HPLC, which is ideally suited for separating aromatic and heterocyclic compounds.[1][2] A C18 stationary phase was selected for its strong hydrophobic retention capabilities, ensuring good separation from polar impurities. The mobile phase, consisting of acetonitrile and water with a formic acid modifier, is chosen to facilitate sharp peak shapes and promote efficient protonation of the quinoline nitrogen, which is essential for sensitive detection by electrospray ionization mass spectrometry (ESI-MS).[3][4] ESI in positive ion mode is the technique of choice, as the basic nitrogen atom in the quinoline ring is readily protonated to form a stable [M+H]⁺ ion, enabling high-sensitivity detection.[5]
Analyte Structure and Properties
A clear understanding of the analyte's structure is fundamental to method development.
Analyte: this compound Molecular Formula: C₁₂H₁₂ClN Monoisotopic Mass: 205.0658 Da Average Mass: 205.68 g/mol
Caption: Structure of this compound.
Experimental Workflow
The analytical process follows a systematic and logical flow designed to ensure data integrity from sample preparation through to final analysis.
Caption: Overall workflow for the HPLC-MS analysis.
Materials and Methods
4.1 Reagents and Chemicals
-
Acetonitrile (ACN): HPLC or LC-MS grade
-
Methanol (MeOH): HPLC or LC-MS grade
-
Water: Deionized, 18 MΩ·cm resistivity or higher
-
Formic Acid (FA): LC-MS grade, 99%+ purity
-
This compound: Reference standard, >98% purity
4.2 Instrumentation and Consumables
-
HPLC System: Agilent 1260 Infinity II, Waters ACQUITY UPLC, or equivalent system equipped with a binary pump, autosampler, and column thermostat.
-
Mass Spectrometer: Agilent 6120 Single Quadrupole LC/MS, Waters SQ Detector 2, or equivalent ESI-equipped mass spectrometer.
-
Analytical Column: ZORBAX Eclipse Plus C18, 100 x 4.6 mm, 3.5 µm particle size (or equivalent)
-
Vials: 2 mL amber glass vials with PTFE septa
Detailed Analytical Protocol
5.1 Mobile Phase Preparation
-
Mobile Phase A (MPA): 0.1% Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of deionized water.
-
Mobile Phase B (MPB): 0.1% Formic Acid in Acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of acetonitrile.
-
Degassing: Degas both mobile phases for 15 minutes using an ultrasonic bath or an inline degasser.
5.2 Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Standard (10 µg/mL): Dilute 100 µL of the stock solution into 9.9 mL of Mobile Phase A.
-
Calibration Standards: Perform serial dilutions from the 10 µg/mL working standard using Mobile Phase A to prepare a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Sample Preparation: Dissolve the sample matrix in an appropriate solvent and dilute with Mobile Phase A to an expected concentration within the calibration range. Filter through a 0.22 µm syringe filter if particulates are present.
5.3 HPLC and MS Instrument Parameters
The following tables summarize the optimized instrument conditions.
Table 1: HPLC Parameters
| Parameter | Value | Rationale |
|---|---|---|
| Column | ZORBAX Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) | C18 provides excellent hydrophobic retention for the aromatic quinoline structure.[1][2] |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous phase for reverse-phase separation. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic phase for elution. Acetonitrile offers low viscosity and good UV transparency. |
| Gradient | 40% B to 95% B over 8 min; Hold at 95% B for 2 min | A gradient ensures efficient elution and sharp peaks for a moderately non-polar analyte. |
| Flow Rate | 0.8 mL/min | Optimal for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temp. | 40 °C | Reduces viscosity and improves peak symmetry and reproducibility. |
| Injection Vol. | 5 µL | A small volume minimizes potential peak distortion. |
| Run Time | 12 minutes (including re-equilibration) | Allows for complete elution and column re-equilibration. |
Table 2: Mass Spectrometer Parameters
| Parameter | Value | Rationale |
|---|---|---|
| Ionization Mode | ESI Positive | The quinoline nitrogen is basic and readily accepts a proton, making [M+H]⁺ the primary ion.[3][5] |
| Detection Mode | Selected Ion Monitoring (SIM) | Maximizes sensitivity and selectivity by monitoring only the ion of interest. |
| SIM Ion (m/z) | 206.1 ([M+H]⁺ for ³⁵Cl) & 208.1 ([M+2+H]⁺ for ³⁷Cl) | Monitoring both major isotopes confirms the presence of chlorine. |
| Fragmentor Voltage | 100 V | Optimized to maximize parent ion signal while minimizing in-source fragmentation. |
| Capillary Voltage | 3500 V | Standard voltage for stable electrospray. |
| Gas Temperature | 350 °C | Ensures efficient desolvation of the mobile phase. |
| Gas Flow | 10 L/min | Aids in the desolvation process. |
System Suitability and Quality Control
Before analyzing samples, the system's performance must be verified. This is a mandatory step to ensure the validity of the generated data.[6]
-
Procedure: Inject the 100 ng/mL working standard five (5) consecutive times.
-
Acceptance Criteria: The results must meet the specifications in Table 3. Failure to meet these criteria requires troubleshooting before proceeding.[7][8]
Table 3: System Suitability Test (SST) Criteria
| Parameter | Acceptance Limit | Purpose |
|---|---|---|
| Retention Time RSD | ≤ 1.0% | Ensures stable and reproducible chromatography. |
| Peak Area RSD | ≤ 2.0% | Demonstrates injection precision and system stability.[6] |
| Tailing Factor (T) | ≤ 2.0 | Confirms good peak symmetry, indicating an efficient and healthy column. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and separation power. |
Anticipated Results and Discussion
Chromatography: Under the specified conditions, this compound is expected to elute with a retention time of approximately 5-7 minutes. The peak should be symmetrical and well-resolved from any matrix components.
Mass Spectrometry: The primary observation in the mass spectrum will be the protonated molecular ion, [M+H]⁺. A key confirmatory feature is the presence of the chlorine isotopic pattern.
-
m/z 206.1: Corresponds to the molecule containing the ³⁵Cl isotope.
-
m/z 208.1: Corresponds to the molecule containing the ³⁷Cl isotope.
The relative abundance of these two peaks should be approximately 3:1, which is characteristic of a monochlorinated compound and provides high confidence in analyte identification.[9] Common fragmentation pathways for quinoline derivatives often involve the loss of HCN (27 Da) from the quinoline ring system, although under the soft ionization conditions of this method, fragmentation should be minimal.[10][11]
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Peak / Low Signal | 1. Incorrect SIM m/z settings. 2. Clogged ESI capillary. 3. Reference standard degradation. | 1. Verify MS parameters for [M+H]⁺. 2. Clean or replace the capillary. 3. Prepare fresh standards. |
| Poor Peak Shape (Tailing) | 1. Column contamination or aging. 2. pH of mobile phase unsuitable. 3. Sample solvent mismatch. | 1. Flush column with strong solvent or replace. 2. Ensure formic acid is present and correctly prepared. 3. Ensure final sample diluent is MPA. |
| Retention Time Drift | 1. Pump malfunction or leak. 2. Column temperature fluctuation. 3. Mobile phase composition change. | 1. Check system pressure and fittings. 2. Verify column oven is at set temperature. 3. Prepare fresh mobile phase. |
| High Backpressure | 1. Particulate buildup on column frit. 2. Clogged tubing or guard column. | 1. Reverse-flush the column (if recommended by manufacturer). 2. Systematically check and replace components. |
Conclusion
The HPLC-MS method described provides a reliable and robust tool for the quantitative analysis of this compound. By combining the separation power of reverse-phase HPLC with the specificity of mass spectrometry, this protocol achieves excellent sensitivity and selectivity. The inclusion of rigorous system suitability criteria ensures that the method generates high-quality, reproducible data suitable for demanding research and quality control environments.
References
-
Oztekin, N. (2007). The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. International Journal of Environmental Analytical Chemistry, 87(5), 321-331.
-
Benchchem Technical Support. (n.d.). Characterization of Quinoline Derivatives.
- El-Emary, T. I. (2005). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 59(3), 177-181.
-
Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
- Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790.
- LeBlond, D. (2016). System Suitability Requirements for SEC Chromatographic Methods Used in PA Laboratories.
- Center for Drug Evaluation and Research (CDER). (n.d.). Guidance for Industry: Validation of Chromatographic Methods. U.S.
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Lösungsfabrik. (2018). What are system suitability tests (SST) of analytical methods?
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ECA Academy. (2014). System Suitability for USP Chromatographic Methods.
- Albero, B., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Food Chemistry, 187, 448-454.
- Cole, R. B. (2000). Formation and decompositions of chloride adduct ions, [M + Cl]−, in negative ion electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 11(11), 947-957.
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Sepuxianyun. (2023). Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc.
- Horváth, C., & Melander, W. (1977). Investigation of aromatic hydrocarbons by reversed phase HPLC.
-
ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
- Gibbons, S., et al. (2003). A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry, liquid chromatography and gas chromatography. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 899-907.
-
MDPI. (2023). Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS.
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Application Notes and Protocols for the Structural Elucidation of Substituted Quinolines using NMR Spectroscopy
Introduction: The Quinoline Scaffold and the Imperative of Precise Structural Characterization
Quinoline, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives exhibit a vast spectrum of biological activities, forming the core of numerous pharmaceuticals, including antimalarial, antibacterial, and anticancer agents.[1] The specific substitution pattern on the quinoline ring system profoundly dictates its physicochemical properties and biological function. Consequently, the unambiguous determination of the molecular structure of novel quinoline derivatives is a cornerstone of drug discovery and development.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and indispensable analytical technique for the comprehensive structural characterization of these molecules in solution.[2][3] Through a suite of one-dimensional (1D) and two-dimensional (2D) experiments, NMR provides unparalleled insight into the molecular framework, enabling the precise assignment of substituent positions, elucidation of stereochemistry, and conformational analysis.[2][4]
This guide provides researchers, scientists, and drug development professionals with a detailed overview of the principles, field-proven protocols, and data interpretation strategies for the successful application of NMR spectroscopy in the structural elucidation of substituted quinolines.
Fundamental Principles: Decoding the NMR Spectrum of Quinolines
The NMR spectrum of a substituted quinoline is rich with information encoded in several key parameters: chemical shifts (δ), scalar (J) couplings, and for certain experiments, through-space correlations (Nuclear Overhauser Effect - NOE).
Chemical Shifts (δ): Probing the Electronic Environment
The chemical shift of a nucleus (¹H or ¹³C) is highly sensitive to its local electronic environment.[2] The quinoline ring system, with its inherent aromaticity and the presence of the electronegative nitrogen atom, gives rise to a characteristic dispersion of signals.
-
¹H Chemical Shifts: Protons on the quinoline core typically resonate in the aromatic region, generally between 7.0 and 9.0 ppm.[5] The proton at the C2 position (H-2) is often the most downfield-shifted proton due to its proximity to the nitrogen atom.[6] Substituents dramatically influence these shifts; electron-donating groups (EDGs) like -OCH₃ or -NH₂ will shield nearby protons, causing an upfield shift (lower ppm), while electron-withdrawing groups (EWGs) such as -NO₂ will deshield them, resulting in a downfield shift (higher ppm).[7]
-
¹³C Chemical Shifts: The carbon atoms of the quinoline skeleton also exhibit a wide range of chemical shifts. The carbons directly bonded to the nitrogen (C2 and C8a) are significantly influenced. Substituent effects are also pronounced, providing crucial clues about their location on the ring.[5]
Table 1: Typical ¹H and ¹³C Chemical Shift Ranges for Unsubstituted Quinoline (in CDCl₃)
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| C2/H2 | 8.89 | 150.3 |
| C3/H3 | 7.41 | 121.1 |
| C4/H4 | 8.12 | 136.2 |
| C4a | - | 128.3 |
| C5/H5 | 7.75 | 127.7 |
| C6/H6 | 7.52 | 126.5 |
| C7/H7 | 7.65 | 129.4 |
| C8/H8 | 8.08 | 129.4 |
| C8a | - | 148.4 |
Note: These values are approximate and can vary with solvent and substitution.[5]
Spin-Spin Coupling (J-Coupling): Mapping Connectivity
Scalar coupling between protons through covalent bonds provides invaluable information about the connectivity of the molecule. The magnitude of the coupling constant (J, measured in Hz) depends on the number of bonds separating the coupled nuclei.
-
Vicinal Coupling (³J): Coupling between protons on adjacent carbons (e.g., H-2 and H-3) is typically in the range of 4-9 Hz.
-
Meta Coupling (⁴J): Coupling over four bonds (e.g., H-2 and H-4) is smaller, usually 1-3 Hz.
-
Para Coupling (⁵J): Five-bond couplings are generally very small or not observed.
Analyzing the splitting patterns (e.g., doublet, triplet, doublet of doublets) allows for the establishment of proton connectivity within the individual rings of the quinoline system.[7]
Experimental Protocols: From Sample Preparation to Spectral Acquisition
The acquisition of high-quality NMR data is critically dependent on meticulous sample preparation and the appropriate selection of experimental parameters.
Protocol 1: Sample Preparation
A well-prepared sample is fundamental for obtaining high-resolution NMR spectra.[1]
-
Sample Quantity:
-
Solvent Selection:
-
Sample Dissolution and Transfer:
-
Weigh the sample accurately and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.[5][9]
-
To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a clean, dry NMR tube.[1][9]
-
-
Internal Standard:
-
Tetramethylsilane (TMS) is the universally recognized internal standard, with its signal set to 0.00 ppm.[1] Most commercially available deuterated solvents contain TMS. If not, a small amount can be added. Alternatively, the residual solvent peak can be used for referencing.
-
Workflow for NMR Analysis of Substituted Quinolines
Caption: A logical workflow for the NMR-based structure elucidation of substituted quinolines.
Protocol 2: Acquiring 1D NMR Spectra
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity, which ensures sharp, symmetrical peaks.[1][5]
-
¹H NMR Spectrum:
-
Experiment: A standard single-pulse experiment is typically used.
-
Parameters: Set the spectral width to encompass all proton signals (e.g., 0-12 ppm). Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.[1]
-
-
¹³C NMR Spectrum:
-
Experiment: A proton-decoupled experiment is standard, resulting in a single peak for each unique carbon atom.
-
Parameters: The spectral width for ¹³C is much larger (e.g., 0-200 ppm). Due to the lower sensitivity, a significantly higher number of scans and a longer relaxation delay are required compared to ¹H NMR.
-
Protocol 3: Acquiring 2D NMR Spectra
When 1D spectra are insufficient for a complete assignment, especially in cases of signal overlap or complex substitution patterns, 2D NMR is essential.[7]
-
¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: To identify protons that are spin-coupled to each other, typically through 2 or 3 bonds.[7] This is the primary experiment for establishing proton-proton connectivity.
-
Setup: Use a standard COSY pulse sequence. The spectral width in both dimensions should match the ¹H spectrum. The number of increments in the indirect dimension (F1) will determine the resolution.[7]
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation).[7][10] This is invaluable for assigning carbon signals and resolving overlapping proton signals by spreading them into the ¹³C dimension.[7]
-
Setup: Load a standard HSQC pulse sequence. The F2 (proton) and F1 (carbon) spectral widths should be set appropriately.
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To show correlations between protons and carbons over two or three bonds (and sometimes four in conjugated systems).[10] HMBC is arguably the most critical experiment for determining the overall carbon skeleton and unambiguously placing substituents, especially those without attached protons (e.g., quaternary carbons, -NO₂, -Cl).[7]
-
Setup: The setup is similar to HSQC, but the pulse sequence is optimized for smaller, long-range J-couplings (typically 7-8 Hz).[11]
-
-
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Purpose: To identify protons that are close to each other in space (< 5 Å), irrespective of whether they are connected through bonds.[12] This is the key experiment for determining relative stereochemistry and for differentiating between isomers.[12][13]
-
Setup: A standard NOESY pulse sequence is used with a defined "mixing time" during which the NOE effect builds up. The optimal mixing time depends on the size of the molecule.
-
Spectral Interpretation: Assembling the Structural Puzzle
A systematic approach is crucial for interpreting the wealth of data from these experiments.
Step-by-Step Interpretation Strategy
-
Analyze the ¹H Spectrum: Determine the number of unique protons from the number of signals. Use integration to find the relative number of protons for each signal. Analyze the splitting patterns (J-couplings) to identify coupled protons and build initial fragments.
-
Analyze the ¹³C Spectrum: Count the number of signals to determine the number of unique carbon atoms. Compare this to the expected number from the molecular formula.
-
Use the COSY Spectrum: "Walk" through the spin systems. A cross-peak between two protons confirms they are coupled. This allows you to connect adjacent protons and define the proton framework of the benzene and pyridine rings of the quinoline core.[7][14]
-
Assign C-H Pairs with HSQC: Use the HSQC spectrum to definitively link each proton signal to its directly attached carbon. This transfers the secure assignments from the ¹H domain to the ¹³C domain.[7]
-
Build the Skeleton with HMBC: This is where the molecular fragments are assembled. Look for correlations from protons to carbons that are 2 or 3 bonds away. For example, a correlation from a substituent proton (e.g., a methyl group) to a quinoline ring carbon will pinpoint the location of that substituent. Correlations to quaternary carbons are particularly informative.[10]
-
Determine Stereochemistry with NOESY: If stereocenters are present, analyze the NOESY spectrum for through-space correlations. A cross-peak between two protons indicates they are spatially proximate, which can define their relative orientation (e.g., cis/trans or axial/equatorial).[12]
Key HMBC Correlations for Substituent Placement
The power of the HMBC experiment is best illustrated by considering how it confirms substituent placement.
Caption: HMBC correlations confirming a substituent at the C7 position of a quinoline ring.
Advanced Considerations
-
Concentration Dependence: Be aware that the chemical shifts of quinoline protons can be concentration-dependent due to intermolecular π-π stacking interactions.[7][15] Running spectra at a consistent and reported concentration is good practice.
-
Computational Prediction: When assignments are ambiguous, computational methods (e.g., Density Functional Theory - DFT) can be used to predict ¹H and ¹³C chemical shifts.[16][17] Comparing experimental data with predicted spectra can provide confidence in the proposed structure.[18]
Conclusion
NMR spectroscopy is an exceptionally versatile and information-rich technique that is central to the structural characterization of substituted quinolines. A systematic application of 1D and 2D NMR experiments, grounded in a solid understanding of the underlying principles and executed with robust experimental protocols, enables the unambiguous elucidation of complex molecular structures. This guide provides the foundational knowledge and practical steps for researchers to confidently employ NMR as a primary tool in the advancement of quinoline-based chemical and pharmaceutical research.
References
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]
-
UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]
-
Hansen, P. E., et al. (n.d.). Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. Molecules. Retrieved from [Link]
- Seaton, P. J., & Williamson, R. T. (2000). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
-
Abraham, R. J., & Mobli, M. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved from [Link]
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ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). Retrieved from [Link]
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ResearchGate. (n.d.). 13 C NMR Chemical Shifts (δ in ppm) for Compounds K1-K8. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Retrieved from [Link]
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ResearchGate. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
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PubMed. (2014). NMR study of O and N, O-substituted 8-quinolinol derivatives. Retrieved from [Link]
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ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
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Seaton, P. J., & Williamson, R. T. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ACS Publications. Retrieved from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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MDPI. (n.d.). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Retrieved from [Link]
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Application Notes and Protocols for the Utilization of 2-Chloro-3-ethyl-8-methylquinoline in Medicinal Chemistry
Introduction: The Quinoline Scaffold and the Potential of 2-Chloro-3-ethyl-8-methylquinoline
The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3][4] Its versatile structure allows for functionalization at various positions, enabling the fine-tuning of physicochemical properties and pharmacological profiles. Compounds incorporating the quinoline ring system have demonstrated efficacy as anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and antimalarial agents.[1][2][5]
This compound is a bespoke building block, poised for the synthesis of novel therapeutic agents. The chlorine atom at the 2-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents. The ethyl group at the 3-position and the methyl group at the 8-position provide steric and electronic influences that can be exploited to modulate target binding and metabolic stability. While direct biological data on this specific molecule is nascent, its structural alerts suggest significant potential for derivatization into potent and selective modulators of biological targets.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound. We will delve into its synthetic utility, providing detailed, field-proven protocols for key transformations, and discuss the rationale behind these experimental choices.
Synthetic Utility: A Gateway to Novel Chemical Space
The reactivity of the 2-chloro position on the quinoline ring is the cornerstone of its utility as a synthetic intermediate. This electrophilic site is amenable to a variety of powerful C-C and C-N bond-forming reactions, which are staples in the modern medicinal chemist's toolbox.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis
Palladium-catalyzed cross-coupling reactions are indispensable for the construction of complex molecular architectures.[6][7][8] For this compound, three key transformations are particularly relevant: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming biaryl and heteroaryl-aryl bonds.[6][9][10] This reaction is favored in pharmaceutical development due to the operational simplicity and the generally low toxicity of the boronic acid reagents.[9]
Causality of Experimental Choices:
-
Catalyst and Ligand: The choice of a palladium catalyst and a phosphine ligand is critical. Electron-rich, bulky phosphine ligands, such as SPhos or XPhos, are often effective for coupling with heteroaryl chlorides as they promote the oxidative addition and reductive elimination steps of the catalytic cycle.[9]
-
Base: A base is required to activate the boronic acid for transmetalation.[10] The choice of base, typically a carbonate or phosphate, can significantly impact the reaction rate and yield.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, THF) and water is commonly used to facilitate the dissolution of both the organic and inorganic reagents.
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Add the base (e.g., K₃PO₄, 2.0-3.0 equiv.) and the anhydrous solvent (e.g., 1,4-dioxane/H₂O, 4:1 mixture).
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from 80-110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[8]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[6][8]
Data Presentation: Expected Outcomes
| Coupling Partner (Ar-B(OH)₂) | Catalyst System | Base | Solvent | Temperature (°C) | Expected Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 75-90 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | Toluene/H₂O | 100 | 80-95 |
| Pyridin-3-ylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 90 | 60-80 |
Note: Yields are estimates based on similar reported reactions and will require optimization for this specific substrate.
Mandatory Visualization:
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[11] This reaction is of high importance in medicinal chemistry as the amino group is a key pharmacophore in many drugs.[12][13]
Causality of Experimental Choices:
-
Ligand Selection: The choice of ligand is crucial for achieving high yields and functional group tolerance.[12][13] Sterically hindered and electron-rich phosphine ligands, such as Josiphos or Buchwald's biaryl phosphine ligands, are often employed to facilitate the challenging C-N bond formation.
-
Base Strength: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is typically required to deprotonate the amine and facilitate the catalytic cycle.[12]
-
Amine Reactivity: Primary and secondary aliphatic and aromatic amines can be used as coupling partners. The reactivity can vary, and optimization of reaction conditions may be necessary.
Detailed Step-by-Step Methodology:
-
Catalyst Pre-formation (Optional but Recommended): In a separate dry Schlenk flask, stir the palladium precursor (e.g., Pd₂(dba)₃) and the phosphine ligand in an anhydrous solvent (e.g., toluene) for 10-15 minutes under an inert atmosphere.
-
Reaction Setup: In the main reaction flask, add this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas.
-
Reagent Addition: Add the base (e.g., NaOtBu, 1.5 equiv.) and the anhydrous solvent. Then, transfer the pre-formed catalyst solution via cannula.
-
Reaction Conditions: Heat the reaction mixture to 90-110 °C and monitor its progress.
-
Work-up: After cooling, quench the reaction carefully with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry, and concentrate. Purify by column chromatography.[8]
Data Presentation: Expected Outcomes
| Amine Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Expected Yield (%) |
| Morpholine | Pd₂(dba)₃ / Josiphos | NaOtBu | Toluene | 100 | 70-85 |
| Aniline | Pd(OAc)₂ / RuPhos | LHMDS | Dioxane | 110 | 65-80 |
| Benzylamine | PdCl₂(dppf) | Cs₂CO₃ | THF | 90 | 75-90 |
Note: Yields are estimates based on similar reported reactions and will require optimization for this specific substrate.
Mandatory Visualization:
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Protocol 3: Sonogashira Coupling for C(sp)-C(sp²) Bond Formation
The Sonogashira coupling enables the formation of a bond between a terminal alkyne and an aryl halide, providing access to alkynyl-substituted quinolines.[14][15][16] These motifs are valuable in medicinal chemistry for their linear geometry and ability to act as bioisosteres or rigid linkers.
Causality of Experimental Choices:
-
Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system of palladium and a copper(I) co-catalyst.[17] The palladium complex facilitates the main cross-coupling cycle, while the copper salt activates the alkyne.
-
Base and Solvent: An amine base, such as triethylamine or diisopropylethylamine, is typically used, often serving as both the base and part of the solvent system.
-
Copper-Free Conditions: To avoid potential issues with copper, copper-free Sonogashira protocols have been developed, which often require a different choice of ligand and base.[17]
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-3 mol%).
-
Reagent Addition: Add the anhydrous solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine, 2-3 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.2-1.5 equiv.) dropwise to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.
-
Purification: Wash the organic phase, dry, and concentrate. Purify the residue by column chromatography.[17]
Data Presentation: Expected Outcomes
| Terminal Alkyne | Catalyst System | Base | Solvent | Temperature (°C) | Expected Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 25 | 85-95 |
| 1-Hexyne | Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NEt | DMF | 50 | 70-85 |
| Trimethylsilylacetylene | PdCl₂(dppf) / CuI | Et₃N | Toluene | 60 | 80-90 |
Note: Yields are estimates based on similar reported reactions and will require optimization for this specific substrate.
Mandatory Visualization:
Caption: Key components and their roles in the Sonogashira coupling.
Medicinal Chemistry Applications and Future Directions
The derivatization of this compound via the protocols outlined above opens the door to a vast chemical space with significant therapeutic potential. Based on the known biological activities of substituted quinolines, potential applications for the derivatives of this scaffold include:
-
Anticancer Agents: Many quinoline derivatives exhibit potent anticancer activity by targeting various cellular pathways.[1][2]
-
Antimicrobial Agents: The quinoline core is found in several antibacterial and antifungal drugs.[1][18]
-
Kinase Inhibitors: The pyrazolo[1,5-a]pyrazine core, accessible from precursors synthesized via cross-coupling, is a key feature in many kinase inhibitors used in cancer therapy.[8]
Further exploration of the structure-activity relationships (SAR) of 2-substituted-3-ethyl-8-methylquinolines is warranted. The protocols provided herein serve as a robust starting point for the generation of compound libraries for high-throughput screening and lead optimization.
Safety and Handling
Substituted quinolines should be handled with care.[19][20] It is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[19][21][22] Consult the Safety Data Sheet (SDS) for detailed information on the hazards and handling of quinoline derivatives.[20][21][22]
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Abbiati, G., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. Journal of Organic Chemistry, 73(22), 8880-92. Retrieved from [Link]
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ResearchGate. (n.d.). Sonogashira coupling of 2‐chloroquinoline with terminal alkynes. Retrieved from [Link]
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ResearchGate. (n.d.). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Retrieved from [Link]
-
ResearchGate. (n.d.). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. Retrieved from [Link]
-
Reddy, E. A., et al. (2008). ChemInform Abstract: Synthesis of 2‐Alkynylquinolines from 2‐Chloro and 2,4‐Dichloroquinoline via Pd/C‐Catalyzed Coupling Reaction in Water. ChemInform, 39(50). Retrieved from [Link]
-
Blakemore, D. C., et al. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Kumar, S., et al. (2011). Synthesis, antidepressant and antifungal evaluation of novel 2-chloro-8-methylquinoline amine derivatives. European Journal of Medicinal Chemistry, 46(2), 670-675. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Biological Activities of Quinoline Derivatives. Retrieved from [Link]
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Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) 2-Chloro-8-methylquinoline-3-carbaldehyde. Retrieved from [Link]
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Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8567-8597. Retrieved from [Link]
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Australian Government Department of Health. (2015). Quinolines: Human health tier II assessment. Retrieved from [Link]
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Jain, S., et al. (2007). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 7(10), 1045-55. Retrieved from [Link]
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ResearchGate. (n.d.). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. Retrieved from [Link]
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Penta chemicals. (2025). Quinoline - SAFETY DATA SHEET. Retrieved from [Link]
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Chemos GmbH & Co.KG. (2019). Safety Data Sheet: quinoline. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4882. Retrieved from [Link]
-
Kumar, D. K., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071-1076. Retrieved from [Link]
-
Khan, F. N., et al. (2009). 2-Chloro-8-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2722. Retrieved from [Link]
-
Abdel-Wahab, B. F., & Khidre, R. E. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8567-8597. Retrieved from [Link]
-
Gashaw, T., & Getahun, K. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(34), 20047-20069. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Application Notes and Protocols for the Development of Antibacterial Agents from Quinoline Derivatives
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous antibacterial agents with significant clinical impact. This document provides a comprehensive guide for researchers engaged in the discovery and development of novel antibacterial agents derived from quinoline. It is designed to transcend a simple recitation of protocols by offering in-depth explanations of the underlying scientific principles, causality behind experimental choices, and practical insights gleaned from extensive experience in the field. This guide is structured to empower researchers with the knowledge to not only execute experiments with precision but also to interpret the results critically and make informed decisions in their drug discovery programs. We will traverse the path from chemical synthesis and in vitro screening to mechanism of action studies and preliminary in vivo evaluation, equipping you with the necessary tools to navigate the complexities of antibacterial drug development.
Introduction: The Enduring Promise of Quinolines in Antibacterial Therapy
Quinolines are a class of heterocyclic aromatic organic compounds that have long been a cornerstone of antimicrobial chemotherapy. The journey began with the discovery of nalidixic acid, the first quinolone antibiotic, and has since evolved to the highly potent and broad-spectrum fluoroquinolones.[1][2] The primary mechanism of action for most quinolone antibacterials is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are responsible for managing the topological state of DNA during replication, transcription, and repair. By stabilizing the enzyme-DNA cleavage complex, quinolones effectively induce lethal double-strand breaks in the bacterial chromosome.[1][2][3]
The continued emergence of antibiotic resistance necessitates the development of new chemical entities that can overcome existing resistance mechanisms. The quinoline nucleus, with its versatile chemistry, offers a fertile ground for the design of novel antibacterial agents with improved potency, expanded spectrum, and activity against resistant strains. This guide will provide the foundational knowledge and practical protocols to empower your research in this critical area.
Synthesis of Novel Quinoline Derivatives: Building the Armamentarium
The chemical synthesis of diverse quinoline derivatives is the first crucial step in any drug discovery program. The choice of synthetic route will depend on the desired substitution pattern and the available starting materials. Below are protocols for the synthesis of key quinoline intermediates that serve as versatile platforms for further derivatization.
Protocol 2.1: Synthesis of Quinoline-3-Carboxylic Acid Esters
The quinoline-3-carboxylic acid moiety is a critical pharmacophore for antibacterial activity. A straightforward one-step procedure for the synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters involves a reductive cyclization of o-nitrobenzaldehydes.[4]
Materials:
-
Substituted o-nitrobenzaldehyde
-
3,3-diethoxypropionic acid ethyl ester
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Celite
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
To a solution of the substituted o-nitrobenzaldehyde (1.0 eq) in ethanol, add 3,3-diethoxypropionic acid ethyl ester (2.5 eq) and tin(II) chloride dihydrate (4.0 eq).
-
Heat the reaction mixture to reflux (approximately 90°C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and quench the reaction by the slow addition of saturated aqueous sodium bicarbonate until the cessation of gas evolution.
-
Filter the resulting emulsion through a pad of Celite, rinsing the filter cake with additional ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure quinoline-3-carboxylic acid ester.
Protocol 2.2: Synthesis of 4-Oxoquinolines (Quinolones)
The 4-oxo functionality is another hallmark of many potent quinolone antibiotics. The Gould-Jacobs reaction is a classic and versatile method for the synthesis of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-oxoquinolines).
Materials:
-
Substituted aniline
-
Diethyl (ethoxymethylene)malonate
-
Dowtherm A (or diphenyl ether)
-
Round-bottom flask
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, mix the substituted aniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.05 eq).
-
Heat the mixture at 100-130°C for 1-2 hours. Ethanol will distill from the reaction mixture.
-
Once the ethanol evolution has ceased, add Dowtherm A to the reaction mixture.
-
Heat the mixture to a higher temperature (typically 240-260°C) for 15-30 minutes to effect cyclization.
-
Allow the reaction mixture to cool. The product will often crystallize from the Dowtherm A.
-
Filter the solid product and wash with a suitable solvent like hexane or toluene to remove the Dowtherm A.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Protocol 2.3: Synthesis of Haloquinolines
Halogenated quinolines are important intermediates for further functionalization, often via cross-coupling reactions. An electrophilic cyclization of alkynyl imines provides a route to polysubstituted 3-haloquinolines.
Materials:
-
Substituted 2-alkynylaniline
-
Aldehyde or ketone
-
N-Halosuccinimide (NCS, NBS, or NIS)
-
Copper(I) halide (CuCl, CuBr, or CuI)
-
Solvent (e.g., Dichloromethane - DCM)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a solution of the substituted 2-alkynylaniline (1.0 eq) and the aldehyde or ketone (1.2 eq) in the chosen solvent, stir at room temperature for 30 minutes to form the imine in situ.
-
Add the N-halosuccinimide (1.2 eq) and the copper(I) halide (0.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 3-haloquinoline.
In Vitro Antibacterial Screening: Identifying the Hits
Once a library of quinoline derivatives has been synthesized, the next step is to screen them for antibacterial activity. The following protocols describe two fundamental and widely used methods for this purpose.
Protocol 3.1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Test compounds (quinoline derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Sterile saline or PBS
-
McFarland 0.5 turbidity standard
-
Spectrophotometer
-
Multichannel pipette
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), pick several colonies of the test bacterium and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) using a spectrophotometer (OD₆₀₀ of 0.08-0.10).
-
Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., 10 mg/mL in DMSO).
-
In a 96-well plate, perform a two-fold serial dilution of each compound in CAMHB. Typically, this is done by adding 100 µL of CAMHB to wells 2 through 11. Then, add 200 µL of the highest concentration of the compound to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue this serial dilution across the plate to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).
-
The results can be read visually or with a microplate reader.
-
The interpretation of susceptibility (Susceptible, Intermediate, or Resistant) is based on clinical breakpoints established by organizations like the Clinical and Laboratory Standards Institute (CLSI).[5][6][7][8][9]
-
Data Presentation:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Quinoline-A | 2 | 8 |
| Quinoline-B | 0.5 | 2 |
| Ciprofloxacin | 0.25 | 0.06 |
Protocol 3.2: Kirby-Bauer Disk Diffusion Assay
The Kirby-Bauer disk diffusion assay is a qualitative method used to determine the susceptibility of bacteria to an antimicrobial agent. It is a simple and cost-effective method for preliminary screening.
Materials:
-
Mueller-Hinton agar (MHA) plates
-
Bacterial strains adjusted to 0.5 McFarland standard
-
Sterile cotton swabs
-
Sterile filter paper disks (6 mm diameter)
-
Test compounds at a known concentration
-
Standard antibiotic disks (positive control)
-
Solvent control disks (negative control)
-
Forceps
-
Incubator
-
Ruler or calipers
Procedure:
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized bacterial suspension.
-
Remove excess inoculum by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes.
-
-
Application of Disks:
-
Using sterile forceps, place the disks impregnated with the test compounds, positive control, and negative control onto the surface of the agar.
-
Gently press each disk to ensure complete contact with the agar.
-
Ensure the disks are spaced far enough apart to prevent overlapping of the inhibition zones.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-20 hours.
-
-
Reading and Interpreting Results:
Elucidating the Mechanism of Action: Unraveling How They Work
Identifying the molecular target of a novel antibacterial agent is crucial for its development. For quinoline derivatives, the primary targets are often DNA gyrase and topoisomerase IV.
Protocol 4.1: DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
Purified bacterial DNA gyrase (subunits A and B)
-
Relaxed plasmid DNA (e.g., pBR322)
-
Assay buffer (containing ATP, MgCl₂, KCl, Tris-HCl)
-
Test compounds
-
Positive control inhibitor (e.g., Ciprofloxacin)
-
Agarose
-
TAE or TBE buffer
-
DNA loading dye
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and gel documentation system
Procedure:
-
Reaction Setup:
-
On ice, prepare reaction mixtures containing assay buffer, relaxed plasmid DNA, and varying concentrations of the test compound.
-
Include a no-drug control and a no-enzyme control.
-
-
Enzyme Addition and Incubation:
-
Add DNA gyrase to each reaction tube (except the no-enzyme control).
-
Incubate the reactions at 37°C for 1-2 hours.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a stop solution/loading dye containing SDS and proteinase K.
-
-
Agarose Gel Electrophoresis:
-
Load the samples onto an agarose gel.
-
Run the gel at a constant voltage until the dye front has migrated an appropriate distance.
-
-
Visualization and Analysis:
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
In the absence of an inhibitor, the relaxed plasmid DNA will be converted to the supercoiled form, which migrates faster through the gel.
-
An effective inhibitor will prevent this conversion, resulting in a band corresponding to the relaxed plasmid DNA.
-
The concentration of the compound that inhibits 50% of the supercoiling activity (IC₅₀) can be determined by quantifying the band intensities.
-
Protocol 4.2: Topoisomerase IV Decatenation/Relaxation Assay
This assay assesses the ability of a compound to inhibit the decatenation of catenated kinetoplast DNA (kDNA) or the relaxation of supercoiled plasmid DNA by topoisomerase IV.
Materials:
-
Purified bacterial topoisomerase IV (subunits ParC and ParE)
-
Catenated kDNA or supercoiled plasmid DNA
-
Assay buffer (containing ATP, MgCl₂, KCl, Tris-HCl)
-
Test compounds
-
Positive control inhibitor (e.g., a known fluoroquinolone)
-
Agarose gel electrophoresis materials (as in Protocol 4.1)
Procedure:
-
Reaction Setup:
-
Prepare reaction mixtures on ice containing assay buffer, kDNA or supercoiled plasmid DNA, and a range of concentrations of the test compound.
-
Include appropriate controls (no drug, no enzyme).
-
-
Enzyme Addition and Incubation:
-
Initiate the reaction by adding topoisomerase IV.
-
Incubate at 37°C for 30-60 minutes.
-
-
Reaction Termination and Electrophoresis:
-
Stop the reaction and prepare samples for electrophoresis as described for the DNA gyrase assay.
-
-
Visualization and Analysis:
-
Visualize the DNA bands on an agarose gel.
-
Effective inhibitors will prevent the decatenation of kDNA (which remains as a high molecular weight complex at the top of the gel) or the relaxation of supercoiled plasmid DNA.
-
The IC₅₀ value can be determined by analyzing the dose-dependent inhibition.[10][11][12][13]
-
In Vivo Efficacy Assessment: From the Bench to a Biological System
Promising candidates from in vitro studies must be evaluated in animal models of infection to assess their in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties.
Protocol 5.1: Murine Model of Urinary Tract Infection (UTI)
This model is used to evaluate the efficacy of antimicrobial agents in treating UTIs, a common indication for quinolones.[14][15][16][17][18]
Materials:
-
Female mice (e.g., C57BL/6 or BALB/c)
-
Uropathogenic E. coli (UPEC) strain
-
Luria-Bertani (LB) broth
-
Phosphate-buffered saline (PBS)
-
Anesthetic (e.g., isoflurane)
-
Sterile catheters
-
Test compound formulated for administration (e.g., oral gavage or intraperitoneal injection)
-
Vehicle control
-
Positive control antibiotic
-
Surgical instruments for tissue harvesting
-
Stomacher or tissue homogenizer
-
Agar plates for bacterial enumeration
Procedure:
-
Inoculum Preparation:
-
Grow the UPEC strain in LB broth to the desired growth phase (e.g., mid-logarithmic).
-
Harvest the bacteria by centrifugation, wash with PBS, and resuspend in PBS to a final concentration of approximately 10⁸ CFU/mL.
-
-
Infection:
-
Anesthetize the mice.
-
Instill a defined volume (e.g., 50 µL) of the bacterial suspension directly into the bladder via a transurethral catheter.
-
-
Treatment:
-
At a specified time post-infection (e.g., 24 hours), begin treatment with the test compound, vehicle control, or positive control antibiotic.
-
Administer the treatments at predetermined doses and schedules.
-
-
Evaluation of Efficacy:
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the bladder and kidneys.
-
Homogenize the tissues in PBS.
-
Perform serial dilutions of the homogenates and plate on appropriate agar to determine the bacterial load (CFU/organ).
-
Efficacy is determined by the reduction in bacterial load in the treated groups compared to the vehicle control group.
-
Protocol 5.2: Murine Model of Respiratory Tract Infection
This model is relevant for assessing the efficacy of compounds against pathogens that cause pneumonia.[19][20][21][22]
Materials:
-
Mice (e.g., BALB/c)
-
Bacterial strain (e.g., Streptococcus pneumoniae or Klebsiella pneumoniae)
-
Appropriate broth for bacterial growth
-
PBS
-
Anesthetic
-
Intranasal or intratracheal instillation device
-
Test compound, vehicle, and positive control
-
Materials for tissue harvesting and bacterial enumeration
Procedure:
-
Inoculum Preparation:
-
Prepare the bacterial inoculum as described for the UTI model, adjusting the concentration as needed for the specific pathogen and desired infection severity.
-
-
Infection:
-
Anesthetize the mice.
-
Administer a defined volume of the bacterial suspension via intranasal or intratracheal instillation.
-
-
Treatment:
-
Initiate treatment at a specified time post-infection.
-
-
Evaluation of Efficacy:
-
At the end of the study, euthanize the mice.
-
Harvest the lungs and, if desired, other organs.
-
Homogenize the lungs and determine the bacterial load as described previously.
-
Survival rates can also be monitored as an endpoint.
-
Data Analysis and Interpretation: Making Sense of the Results
-
MIC Data: MIC values are typically reported as the geometric mean or the MIC₅₀/MIC₉₀ (the concentrations required to inhibit 50% and 90% of the tested isolates, respectively).
-
Zone Diameter Data: The mean zone diameter and standard deviation should be calculated.
-
In Vivo Data: Bacterial loads are often log-transformed before statistical analysis. Statistical tests such as the t-test or ANOVA can be used to compare treatment groups. Survival data can be analyzed using Kaplan-Meier survival curves and the log-rank test.[23][24][25]
Safety and Handling Precautions
-
Chemical Safety: Quinoline and its derivatives can be hazardous. Always consult the Safety Data Sheet (SDS) before handling any new compound. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated fume hood, especially when handling volatile solvents or powdered compounds.
-
Biological Safety: Work with bacterial cultures should be conducted in a BSL-2 laboratory following standard microbiological practices. All contaminated materials must be decontaminated before disposal.
Conclusion and Future Directions
The development of new antibacterial agents is a challenging but essential endeavor. The quinoline scaffold continues to be a promising starting point for the design of novel therapeutics. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can systematically advance their quinoline-based drug discovery programs. The journey from a synthetic concept to a clinically viable drug is long and arduous, but with a solid foundation in experimental design, execution, and interpretation, the chances of success are significantly enhanced.
Visualizations
Experimental Workflow for Antibacterial Drug Discovery
Caption: A high-level workflow for the discovery and development of antibacterial quinoline derivatives.
Mechanism of Action of Quinolone Antibiotics
Caption: The mechanism of action of quinolone antibiotics targeting bacterial DNA gyrase and topoisomerase IV.
References
-
A One-Step Synthesis of 2,4-Unsubstituted Quinoline-3-carboxylic Acid Esters from o-Nitrobenzaldehydes. The Journal of Organic Chemistry. [Link]
-
Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Archiv der Pharmazie. [Link]
-
Methods for the synthesis of quinoline-3-carboxamides. ResearchGate. [Link]
-
A murine model of urinary tract infection. Nature Protocols. [Link]
-
Synthesis of 4-Halo Quinolines and Its Applications. ResearchGate. [Link]
-
A Murine Model for Escherichia coli Urinary Tract Infection. PMC. [Link]
-
Development of a Long-Term Ascending Urinary Tract Infection Mouse Model for Antibiotic Treatment Studies. Antimicrobial Agents and Chemotherapy. [Link]
-
Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. [Link]
-
A murine model of urinary tract infection. ResearchGate. [Link]
-
Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. PubMed. [Link]
-
Mechanism of Quinolone Action and Resistance. PMC. [Link]
-
[Mechanism of Action of Quinolones]. PubMed. [Link]
-
Urinary Tract Infection in a Small Animal Model: Transurethral Catheterization of Male and Female Mice. JoVE. [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]
-
Synthesis of quinolines. Organic Chemistry Portal. [Link]
-
Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. MDPI. [Link]
-
Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine. [Link]
-
CLSI and MIC Interpretation Tips and Tricks. Northwestern Medicine. [Link]
-
DNA Decatenation Catalyzed by Bacterial Topoisomerase IV. PMC. [Link]
-
Escherichia coli Topoisomerase IV Cleavage Assay. Inspiralis. [Link]
-
What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing. tl;dr pharmacy. [Link]
-
Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX. [Link]
-
Escherichia coli Topoisomerase IV Relaxation Assay. Inspiralis. [Link]
-
Mechanism of action of quinolone antibiotics. YouTube. [Link]
-
Acute Streptococcus pneumoniae lung infection: Mouse model and characterisation of the immune response. protocols.io. [Link]
-
Synthesis of 4-quinolones. Organic Chemistry Portal. [Link]
-
Microbiology guide to interpreting antimicrobial susceptibility testing (AST). IDEXX. [Link]
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Re-Exploring the Intermediate Interpretive Category. CLSI. [Link]
-
Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. [Link]
-
Bacterial Lung Infection Models. Charles River. [Link]
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]
-
Validated Preclinical Mouse Model for Therapeutic Testing against Multidrug-Resistant Pseudomonas aeruginosa Strains. mBio. [Link]
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Meta-Analysis of In Vitro Antimicrobial Capacity of Extracts and Essential Oils of Syzygium aromaticum, Citrus L. and Origanum L.: Contrasting the Results of Different Antimicrobial Susceptibility Methods. MDPI. [Link]
-
Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host. Annals of Clinical Microbiology and Antimicrobials. [Link]
-
Statistical Analysis of Antimicrobial Data of 2-[2-(Aroyl)aroyloxy]methyl-1,3,4 Oxadiazoles analogues Using ANOVA. ResearchGate. [Link]
-
Discovery of a fluorinated 4-oxo-quinoline derivative as a potential positron emission tomography radiotracer for imaging cannabinoid receptor type 2. Journal of Neurochemistry. [Link]
-
Long Term Chronic Airway Infection. YouTube. [Link]
-
The Synthesis of 4-Hydroxyquinolines.1 I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society. [Link]
-
Broad-spectrum antimicrobial activity and in vivo efficacy of SK1260 against bacterial pathogens. Frontiers in Microbiology. [Link]
-
Exploring the microbiota of upper respiratory tract during the development of pneumonia in a mouse model. PLOS ONE. [Link]
-
Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Antibiotics. [Link]
-
Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. [Link]
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- 25. Frontiers | Broad-spectrum antimicrobial activity and in vivo efficacy of SK1260 against bacterial pathogens [frontiersin.org]
Application Notes & Protocols: A Scientist's Guide to the Synthesis of Fused Heterocyclic Systems from 2-Chloroquinolines
Strategic Overview: The Value of Fused Quinolines & the 2-Chloroquinoline Linchpin
The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a vast array of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1] The therapeutic potential of this scaffold is significantly amplified when it is fused with other heterocyclic rings. This fusion creates rigid, polycyclic structures with unique three-dimensional geometries that can engage biological targets with high affinity and specificity.
This guide focuses on the synthetic utility of 2-chloroquinoline as a versatile and highly effective starting material for constructing these complex fused systems. Its value stems from two key reactive features:
-
Electrophilic C2 Position: The electron-withdrawing nitrogen atom in the quinoline ring depletes electron density at the C2 (ortho) and C4 (para) positions. This activation makes the C2 carbon highly susceptible to attack by nucleophiles via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[2]
-
C-Cl Bond for Cross-Coupling: The carbon-chlorine bond is a classic handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the strategic installation of side chains that can subsequently undergo intramolecular cyclization to form the fused ring.
This document provides researchers, medicinal chemists, and drug development professionals with a detailed overview of the primary synthetic strategies, field-tested protocols, and the mechanistic rationale behind building fused heterocyclic systems from this pivotal precursor.
Core Synthetic Strategies & Mechanistic Insights
The construction of fused rings onto the 2-chloroquinoline scaffold can be broadly categorized into two highly effective strategies: (A) Nucleophilic Aromatic Substitution (SNAr) followed by cyclization, and (B) Palladium-Catalyzed Cross-Coupling followed by annulation.
Strategy A: Nucleophilic Aromatic Substitution (SNAr) with Binucleophiles
This is a powerful and direct method where a single reagent containing two nucleophilic sites reacts with 2-chloroquinoline to form two new bonds, resulting in the fused ring. The general mechanism involves an initial addition-elimination step at the C2 position, followed by an intramolecular cyclization/condensation.
The reaction proceeds via a high-energy anionic intermediate (a Meisenheimer complex), where the aromaticity is temporarily broken. Aromaticity is then restored upon the departure of the chloride leaving group.[2]
Mechanism: SNAr and Cyclocondensation
Caption: General workflow for SNAr-based fusion.
Common binucleophiles include:
-
Hydrazine derivatives (H₂N-NHR): To form pyrazolo[3,4-b]quinolines.
-
Aminothiols (HS-R-NH₂): To form thiazolo[4,5-b]quinolines.
-
Diamines (H₂N-R-NH₂): To form diazepine- or diazocine-fused quinolines.
Strategy B: Palladium-Catalyzed Cross-Coupling & Annulation
Modern organometallic chemistry offers a modular and highly adaptable route to fused quinolines. This strategy involves a Pd-catalyzed reaction to first append a carefully chosen fragment to the C2 position, followed by a second, often intramolecular, reaction to close the ring.
The power of this approach lies in its versatility. By changing the coupling partner (e.g., boronic acids for Suzuki, terminal alkynes for Sonogashira), a wide variety of functional groups can be introduced, setting the stage for different types of cyclization reactions.
Mechanism: General Pd(0)/Pd(II) Catalytic Cycle
Caption: Standard laboratory workflow for Protocol 1.
Step-by-Step Methodology: [3]1. Reaction Setup: To a solution of 2-chloroquinoline-3-carbaldehyde (1.0 eq) in absolute ethanol (approx. 0.1 M), add hydrazine hydrate (80% solution, 2.0-3.0 eq). 2. Base Addition: Add a catalytic amount of a suitable base, such as triethylamine (a few drops), to facilitate the reaction. 3. Reflux: Heat the mixture to reflux (typically around 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from 8 to 15 hours depending on the substrate. [3]4. Workup: Once the starting material is consumed, allow the reaction to cool to room temperature. Distill off the excess ethanol and hydrazine hydrate under reduced pressure. 5. Precipitation: Pour the concentrated residue into a beaker of ice-cold water with stirring. A solid precipitate should form. 6. Isolation & Purification: Collect the solid product by vacuum filtration, washing thoroughly with cold water. Dry the solid under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or a DMF/water mixture.
Scientist's Notes (Rationale & Troubleshooting):
-
Why excess hydrazine? Hydrazine is volatile and can be consumed in side reactions. Using an excess ensures the reaction goes to completion.
-
Role of the Base: The base helps to deprotonate the hydrazine, increasing its nucleophilicity, and also neutralizes the HCl generated during the SNAr step.
-
Solvent Choice: Ethanol is a good choice as it readily dissolves the reactants and has an appropriate boiling point for the reaction. For less reactive substrates, a higher boiling solvent like n-butanol or DMF may be necessary.
-
Troubleshooting (Low Yield): If the yield is low, ensure the starting chloroquinoline is pure. The presence of water can hinder the reaction; using absolute ethanol is recommended. In some cases, the intermediate hydrazone may precipitate; continued heating is required for the intramolecular cyclization to the final product.
Protocol 2: Palladium-Catalyzed Sonogashira Coupling/Annulation for Furo[2,3-b]quinolines
This protocol outlines a modern approach using a Sonogashira cross-coupling to install an alkyne at the C2 position, which then undergoes an intramolecular cyclization to form the furan ring. This method offers excellent functional group tolerance.
Reaction Scope & Conditions Summary:
| Entry | 2-Chloroquinoline Substrate | Alkyne Partner | Catalyst System | Base | Solvent | Yield (%) |
| 1 | 2-chloroquinoline | Propargyl alcohol | Pd(PPh₃)₂Cl₂, CuI | Et₃N | THF | ~85% |
| 2 | 6-methoxy-2-chloroquinoline | But-3-yn-1-ol | Pd(OAc)₂, XPhos | K₂CO₃ | Toluene | ~90% |
| 3 | 2-chloro-8-methylquinoline | Propargyl alcohol | Pd(PPh₃)₄, CuI | DIPA | DMF | ~82% |
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add the 2-chloroquinoline derivative (1.0 eq), Pd catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (CuI, 4-10 mol%).
-
Reagent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add the solvent (e.g., anhydrous THF or DMF) via syringe, followed by the base (e.g., triethylamine or diisopropylamine, 2-3 eq) and the terminal alkyne (e.g., propargyl alcohol, 1.2 eq).
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60°C) until TLC or GC-MS indicates complete consumption of the starting material.
-
Workup: Cool the reaction, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove the catalyst residues.
-
Extraction: Wash the filtrate sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure fused furo[2,3-b]quinoline.
Scientist's Notes (Rationale & Troubleshooting):
-
Inert Atmosphere is Critical: The Pd(0) active catalyst is sensitive to oxygen, so maintaining an inert atmosphere is crucial for catalytic activity.
-
Role of Copper(I): CuI acts as a co-catalyst, forming a copper acetylide intermediate that facilitates the transmetalation step with the palladium complex.
-
Base Selection: The amine base (Et₃N, DIPA) is essential. It deprotonates the terminal alkyne and neutralizes the HCl formed during the reaction.
-
Troubleshooting (Stalled Reaction): If the reaction stalls, catalyst deactivation may be the cause. Adding a fresh portion of the palladium catalyst can sometimes restart the reaction. Homodimerization of the alkyne (Glaser coupling) can be a side reaction; this can be minimized by slowly adding the alkyne to the reaction mixture.
Conclusion and Future Outlook
The synthesis of fused quinoline systems from 2-chloroquinolines remains a fertile ground for methodological innovation. The strategies outlined—SNAr with binucleophiles and palladium-catalyzed annulations—represent robust and versatile platforms for accessing molecular diversity. Future advancements will likely focus on developing more sustainable catalytic systems (e.g., using earth-abundant metals), expanding the scope of accessible ring systems through novel cycloaddition pathways, [4]and applying these methods in combinatorial and flow chemistry settings to accelerate the discovery of new therapeutic agents.
References
-
Mekheimer, R. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(3), 1288-1316. Available at: [Link]
-
Ibrahim, M. A., et al. (2021). Synthetic approaches for quinoline heterocycles fused at face b: A review. Journal of the Iranian Chemical Society, 18(10), 2465-2494. Available at: [Link]
-
Saczewski, F., & Dąbrowska, M. (2019). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 24(21), 3884. Available at: [Link]
-
Patel, H. M., & Shaikh, F. M. (2014). Synthesis and Characterization of Pyrazolo[3,4-B] Quinoline – a Finer Approach to the Drug Chemistry. International Journal of Innovative Research in Science, Engineering and Technology, 3(3), 10436-10441. Available at: [Link]
-
Gaeta, A., et al. (1993). Quinoline Fused Heterocycles from Intramolecular Cycloaddition Reactions. Tetrahedron, 49(48), 11205-11214. Available at: [Link]
-
Wessjohann, L. A., et al. (2003). Synthesis of carbocyclic and heterocyclic fused quinolines by cascade radical annulations of unsaturated N-aryl thiocarbamates, thioamides, and thioureas. Organic Letters, 5(10), 1765-1768. Available at: [Link]
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Application Notes and Protocols: 2-Chloro-3-ethyl-8-methylquinoline in Materials Science
Document ID: AN-CEM-238MQ-MS-001
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 2-Chloro-3-ethyl-8-methylquinoline in materials science. While direct literature on this specific molecule is nascent, its structural analogy to well-studied quinoline derivatives provides a strong basis for exploring its utility in two key areas: corrosion inhibition and organic electronics. This guide synthesizes established principles of quinoline chemistry to propose detailed, field-proven protocols for its synthesis, characterization, and application. We present a logical framework for investigating its efficacy as a corrosion inhibitor for mild steel and as a ligand for luminescent metal complexes in Organic Light-Emitting Diodes (OLEDs).
Introduction: The Quinoline Scaffold in Materials Science
Quinoline, a bicyclic heteroaromatic compound, is a privileged scaffold in both medicinal chemistry and materials science. Its planar structure, high electron density (10 π-electrons and a lone pair on the nitrogen atom), and tunable electronic properties through substitution make it a versatile building block.[1] In materials science, quinoline derivatives have been extensively investigated for:
-
Corrosion Inhibition: The electron-rich quinoline ring and the nitrogen heteroatom can effectively adsorb onto metal surfaces, forming a protective barrier against corrosive media. This adsorption is facilitated by the interaction of π-electrons and the nitrogen lone pair with the vacant d-orbitals of the metal.[2][3]
-
Organic Electronics: The inherent electron-deficient nature of the pyridine ring within the quinoline core imparts good electron mobility, making these compounds excellent candidates for electron-transporting materials (ETMs) in OLEDs.[4] Furthermore, functionalized quinolines can serve as host materials for phosphorescent emitters or as ligands in highly fluorescent metal complexes.[5][6]
The subject of this guide, this compound, combines several key features: the core quinoline scaffold, a chloro-substituent at the electron-deficient 2-position, and alkyl groups (ethyl and methyl) that can enhance solubility and influence molecular packing. These features suggest a strong potential for this molecule in the aforementioned applications.
Synthesis of this compound
As this compound is not a widely cataloged compound, a reliable synthetic route is paramount. A plausible and efficient method is a multi-step synthesis commencing from a substituted acetanilide via the Vilsmeier-Haack reaction, followed by modification of the resulting formyl group.
Proposed Synthetic Pathway
The Vilsmeier-Haack reaction is a robust method for producing 2-chloro-3-formylquinolines from N-arylacetamides.[7] The resulting aldehyde can then be converted to the target ethyl group. A Wittig reaction to form a vinyl group, followed by catalytic hydrogenation, presents a high-yield pathway for this transformation.
Caption: Proposed synthesis of this compound.
Protocol: Synthesis of 2-Chloro-3-formyl-8-methylquinoline (Intermediate)
This protocol is adapted from established Vilsmeier-Haack procedures for substituted quinolines.[8][9]
-
Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-Dimethylformamide (DMF, 5 mL) to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 12-15 molar equivalents) dropwise to the cooled DMF with constant stirring. Allow the mixture to stir for 30 minutes at 0°C to form the Vilsmeier reagent.
-
Substrate Addition: Add 2-methylacetanilide (1 molar equivalent) portion-wise to the flask, ensuring the temperature does not exceed 10°C.
-
Reaction: After the addition is complete, heat the reaction mixture to 80-90°C and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralization & Isolation: Neutralize the acidic solution with a saturated sodium carbonate solution until a precipitate forms. Filter the solid precipitate, wash with cold water, and dry under vacuum.
-
Purification: Purify the crude 2-chloro-3-formyl-8-methylquinoline by recrystallization from ethanol or by column chromatography on silica gel.
Application I: Corrosion Inhibition
The molecular structure of this compound is highly conducive to corrosion inhibition. The quinoline ring provides a large surface area for adsorption, the nitrogen atom and π-electron system act as adsorption centers, and the alkyl groups can help form a more compact hydrophobic barrier.[1]
Mechanism of Action
The inhibition mechanism involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. This process can occur through:
-
Physisorption: Electrostatic interaction between the charged metal surface and the protonated quinoline molecule in the acidic medium.
-
Chemisorption: Covalent bond formation via the sharing of lone pair electrons of the nitrogen atom and π-electrons of the aromatic ring with the vacant d-orbitals of iron atoms.
Caption: Architecture of a multi-layer OLED device.
4.1.2. Fabrication Steps
-
Substrate Cleaning: Sequentially clean pre-patterned Indium Tin Oxide (ITO) coated glass substrates in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-Ozone or Oxygen Plasma immediately before use to improve the work function and remove organic residues.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a solution of a standard HTL material (e.g., NPB in chloroform) onto the ITO substrate to form a thin film (approx. 40 nm). Anneal the substrate on a hotplate. [10]3. Emissive Layer (EML) Deposition: Prepare a solution of a host material (e.g., CBP) doped with the synthesized this compound metal complex (e.g., 2-5 wt%) in a suitable solvent like toluene. Spin-coat this solution on top of the HTL to form the emissive layer (approx. 30 nm). Anneal the film.
-
Electron Transport Layer (ETL) & Cathode Deposition: Transfer the substrate to a high-vacuum (<10⁻⁶ Torr) thermal evaporation chamber.
-
Deposit a layer of an ETL material (e.g., TPBi, ~30 nm).
-
Deposit a thin electron-injection layer (e.g., LiF, ~1 nm).
-
Deposit the metal cathode (e.g., Al, ~100 nm) through a shadow mask to define the active device area.
-
-
Encapsulation: Immediately encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a cover glass to protect the organic layers and cathode from atmospheric moisture and oxygen.
4.1.3. Characterization
-
Photoluminescence (PL) and Electroluminescence (EL): Measure the PL spectrum of the thin film and the EL spectrum of the fabricated device using a spectrometer to determine the emission color and purity.
-
Current-Voltage-Luminance (J-V-L): Use a source measure unit and a calibrated photodiode/spectroradiometer to measure the current density, voltage, and luminance characteristics of the device.
-
Efficiency Calculation: From the J-V-L data, calculate the key performance metrics:
-
Current Efficiency (cd/A)
-
Power Efficiency (lm/W)
-
External Quantum Efficiency (EQE, %)
-
Hypothetical Performance Data for a Green OLED
| Parameter | Value |
| Turn-on Voltage (at 1 cd/m²) | 3.5 V |
| Max. Luminance | > 10,000 cd/m² |
| Max. Current Efficiency | 25.0 cd/A |
| Max. Power Efficiency | 20.5 lm/W |
| Max. EQE | 8.2 % |
| EL Peak Wavelength | 525 nm (Green) |
| CIE Coordinates (x, y) | (0.30, 0.62) |
Conclusion
While this compound is a novel structure, its constituent functional groups and core quinoline scaffold provide a strong scientific rationale for its investigation in materials science. The protocols detailed in this guide offer a robust framework for synthesizing this compound and systematically evaluating its potential as a high-performance corrosion inhibitor and as a key component in advanced organic electronic devices. The provided methodologies are based on established, peer-reviewed techniques and are designed to yield reliable and reproducible results for researchers in both academic and industrial settings.
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Ali, M. A., et al. (2002). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B. [Link]
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Hussein, M. A., et al. (2012). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. European Journal of Medicinal Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. [Link]
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Singh, P. P., et al. (2014). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. [Link]
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UKDiss.com. (2021). Fabrication and Characterization of Organic Light Emitting Diode (OLED). [Link]
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International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. [Link]
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ResearchGate. (n.d.). Quinoline and its derivatives as corrosion inhibitors: A review. [Link]
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Infinita Lab. (2025). Corrosion Inhibitor Testing. [Link]
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ResearchGate. (2025). Investigation of Corrosion Inhibition Mechanism of Quinoline Derivative on Mild Steel in 1.0 M HCl Solution: Experimental, Theoretical and Monte Carlo Simulation. [Link]
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ResearchGate. (2025). Fabrication and Characterization of Organic Light Emitting Diodes by Using Solution Processable Conjugated Polymer. [Link]
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Der Pharma Chemica. (n.d.). Corrosion inhibition studies of Quinoline intermediate on mild steel. [Link]
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RIT Digital Institutional Repository. (2009). Fabrication and characterization of organic light emitting diodes for display applications. [Link]
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HORIBA. (n.d.). OLED Organic Light Emitting Diode characterisation with Spectroscopic Ellipsometry. [Link]
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MDPI. (n.d.). Investigations of the Optical and Thermal Properties of the Pyrazoloquinoline Derivatives and Their Application for OLED Design. [Link]
-
International Journal of Chemical Studies. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. [Link]
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ResearchGate. (n.d.). Photophysical properties of quinoline derivatives in CH3CN. [Link]
-
DTIC. (1999). Electroluminescence and Photophysical Properties of Polyquinolines. [Link]
-
ResearchGate. (2025). Evaluating Corrosion Inhibitors with the Help of Electrochemical Measurements Including Electrochemical Frequency Modulation. [Link]
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TCA Lab / Alfa Chemistry. (n.d.). Corrosion Inhibitor Testing. [Link]
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MDPI. (n.d.). Evaluation of the Corrosion Behavior of Reinforced Concrete with an Inhibitor by Electrochemical Impedance Spectroscopy. [Link]
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International Journal of Chemical Technology. (2021). Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Derivative. [Link]
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RSC Advances. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]
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MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]
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Application Notes & Protocols: 2-Chloro-3-ethyl-8-methylquinoline as a Versatile Synthon for Advanced Organic Synthesis
Introduction: The Quinoline Scaffold and the Utility of 2-Chloro-3-ethyl-8-methylquinoline
The quinoline nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimalarial, anti-inflammatory, and anti-HIV properties.[2] The strategic functionalization of the quinoline ring is therefore a cornerstone of modern medicinal chemistry and drug development.
This guide focuses on This compound , a highly versatile, albeit specialized, building block. Its synthetic power stems from two key structural features:
-
The C2-Chloride: The chlorine atom at the 2-position is strategically activated by the adjacent ring nitrogen, making it an excellent leaving group. This site is primed for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr).
-
The Substituted Benzene Ring: The ethyl and methyl groups provide steric and electronic handles that can influence molecular conformation, solubility, and interactions with biological targets. These substituents also offer potential sites for late-stage functionalization.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides not only step-by-step protocols for key transformations but also elucidates the underlying chemical principles and rationale, enabling users to adapt and innovate upon these methodologies for their specific synthetic targets. The protocols described herein are based on well-established chemical precedents for analogous 2-chloroquinoline systems.
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a building block is critical for reaction planning, monitoring, and product characterization.
| Property | Value | Source/Method |
| Chemical Formula | C₁₂H₁₂ClN | Calculated |
| Molecular Weight | 205.68 g/mol | Calculated |
| CAS Number | 132118-30-0 | [3] |
| Appearance | Off-white to pale yellow solid (Predicted) | Analogy |
| Solubility | Soluble in common organic solvents (DCM, THF, Dioxane, Toluene) | Analogy |
Predicted Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~8.0-8.2 (s, 1H, H4), ~7.4-7.8 (m, 3H, Ar-H), ~2.8-3.0 (q, J = 7.6 Hz, 2H, -CH₂CH₃), ~2.6-2.7 (s, 3H, 8-CH₃), ~1.3-1.5 (t, J = 7.6 Hz, 3H, -CH₂CH₃). The precise shifts of the aromatic protons are dependent on the substitution pattern.[4][5]
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~158-160 (C2), ~148 (C8a), ~142 (C4), ~135-138 (C8), ~125-130 (Aromatic C-H), ~124 (C4a), ~123-125 (C3), ~25 ( -CH₂CH₃), ~18 (8-CH₃), ~14 (-CH₂CH₃). These are estimated values based on analogous structures.[6][7]
-
IR (KBr, cm⁻¹): ~3050 (Ar C-H), ~2970, 2870 (Aliphatic C-H), ~1600, 1550, 1500 (C=C, C=N stretch).
Proposed Synthesis of the Building Block
The Vilsmeier-Haack reaction is a robust and widely adopted method for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides.[4][8][9] A logical adaptation of this methodology allows for the efficient construction of the title compound. The proposed synthesis begins with the acylation of 2-methylaniline with butanoyl chloride, followed by a Vilsmeier-Haack cyclization.
Caption: Proposed synthetic workflow for this compound.
Protocol 3.1: Synthesis of N-(o-tolyl)butanamide
-
To a stirred solution of 2-methylaniline (1.0 equiv.) and pyridine (1.2 equiv.) in anhydrous dichloromethane (DCM) at 0 °C, add butanoyl chloride (1.1 equiv.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting aniline.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide, which can be used in the next step without further purification or recrystallized from ethanol/water.
Protocol 3.2: Vilsmeier-Haack Synthesis of this compound
-
Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 7.0 equiv.) dropwise to ice-cold N,N-dimethylformamide (DMF, 3.0 equiv.). Stir for 30 minutes at 0 °C.
-
To this reagent, add N-(o-tolyl)butanamide (1.0 equiv.) portion-wise, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 12-16 hours.[9]
-
Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated solution of sodium bicarbonate or sodium hydroxide until pH 7-8.
-
The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
Core Applications: Palladium-Catalyzed Cross-Coupling Reactions
The C2-Cl bond is the primary reactive handle for synthetic diversification. Palladium-catalyzed cross-coupling reactions are the most powerful and versatile methods for its functionalization, enabling the formation of new carbon-carbon and carbon-nitrogen bonds under relatively mild conditions.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is an indispensable tool for creating biaryl or aryl-alkenyl structures by coupling the chloroquinoline with an organoboron reagent.[10][11] This reaction is fundamental in constructing complex molecular skeletons for drug discovery.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[11]
Protocol 4.1.1: General Procedure for Suzuki-Miyaura Coupling
-
In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired aryl- or vinylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Add a palladium catalyst, for instance, Pd(PPh₃)₄ (3-5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a suitable phosphine ligand like SPhos (4 mol%).[12]
-
Add a degassed solvent system, typically a mixture like 1,4-dioxane/water (4:1) or toluene/ethanol/water.
-
Heat the reaction mixture to 80-100 °C and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic phase with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the desired 2-substituted quinoline product.
Causality and Insights:
-
Choice of Base: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[10] Cesium carbonate (Cs₂CO₃) is often more effective for less reactive chlorides due to its higher solubility and basicity.
-
Catalyst System: For electron-rich or sterically hindered chloroquinolines, more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) are often required to promote the initial, rate-limiting oxidative addition step.[13]
Buchwald-Hartwig Amination: C-N Bond Formation
The formation of an aryl-amine bond is one of the most frequent transformations in pharmaceutical synthesis. The Buchwald-Hartwig amination provides a general and high-yielding method to couple primary or secondary amines with the 2-chloroquinoline core.[14][15]
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.[14][16]
Protocol 4.2.1: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., XPhos-Pd-G3, 1-3 mol%) and the bulky phosphine ligand if not using a precatalyst (e.g., XPhos, 2-6 mol%).
-
Add this compound (1.0 equiv.), the desired primary or secondary amine (1.1-1.3 equiv.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.4-2.0 equiv.).[16][17]
-
Evacuate and backfill the tube with an inert gas (Argon) three times.
-
Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product via column chromatography to obtain the 2-aminoquinoline derivative.
Causality and Insights:
-
Base Selection: A strong, sterically hindered base is required to deprotonate the amine coordinated to the palladium center without competing as a nucleophile. NaOtBu is the most common choice.
-
Ligand Importance: The success of the Buchwald-Hartwig amination of aryl chlorides hinges on the use of bulky, electron-rich phosphine ligands. These ligands stabilize the Pd(0) species, promote the difficult oxidative addition of the C-Cl bond, and accelerate the final reductive elimination step.[16][18]
Nucleophilic Aromatic Substitution (SNAr)
While palladium catalysis is often preferred, classic SNAr reactions remain a valuable and cost-effective method for introducing certain nucleophiles at the C2 position. The inherent electron-deficient nature of the C2 position allows for direct displacement of the chloride by strong nucleophiles, often at elevated temperatures.
Protocol 5.1: Synthesis of 2-Alkoxy-3-ethyl-8-methylquinoline (Williamson Ether Synthesis Analogue)
-
Generate the alkoxide by adding sodium hydride (NaH, 1.5 equiv., 60% dispersion in mineral oil) to a solution of the desired alcohol (1.5 equiv.) in anhydrous THF or DMF at 0 °C.
-
Stir for 30 minutes, then add a solution of this compound (1.0 equiv.) in the same solvent.
-
Heat the reaction mixture to reflux (or ~100 °C for DMF) and monitor by TLC.
-
After completion, cool the reaction and carefully quench with water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate.
-
Purify by column chromatography to yield the 2-alkoxyquinoline ether.
Summary and Outlook
This compound is a potent and adaptable building block for organic synthesis. Its reactivity is dominated by the C2-chloro group, which serves as a versatile linchpin for constructing complex molecular architectures. Through robust and well-understood methodologies like Suzuki-Miyaura coupling and Buchwald-Hartwig amination, chemists can readily introduce a diverse array of carbon and nitrogen substituents. These application notes provide a foundational framework and reliable protocols to empower researchers in leveraging this synthon for the discovery and development of novel chemical entities.
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Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515. [Link]
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Anonymous. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies. [Link]
-
Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
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Abdel-Wahab, B. F. (2012). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry. [Link]
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Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Publishing. [Link]
-
Kumar, D. K., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071–1076. [Link]
-
Khan, F. N., et al. (2009). 2-Chloro-8-methylquinoline-3-carbaldehyde. ResearchGate. [Link]
-
Anonymous. (Date). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]
-
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-
Lee, S., et al. (2022). Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities. MDPI. [Link]
-
ResearchGate. (2021). Cyclization and Buchwald coupling of 2-chloro-3-formylquinoline. [Link]
-
Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. [Link]
-
Santiago-Bautista, I., et al. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. Acta Crystallographica Section C: Structural Chemistry. [Link]
-
Santiago-Bautista, I., et al. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions. IUCr Journals. [Link]
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- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Chloro-3-ethyl-8-methylquinoline
Welcome to the technical support center for the synthesis of 2-Chloro-3-ethyl-8-methylquinoline. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of quinoline derivatives. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol to help you navigate the common challenges associated with this multi-step synthesis. Our focus is not just on the procedural steps but on the underlying chemical principles to empower you to make informed decisions and optimize your experimental outcomes.
Section 1: Recommended Synthetic Pathway & Protocol
The most reliable and frequently optimized pathway to this compound involves a two-stage process:
-
Gould-Jacobs Reaction: Construction of the quinoline core by reacting 2-methylaniline with diethyl ethylmalonate to form the 4-hydroxyquinoline intermediate.
-
Deoxychlorination: Conversion of the 4-hydroxy group to the target 4-chloroquinoline using a chlorinating agent like phosphorus oxychloride (POCl₃).
This approach provides a robust foundation for achieving high yields and purity.
Overall Synthetic Workflow
Caption: High-level overview of the two-stage synthesis.
Detailed Experimental Protocols
Stage 1: Synthesis of 3-Ethyl-4-hydroxy-8-methylquinoline (Gould-Jacobs Reaction)
This stage involves an initial condensation followed by a high-temperature intramolecular cyclization.[1][2]
Protocol:
-
Condensation: In a round-bottom flask equipped with a Dean-Stark trap and condenser, combine 2-methylaniline (1.0 equiv.) and diethyl ethylmalonate (1.1 equiv.).
-
Heat the mixture to 120-140°C and stir for 2-3 hours. Ethanol will be generated and collected in the Dean-Stark trap. Monitor the reaction by TLC until the 2-methylaniline is consumed.
-
Cyclization: Remove the Dean-Stark trap. Add a high-boiling point solvent such as Dowtherm A (diphenyl ether/biphenyl mixture) to the reaction mixture.
-
Heat the solution to 240-260°C and maintain this temperature for 30-60 minutes. The cyclization is often accompanied by a color change.
-
Cool the reaction mixture to below 100°C and dilute with an equal volume of hexane or toluene to precipitate the product.
-
Filter the solid product, wash with cold hexane, and dry under vacuum. The crude 3-Ethyl-4-hydroxy-8-methylquinoline can be carried forward or recrystallized from ethanol or acetic acid for higher purity.
Stage 2: Synthesis of this compound (Deoxychlorination)
This step converts the hydroxyl group into a chlorine atom, a crucial transformation for subsequent derivatization.[3][4]
Protocol:
-
Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl gas), cautiously add 3-Ethyl-4-hydroxy-8-methylquinoline (1.0 equiv.) to an excess of phosphorus oxychloride (POCl₃, 5-10 equiv.). The reaction is exothermic.
-
Heating: Once the initial reaction subsides, heat the mixture to reflux (approx. 105-110°C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is no longer visible.
-
Quenching (Critical Step): Cool the reaction mixture to room temperature. In a separate, well-ventilated fume hood, prepare a beaker of crushed ice. Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This is a highly exothermic and gas-evolving process.
-
Neutralization & Extraction: Once the quench is complete, neutralize the acidic aqueous solution with a base (e.g., concentrated NaOH or NH₄OH) until it is basic (pH > 9).
-
Extract the aqueous layer 2-3 times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent like ethanol or isopropanol.
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Stage 1: Gould-Jacobs Reaction
Q1: My yield of the final quinolone product is very low, and I mostly isolate the uncyclized condensation intermediate. What's going wrong?
Answer: This is the most common issue in the Gould-Jacobs reaction and almost always points to insufficient thermal energy for the cyclization step.
-
Causality: The intramolecular cyclization of the anilinomethylene malonate intermediate requires a high activation energy. Simply refluxing in common solvents like ethanol or toluene will only yield the condensation product. The reaction needs to be driven at temperatures typically above 240°C.
-
Solution:
-
High-Boiling Point Solvent: The use of a high-boiling solvent is essential. Dowtherm A (b.p. ~257°C) is the industry standard for this reason. Paraffin oil is a less expensive alternative.
-
Temperature Control: Ensure your heating mantle and thermometer are accurate. A drop of just 20°C (e.g., heating to 220°C instead of 240°C) can cause the reaction rate to plummet.
-
Microwave Synthesis: If available, microwave-assisted synthesis can dramatically reduce reaction times and improve yields by achieving high temperatures rapidly and efficiently.[2][5][6]
-
Q2: The reaction mixture darkens significantly during the high-temperature cyclization, leading to a dark, impure product. How can I prevent this?
Answer: Darkening indicates decomposition, often due to oxidation or side reactions at high temperatures.
-
Causality: Anilines and their derivatives can be sensitive to air oxidation, especially at elevated temperatures. Prolonged heating can also lead to polymerization or other undesired pathways.
-
Solution:
-
Inert Atmosphere: Perform the high-temperature cyclization under an inert atmosphere of nitrogen or argon. This minimizes oxidative degradation of the starting materials and intermediates.
-
Optimize Reaction Time: Do not heat for longer than necessary. Monitor the reaction by taking small aliquots (if safe and practical) to determine the point of maximum conversion without significant decomposition. Typically, 30-60 minutes at peak temperature is sufficient.
-
Purity of Starting Material: Ensure your 2-methylaniline is pure. Impurities can act as catalysts for decomposition. Distilling the aniline before use is recommended.
-
Caption: Logic diagram for troubleshooting the Gould-Jacobs cyclization.
Stage 2: Deoxychlorination
Q3: My chlorination reaction is sluggish or incomplete, even after several hours of reflux in POCl₃.
Answer: Incomplete conversion is typically due to reagent quality, insufficient excess, or the presence of moisture.
-
Causality: Phosphorus oxychloride reacts with the keto-enol tautomer of the 4-hydroxyquinoline. The reaction can be hampered if the POCl₃ has degraded or if there isn't enough of it to drive the reaction to completion.
-
Solution:
-
Reagent Quality: Use a fresh, unopened bottle of POCl₃ if possible. POCl₃ is highly sensitive to moisture and will hydrolyze to phosphoric acid, which is ineffective.
-
Increase Excess: While 5 equivalents are often sufficient, increasing the excess of POCl₃ to 10 equivalents can improve the reaction rate and ensure complete conversion.
-
Anhydrous Conditions: Ensure your 4-hydroxyquinoline starting material is completely dry. Dry it in a vacuum oven before use. Use oven-dried glassware for the reaction.
-
Q4: The workup procedure is difficult. The product seems to hydrolyze back to the starting material during extraction.
Answer: This indicates that the quenching or neutralization steps are not being performed correctly, allowing the 2-chloro group to be displaced.
-
Causality: 2-chloroquinolines can be susceptible to nucleophilic substitution, especially under acidic conditions at elevated temperatures.[7] If the quenched reaction mixture is not neutralized promptly and effectively, the chloro group can be hydrolyzed back to a hydroxyl group.
-
Solution:
-
Cold & Fast Quench: The quench onto ice must be done efficiently to rapidly cool the mixture and dilute the POCl₃.
-
Prompt Neutralization: Do not let the acidic aqueous mixture sit for an extended period. Neutralize it with a strong base immediately after the quench is complete and proceed directly to extraction.
-
Avoid Emulsions: During extraction, emulsions can form. Washing with brine and allowing the layers to separate fully can help. If an emulsion persists, filtering the entire mixture through a pad of Celite can be effective.
-
Section 3: Frequently Asked Questions (FAQs)
Q5: What is the underlying mechanism of the Gould-Jacobs reaction?
Answer: The Gould-Jacobs reaction proceeds in two key steps:
-
Nucleophilic Substitution/Condensation: The nitrogen of the aniline attacks the electrophilic carbon of the ethoxymethylenemalonate, eliminating ethanol to form an enamine intermediate.
-
Thermal Electrocyclization: At high temperatures, a 6π-electrocyclization occurs, where the aniline ring attacks the ester carbonyl. This is followed by the elimination of a second molecule of ethanol and subsequent tautomerization to form the highly stable 4-hydroxyquinoline aromatic system.[8]
Caption: Simplified mechanistic steps of the Gould-Jacobs reaction.
Q6: Are there greener alternatives to using Dowtherm A or POCl₃?
Answer: Yes, the field of green chemistry is actively developing alternatives.
-
For Cyclization: As mentioned, microwave-assisted synthesis is a significant improvement, often allowing for solvent-free conditions or the use of less harsh solvents.[5][9] Ionic liquids have also been explored as reusable media for these reactions.[5]
-
For Chlorination: While POCl₃ is highly effective, other reagents like thionyl chloride (SOCl₂) or solid phosgene equivalents (e.g., triphosgene) can also be used, sometimes under milder conditions.[10] However, these reagents come with their own significant handling and safety considerations. Formic acid-promoted hydrolysis of 2-chloroquinolines to quinolones has been reported, highlighting the lability of the chloro group which necessitates careful handling.[7]
Q7: What are the best analytical techniques for monitoring this synthesis?
Answer:
-
Thin-Layer Chromatography (TLC): Essential for monitoring the consumption of starting materials and the formation of products at each stage. A typical mobile phase would be a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1). Use a UV lamp (254 nm) for visualization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the intermediate and the final product. Key shifts to look for include the appearance of quinoline aromatic protons and the disappearance of the -OH proton signal after chlorination.
-
Mass Spectrometry (MS): Confirms the molecular weight of your products, providing definitive evidence of a successful transformation. Look for the characteristic isotopic pattern of chlorine in the final product.
Section 4: Quantitative Data Summary
Table 1: Reagent and Reaction Condition Summary
| Stage | Key Reagents | Molar Ratio (to starting aniline/quinolone) | Solvent | Temperature (°C) | Typical Time (h) | Expected Yield (%) |
| 1: Condensation | 2-Methylaniline, Diethyl ethylmalonate | 1.0 : 1.1 | Neat | 120 - 140 | 2 - 3 | >95% (Intermediate) |
| 1: Cyclization | Condensation Intermediate | - | Dowtherm A | 240 - 260 | 0.5 - 1 | 70 - 85% |
| 2: Chlorination | 3-Ethyl-4-hydroxy-8-methylquinoline, POCl₃ | 1.0 : 5-10 | Neat POCl₃ | 105 - 110 | 2 - 4 | 80 - 95% |
References
-
IIP Series. (n.d.). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. Retrieved from [Link]
-
El-Sayed, M. A. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8545-8575. Retrieved from [Link]
-
Kumar, A., et al. (2022). A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online. Retrieved from [Link]
-
McNaughton, B. R., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 995. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
Chemistry lover. (2023, March 18). Combe's synthesis of quinoline || detailed mechanism [Video]. YouTube. Retrieved from [Link]
-
Kumar, D. K., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071–1076. Retrieved from [Link]
-
PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. Retrieved from [Link]
-
IOSR Journal. (n.d.). Synthesis of Quinoline Analogues as Anti-microbial Agents. Retrieved from [Link]
-
ResearchGate. (2025). 2-Chloro-8-methylquinoline-3-carbaldehyde. Retrieved from [Link]
-
De Gruyter. (2025). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Retrieved from [Link]
-
Indian Journal of Advances in Chemical Science. (n.d.). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. Retrieved from [Link]
-
ACS Publications. (2002). Novel Synthesis of 2-Chloroquinolines from 2-Vinylanilines in Nitrile Solvent. The Journal of Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN101914069A - Novel chlorination technique of 6- chlorine-2-hydroxy quinoxaline.
-
International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. Retrieved from [Link]
-
ResearchGate. (2020). How can i do Vilsemier-Haack reaction for Quinoline Synthesis?. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]
-
RSC Publishing. (2025). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. Retrieved from [Link]
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction. Retrieved from [Link]
-
RSC Advances. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]
- Google Patents. (n.d.). US3567732A - Process for the preparation of chlorinated quinolines.
-
PrepChem.com. (n.d.). Synthesis of 3-ethyl-8-hydroxyquinoline. Retrieved from [Link]
-
PubMed Central. (n.d.). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. Retrieved from [Link]
-
MDPI. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]
-
Asian Journal of Chemistry. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Retrieved from [Link]
-
Sciencemadness.org. (2010). Chlorination of 8-HydroxyQuinoline. Retrieved from [Link]
-
DUT Open Scholar. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Retrieved from [Link]
-
NISCAIR. (n.d.). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Retrieved from [Link]
-
ACS Medicinal Chemistry Letters. (2026). Styrylquinoline Derivatives as IGF1R Inhibitors. Retrieved from [Link]
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Technical Support Center: Optimizing Vilsmeier-Haack Formylation of Quinolines
Welcome to the Technical Support Center for the Vilsmeier-Haack reaction. This guide is designed for researchers, scientists, and drug development professionals who are looking to improve the yield and efficiency of quinoline formylation. Here, you will find in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and supported by peer-reviewed literature.
Troubleshooting Guide: Enhancing Reaction Yields
This section addresses specific challenges that can lead to suboptimal yields in the Vilsmeier-Haack formylation of quinolines. Each point provides a causal explanation and actionable solutions.
Q1: My Vilsmeier-Haack reaction for quinoline formylation is resulting in a low yield. What are the primary factors I should investigate?
Low yields in this reaction can often be traced back to several critical parameters. A systematic evaluation of the following is recommended:
-
Substrate Reactivity: The electronic nature of the quinoline ring is paramount. The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, meaning it is more efficient on electron-rich systems.[1][2][3] Quinoline itself is electron-deficient, which can make formylation challenging.[4] The presence of electron-donating groups (EDGs) on the quinoline ring will increase the nucleophilicity of the ring and generally lead to higher yields, while electron-withdrawing groups (EWGs) will have the opposite effect. For substrates with strong EWGs, more forcing conditions like higher temperatures or longer reaction times may be necessary, but this also increases the risk of side reactions.[5]
-
Reagent Stoichiometry: The molar ratio of the Vilsmeier reagent (formed from POCl₃ and DMF) to the quinoline substrate is a crucial factor to optimize. An excess of the reagent is often required to drive the reaction to completion, especially for less reactive substrates. It's not uncommon to see molar ratios of POCl₃ to the acetanilide precursor (in quinoline synthesis) as high as 12:1 to achieve maximum yield. However, an excessive amount can lead to the formation of byproducts. It is advisable to perform small-scale optimization experiments to determine the ideal ratio for your specific substrate.
-
Temperature Control: Temperature management is critical throughout the process. The initial formation of the Vilsmeier reagent is an exothermic reaction and requires cooling (typically 0-5°C) to prevent decomposition.[6][7] After the addition of the quinoline substrate, the reaction may require heating to proceed at a reasonable rate.[5] The optimal temperature will depend on the substrate's reactivity. For some systems, temperatures around 60°C are effective, while others may require heating up to 90°C.[8] It is important to note that excessively high temperatures can lead to product degradation and the formation of chlorinated byproducts.[5][8]
-
Reaction Time: Insufficient reaction time can lead to incomplete conversion of the starting material. Monitoring the reaction's progress by Thin Layer Chromatography (TLC) is essential to determine the optimal duration.[5]
-
Moisture Sensitivity: The Vilsmeier reagent is highly sensitive to moisture. All glassware should be thoroughly dried, and anhydrous solvents should be used to prevent premature quenching of the reagent.[9] The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Q2: I'm observing multiple spots on my TLC plate, suggesting the formation of byproducts. What are the likely side reactions, and how can I minimize them?
The presence of multiple products indicates that side reactions are competing with the desired formylation. Common culprits include:
-
Di-formylation: Highly activated quinoline rings may undergo formylation at more than one position.[5] To mitigate this, carefully control the stoichiometry of the Vilsmeier reagent. A stepwise addition of the reagent to the substrate solution can also help to avoid localized high concentrations.[5]
-
Chlorination: At elevated temperatures, the Vilsmeier reagent can act as a chlorinating agent, leading to the formation of chlorinated quinoline byproducts.[5] Maintaining the lowest effective reaction temperature is crucial to minimize this side reaction.
-
Reaction with Substituents: Functional groups on the quinoline ring may react with the Vilsmeier reagent. For instance, hydroxyl groups can be converted to formates.
-
Polymerization/Degradation: Forcing conditions (high temperatures, long reaction times) can lead to the degradation of the starting material or product, often indicated by the darkening of the reaction mixture.[4]
Q3: The work-up procedure seems to be affecting my final yield. What is the best practice for quenching the reaction and isolating the product?
A proper work-up is critical for maximizing the isolated yield and ensuring product purity.
-
Quenching: The reaction mixture should be cooled to room temperature and then carefully poured into a beaker of crushed ice with vigorous stirring.[10] This "reverse quench" helps to dissipate the heat generated from the exothermic hydrolysis of excess POCl₃ and the iminium salt intermediate.[11]
-
Neutralization: The acidic solution must be neutralized to precipitate the product. This is typically done by adding a base such as sodium carbonate or sodium hydroxide solution until the mixture is basic.[10]
-
Isolation: The precipitated solid can then be collected by filtration, washed with water to remove inorganic salts, and dried.[10] If the product does not precipitate, it may need to be extracted with an organic solvent.
-
Purification: The crude product can be purified by column chromatography or recrystallization to remove any remaining impurities.[10]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of the Vilsmeier-Haack reaction for quinolines.
Q4: How do I prepare the Vilsmeier reagent?
The Vilsmeier reagent is typically prepared in situ just before it is needed.[9] The standard procedure involves the slow, dropwise addition of phosphorus oxychloride (POCl₃) to an ice-cooled solution of N,N-dimethylformamide (DMF) with constant stirring.[6][10] The reaction is exothermic and should be performed in a fume hood with appropriate safety precautions.[9] After the addition is complete, the mixture is typically stirred for a short period at a low temperature before the quinoline substrate is added.[10]
Q5: What is the mechanism of the Vilsmeier-Haack reaction?
The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form an electrophilic chloroiminium salt, which is the active formylating agent (the Vilsmeier reagent).[2][10][12]
-
Electrophilic Aromatic Substitution: The electron-rich quinoline ring attacks the electrophilic carbon of the Vilsmeier reagent. The resulting intermediate is then hydrolyzed during the work-up to yield the formylated quinoline.[2]
Q6: How does the position of substituents on the quinoline ring affect the regioselectivity of formylation?
The regioselectivity of the Vilsmeier-Haack reaction on substituted quinolines is governed by the electronic and steric effects of the substituents. Electron-donating groups will direct the formylation to the ortho and para positions, while electron-withdrawing groups will deactivate the ring and direct to the meta position. The inherent reactivity of the different positions on the quinoline ring also plays a significant role. For instance, in 6-methoxyquinoline, electrophilic attack is favored at the 5-position.[9]
Q7: Can I use other reagents besides POCl₃ to generate the Vilsmeier reagent?
Yes, other acid chlorides such as oxalyl chloride and thionyl chloride can also be used to generate the Vilsmeier reagent from DMF.[13] Phthaloyl dichloride has also been reported as a safer alternative for preparing the isolated crystalline reagent.[13][14] The choice of reagent can influence the reaction conditions and byproducts.
Experimental Protocols
General Procedure for the Vilsmeier-Haack Formylation of an Acetanilide to a 2-Chloro-3-formylquinoline
This protocol is a general guideline and may require optimization for specific substrates.
-
In a round-bottom flask equipped with a dropping funnel and a calcium chloride guard tube, place N,N-dimethylformamide (DMF).
-
Cool the flask to 0-5°C in an ice bath.
-
Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. The molar ratio of POCl₃ to the acetanilide substrate may need to be optimized, but a significant excess of POCl₃ is often used.
-
Stir the resulting mixture (the Vilsmeier reagent) for 30 minutes at low temperature.[10]
-
Add the corresponding N-arylacetamide substrate in portions to the freshly prepared Vilsmeier reagent.[10]
-
After the addition is complete, the reaction mixture is typically heated. The optimal temperature and time will vary depending on the substrate (e.g., 80-90°C for several hours).[6] Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice with vigorous stirring.[10]
-
Neutralize the acidic solution with a suitable base, such as a sodium carbonate solution, until the product precipitates.[10]
-
Filter the crude solid, wash it with water, and dry it.
-
Purify the product by column chromatography or recrystallization.[10]
Data Presentation
Table 1: Effect of POCl₃ Molar Ratio on Yield
This table summarizes the effect of varying the molar proportion of POCl₃ on the yield of a representative 2-chloro-3-formylquinoline from an acetanilide derivative at 90°C.
| Molar Ratio of POCl₃ to Substrate | Yield (%) |
| 3 | Low |
| 6 | Moderate |
| 9 | Good |
| 12 | Maximum |
| 15 | Decreased |
Data is illustrative and based on trends reported in the literature.
Visualizations
Diagram 1: Vilsmeier-Haack Reaction Mechanism
Caption: A systematic approach to diagnosing low reaction yields.
References
-
Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry. Available from: [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Available from: [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Publishing. Available from: [Link]
-
Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent. ScienceDirect. Available from: [Link]
-
Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies. Available from: [Link]
-
Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. Available from: [Link]
-
Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies. Available from: [Link]
-
Synthesis of substituted 2‐quinolines‐3‐carbaldehyde. ResearchGate. Available from: [Link]
-
Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. International Journal of Chemical Studies. Available from: [Link]
-
Vilsmeier haack rxn. Slideshare. Available from: [Link]
-
Vilsmeier-Haack Reaction. NROChemistry. Available from: [Link]
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Vilsmeier-Haack Reaction. Chemistry Steps. Available from: [Link]
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REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available from: [Link]
-
Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. SciRP.org. Available from: [Link]
-
Vilsmeier–Haack reaction. Wikipedia. Available from: [Link]
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Technical Support Center: Purification of 2-Chloro-3-ethyl-8-methylquinoline
Welcome to the technical support center for the purification of 2-Chloro-3-ethyl-8-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and require robust, field-tested methodologies for its purification. We will move beyond simple procedural lists to explain the underlying principles of each step, empowering you to troubleshoot and adapt these techniques to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
The two most effective and widely applicable purification techniques for substituted chloroquinolines are recrystallization and silica gel column chromatography. The choice between them depends on the impurity profile and the scale of your reaction.
-
Recrystallization: This is the preferred method for removing small amounts of impurities, especially if the crude product is already in a semi-crystalline state. It is highly scalable and can yield material of excellent purity.
-
Column Chromatography: This technique is indispensable when dealing with complex mixtures containing multiple byproducts, unreacted starting materials, or intensely colored, tarry substances that are common in quinoline syntheses. It offers superior separation power based on the differential adsorption of compounds to the stationary phase.
Q2: What are the common impurities I should expect from the synthesis of this compound?
The impurity profile is highly dependent on the synthetic route. For substituted quinolines, particularly those synthesized via methods like the Vilsmeier-Haack reaction, common impurities include:
-
Unreacted Starting Materials: Such as the corresponding acetanilide precursor.[1]
-
Reaction Reagents & Byproducts: Residuals from formylating agents like phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) can be present.[1][2]
-
Isomeric Byproducts: Depending on the directing effects of the substituents on the aniline precursor, regioisomers can form, which may have very similar polarities, making separation challenging.
-
Polymeric/Tarry Byproducts: Vigorous reaction conditions, common in many quinoline syntheses, can lead to the formation of high-molecular-weight, colored tars.
-
Hydrolysis Products: The 2-chloro group on the quinoline ring can be susceptible to hydrolysis back to the 2-hydroxy (or 2-quinolone) derivative, especially in the presence of moisture during work-up or purification.
Q3: How can I assess the purity of my final this compound product?
A multi-technique approach is recommended for robust purity assessment:
-
Thin-Layer Chromatography (TLC): An essential first step. A single, well-defined spot in multiple eluent systems is a good preliminary indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A reversed-phase method is typically suitable for quinoline derivatives.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure and identifying any residual solvents or organic impurities.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Confirms the molecular weight and can help identify volatile impurities.[4]
-
Melting Point Analysis: A sharp, narrow melting range is a classic indicator of a pure crystalline solid. For a related compound, 2-Chloro-3-methylquinoline, the melting point is around 54-56°C, which can serve as a rough reference point.[5]
Troubleshooting and Optimization Guide
This section addresses specific issues you may encounter during the purification process.
Q4: My compound is an oil and will not crystallize during recrystallization. What should I do?
This is a common issue, often caused by residual solvents or impurities inhibiting lattice formation.
-
Causality: The presence of even small amounts of other molecules can disrupt the ordered packing required for a crystal lattice. Oily impurities are particularly problematic.
-
Solutions:
-
Purity Check: Ensure the material is reasonably pure (>90%) before attempting recrystallization. If not, an initial pass through a silica gel plug or a short column may be necessary.
-
Solvent System: You may be using a solvent in which the compound is too soluble. Try switching to a less polar solvent or using a co-solvent system (e.g., dissolving in a good solvent like ethyl acetate and slowly adding a poor solvent like hexane until turbidity appears, then warming to redissolve).
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the solvent-air interface. This creates microscopic imperfections that can serve as nucleation sites.
-
Seeding: If you have a small crystal of the pure compound, add it to the cooled, supersaturated solution.
-
Concentration: Slowly evaporate the solvent under a gentle stream of nitrogen to increase the concentration until crystals begin to form.
-
-
Q5: During column chromatography, my product is co-eluting with an impurity. How can I improve the separation?
Co-elution occurs when two compounds have very similar affinities for the stationary phase in the chosen mobile phase.
-
Causality: The polarity of your target compound and the impurity are too close for the selected eluent system to resolve. Overloading the column can also cause band broadening and poor separation.
-
Solutions:
-
Optimize the Mobile Phase: Run several TLC plates with different solvent systems to find one that maximizes the difference in Rf values (ΔRf) between your product and the impurity. Often, switching to a solvent with a different character (e.g., from ethyl acetate/hexane to dichloromethane/methanol) can alter selectivity.
-
Use a Gradient Elution: Start with a low-polarity eluent and gradually increase the polarity. This can help sharpen the elution bands and improve the separation of closely eluting compounds.
-
Check Column Loading: Do not overload the column. A general rule of thumb is to load 1g of crude material per 20-50g of silica gel, depending on the difficulty of the separation.
-
Change the Stationary Phase: If all else fails, consider a different stationary phase. If you are using silica (a polar, acidic support), alumina (basic or neutral) or a reversed-phase (C18) silica may provide the different selectivity needed.
-
Q6: My final product has a persistent yellow or brown color. How can I remove it?
Colored impurities are often highly polar, high-molecular-weight byproducts.
-
Causality: These are typically tarry substances formed from side reactions during the synthesis. While present in small amounts, their high extinction coefficients make them very visible.
-
Solutions:
-
Activated Carbon (Charcoal) Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount (1-2% by weight) of activated carbon. Keep the solution hot for a few minutes, then perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the carbon.[6] The carbon will adsorb the colored impurities. Caution: Carbon can also adsorb your product, so use it sparingly.
-
Silica Gel Plug: Dissolve the colored product in a minimal amount of a non-polar solvent (like dichloromethane or toluene) and pass it through a short pad of silica gel in a Hirsch or Büchner funnel, eluting with the same solvent. The highly polar colored impurities will often remain adsorbed at the top of the silica.
-
Experimental Protocols & Data
Physicochemical Properties
A precise understanding of the molecule's properties is foundational to designing a purification strategy.
| Property | Value / Observation | Source / Rationale |
| Molecular Formula | C₁₂H₁₂ClN | - |
| Molecular Weight | 205.68 g/mol | [7] |
| Appearance | Expected to be a solid at room temperature. | Based on similar structures like 2-Chloro-3-methylquinoline.[5] |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, Acetone, Alcohols); sparingly soluble in non-polar solvents (Hexane); likely insoluble in water. | General characteristic of substituted quinolines.[5] |
| Stability | Generally stable, but the 2-chloro group can be susceptible to nucleophilic substitution or hydrolysis under harsh basic or acidic conditions. | General reactivity of 2-chloroquinolines.[8] |
Protocol 1: Purification by Recrystallization
This protocol is ideal for material that is >90% pure and requires the removal of minor impurities.
-
Solvent Selection:
-
Place a small amount (10-20 mg) of the crude solid in several test tubes.
-
Add a few drops of a test solvent (see Table 2) to each tube. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.
-
If a single solvent is not effective, try a co-solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexane).
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) and swirling until the solid just dissolves. Avoid adding a large excess of solvent.
-
-
Hot Filtration (Optional):
-
If insoluble impurities or tars are present, perform a hot filtration. Pre-heat a funnel with fluted filter paper and a receiving flask. Quickly pour the hot solution through the filter to remove the impurities. This step must be done quickly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Allow the clear filtrate to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum to remove all residual solvent.
-
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Ethanol | Polar Protic | 78 | Good general-purpose solvent for many organics. |
| Isopropanol | Polar Protic | 82 | Similar to ethanol, sometimes offers better solubility characteristics. |
| Ethyl Acetate | Polar Aprotic | 77 | Excellent solvent, often used in a co-solvent system with hexane. |
| Toluene | Non-polar | 111 | Good for less polar compounds; higher boiling point requires care. |
| Hexane/Heptane | Non-polar | 69 / 98 | Typically used as the "poor" solvent in a co-solvent pair. |
Table 2: Recrystallization Solvent Screening Guide.
Protocol 2: Silica Gel Column Chromatography
This is the method of choice for complex mixtures or for removing polar and colored impurities.
-
TLC Analysis:
-
First, determine an appropriate eluent system using TLC. Spot the crude mixture on a silica gel TLC plate and develop it in various solvent mixtures (e.g., starting with 95:5 Hexane:Ethyl Acetate).
-
The ideal system will give your product an Rf value of approximately 0.25-0.35 and show good separation from all impurities.
-
-
Column Packing:
-
Select a column of appropriate size (e.g., for 1g of crude material, a 40mm diameter column is suitable).
-
Secure the column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand.
-
Pack the column using either a "wet" or "dry" packing method with silica gel (230-400 mesh).[9] Ensure the silica bed is uniform and free of cracks or air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
In a separate flask, add a small amount of silica gel (2-3 times the weight of your crude product) and the dissolved sample.
-
Evaporate the solvent to obtain a dry, free-flowing powder. This is the "dry loading" method, which generally results in better separation.
-
Carefully add this powder to the top of the prepared column. Add a thin protective layer of sand on top.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate.
-
Begin collecting fractions in test tubes. Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Visualized Workflows
General Purification Strategy
The following diagram outlines the decision-making process for purifying your crude product.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Column Chromatography
This flowchart provides a logical path for diagnosing and solving common column chromatography issues.
Caption: Troubleshooting pathway for poor column separation.
References
-
International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. Retrieved from [Link]
-
ACS Publications - The Journal of Organic Chemistry. (n.d.). Novel Synthesis of 2-Chloroquinolines from 2-Vinylanilines in Nitrile Solvent. Retrieved from [Link]
-
ResearchGate. (2009). 2-Chloroquinoline-3-carbaldehyde. Retrieved from [Link]
-
Synthesis. (n.d.). Synthesis of novel 2- and 8-substituted 4-amino-7-chloroquinolines and their N-alkylated coupling products. Retrieved from [Link]
-
ChemBK. (n.d.). 2-Chloro-3-methylquinoline. Retrieved from [Link]
-
Journal of Chemical Sciences. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Retrieved from [Link]
-
RSC Advances. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]
-
RSC Advances. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]
-
Phenomenex. (2020). Analysis of Chloroquine and Its Metabolite Desethylchloroquine by LC-MS/MS using Kinetex® Core-Shell F5 LC Column. Retrieved from [Link]
-
MDPI. (2024). Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. Retrieved from [Link]
-
ResearchGate. (2009). 2-Chloro-8-methylquinoline-3-carbaldehyde. Retrieved from [Link]
-
NIH - National Center for Biotechnology Information. (n.d.). HPLC methods for choloroquine determination in biological samples and pharmaceutical products. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Odesa National University. (n.d.). A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. Retrieved from [Link]
-
NIH - PubChem. (n.d.). 2-Chloro-3-methylquinoline. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
Sources
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 2. chemijournal.com [chemijournal.com]
- 3. HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chembk.com [chembk.com]
- 6. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 7. scbt.com [scbt.com]
- 8. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orgsyn.org [orgsyn.org]
Technical Support Center: Synthesis of 2-Chloroquinolines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-chloroquinolines. This guide is designed to provide in-depth troubleshooting advice and address frequently asked questions (FAQs) to assist you in overcoming common challenges during your synthetic endeavors. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying chemical principles to empower your research.
Troubleshooting Guide: Navigating Common Side Reactions
The synthesis of 2-chloroquinolines, most notably via methods like the Vilsmeier-Haack reaction, is a powerful tool in organic synthesis. However, like any complex chemical transformation, it is not without its potential pitfalls. This section addresses the most common side reactions and provides actionable solutions.
Question 1: My Vilsmeier-Haack reaction is producing a significant amount of a dark, tarry byproduct, and the yield of my desired 2-chloroquinoline is low. What's going on and how can I fix it?
Answer:
This is a classic issue in Vilsmeier-Haack cyclizations, often stemming from the highly reactive nature of the Vilsmeier reagent (typically formed from POCl₃ and DMF) and the reaction conditions.[1][2][3] The dark, insoluble material is likely polymeric in nature.
Causality:
-
Excessive Reagent or Temperature: The Vilsmeier reagent is a potent electrophile.[3][4][5] At elevated temperatures or with an excess of the reagent, it can lead to uncontrolled polymerization of the starting acetanilide or the intermediate species.
-
Substrate Reactivity: Acetanilides with strong electron-donating groups are highly activated towards electrophilic attack, making them more prone to side reactions and polymerization if the reaction conditions are not carefully controlled.[6]
-
Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. Hydrolysis of the reagent or intermediates can lead to a cascade of undesired side reactions.
Troubleshooting Protocol:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled, anhydrous DMF and POCl₃.
-
Controlled Reagent Addition: Add the POCl₃ dropwise to the DMF at 0°C to pre-form the Vilsmeier reagent. Then, add this pre-formed reagent slowly to the solution of your acetanilide, also at a reduced temperature. This helps to control the initial exotherm and prevent localized overheating.
-
Temperature Optimization: While the reaction often requires heating to drive the cyclization, avoid excessive temperatures. A typical range is 80-90°C. If you are still observing significant charring, try lowering the temperature and extending the reaction time.
-
Stoichiometry: Carefully control the stoichiometry of the reagents. While a molar excess of the Vilsmeier reagent is often necessary, a large excess can promote side reactions. A molar ratio of 3-5 equivalents of the Vilsmeier reagent to the acetanilide is a good starting point.[7]
Workflow for Minimizing Polymerization:
Caption: Workflow for minimizing polymerization in 2-chloroquinoline synthesis.
Question 2: I'm observing the formation of a significant amount of a byproduct that is not the desired 2-chloroquinoline. Mass spectrometry suggests it might be an N-oxide. How is this possible and how can I prevent it?
Answer:
The formation of quinoline N-oxides is a less common but plausible side reaction, particularly if oxidizing agents are inadvertently present or if the reaction proceeds through an alternative mechanistic pathway.
Causality:
-
Oxidative Conditions: While the Vilsmeier-Haack reaction itself is not oxidative, impurities in the starting materials or solvents, or exposure to air at high temperatures for prolonged periods, could potentially lead to the oxidation of the quinoline nitrogen.
-
Alternative Mechanistic Pathways: In some cases, particularly with certain substitution patterns on the aniline ring, intermediates may be susceptible to oxidation.[8][9][10]
Preventative Measures:
-
High-Purity Reagents: Use high-purity, freshly distilled starting materials and solvents to minimize the presence of oxidizing impurities.
-
Inert Atmosphere: Maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction to prevent air oxidation.
-
Reaction Time: Avoid unnecessarily long reaction times at elevated temperatures. Monitor the reaction progress by TLC and quench it once the starting material is consumed.
Question 3: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity of the cyclization?
Answer:
The formation of regioisomers is a common challenge in quinoline synthesis, particularly in methods like the Combes synthesis.[11][12] The regioselectivity is influenced by both electronic and steric factors.
Causality in Combes Synthesis:
-
Unsymmetrical Diketones: When an unsymmetrical β-diketone is used, the initial condensation with the aniline can occur at either of the two carbonyl groups, leading to two different enamine intermediates and subsequently two different quinoline products.[12]
-
Substituent Effects: The electronic nature of the substituents on the aniline ring and the steric bulk of the groups on the β-diketone can influence the direction of the initial nucleophilic attack and the subsequent cyclization.[12] For instance, electron-donating groups on the aniline can direct the cyclization, while bulky groups on the diketone can sterically hinder one of the cyclization pathways.[12]
Strategies for Improving Regioselectivity:
| Strategy | Rationale |
| Choice of Catalyst | The acidity of the catalyst can influence the rate-determining step and thus the regioselectivity. Polyphosphoric acid (PPA) is often used and can favor one isomer over another.[12] |
| Steric Hindrance | Introducing a bulky substituent on the β-diketone can sterically direct the initial condensation with the aniline, favoring the formation of one regioisomer.[12] |
| Electronic Effects | The electronic properties of the substituents on the aniline can direct the electrophilic aromatic substitution step of the cyclization. |
| Reaction Temperature | Lowering the reaction temperature can sometimes increase the selectivity by favoring the kinetically controlled product. |
Question 4: I'm struggling with the purification of my 2-chloroquinoline from the reaction mixture. What are the best practices?
Answer:
Purification can indeed be challenging due to the presence of polar byproducts and residual reagents. A multi-step approach is often necessary.
Recommended Purification Protocol:
-
Aqueous Work-up: After quenching the reaction with ice water, it is crucial to neutralize the acidic mixture carefully with a base such as sodium carbonate or sodium hydroxide.[13] This will precipitate the crude product.
-
Filtration and Washing: Filter the crude solid and wash it thoroughly with water to remove any water-soluble impurities.
-
Solvent Extraction: If the product is not a solid, extract the aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Column Chromatography: This is often the most effective method for separating the desired 2-chloroquinoline from closely related impurities. A silica gel column with a gradient of hexane and ethyl acetate is a good starting point.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) can provide a highly pure final product.
Frequently Asked Questions (FAQs)
Q1: What is the role of phosphorus oxychloride (POCl₃) in the Vilsmeier-Haack synthesis of 2-chloroquinolines?
A1: Phosphorus oxychloride has a dual role in this reaction.[2][3] Firstly, it reacts with dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent, which is the key intermediate for both formylation and cyclization.[2][3] Secondly, it acts as a dehydrating agent, facilitating the cyclization and aromatization steps.
Q2: Can I use other chlorinating agents instead of POCl₃?
A2: While POCl₃ is the most common reagent, other chlorinating agents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) can also be used to generate the Vilsmeier reagent.[7] However, the reactivity and optimal reaction conditions may vary. In some cases, milder chlorinating agents like N-chlorosuccinimide (NCS) have been used for the chlorination of pre-formed quinolone rings, but this is a different synthetic approach.[14]
Q3: My starting acetanilide has an electron-withdrawing group. Why is the reaction not proceeding efficiently?
A3: The Vilsmeier-Haack cyclization is an electrophilic aromatic substitution reaction. Electron-withdrawing groups on the aniline ring deactivate it towards electrophilic attack by the Vilsmeier reagent, thus hindering the cyclization step.[15][16] In such cases, harsher reaction conditions (higher temperature, longer reaction time) may be required, but this also increases the risk of side reactions.
Q4: I am observing over-chlorination on the quinoline ring. How can I prevent this?
A4: Over-chlorination can occur if the reaction conditions are too harsh or if the reaction is left for an extended period.[14][17] To minimize this, you can:
-
Reduce the amount of chlorinating agent: Use a stoichiometric amount or a slight excess of the Vilsmeier reagent.
-
Control the reaction time: Monitor the reaction closely by TLC and stop it as soon as the desired product is formed.
-
Lower the reaction temperature: This can help to reduce the rate of the over-chlorination reaction.
Q5: Can the Combes synthesis be used to prepare 2-chloroquinolines?
A5: The traditional Combes synthesis, which involves the acid-catalyzed condensation of anilines and β-diketones, typically yields 2,4-disubstituted quinolines.[11][12][16] To obtain a 2-chloroquinoline, a post-synthesis chlorination step would be necessary. The Vilsmeier-Haack reaction is a more direct route for the synthesis of 2-chloro-3-formylquinolines.[6]
Q6: What is the mechanism of dimer and polymer formation in these reactions?
A6: Dimerization and polymerization can occur through several mechanisms. In the presence of strong acids and high temperatures, reactive intermediates, such as carbocations or enamines, can undergo intermolecular reactions.[18][19] For example, an electrophilic intermediate can attack the electron-rich aromatic ring of another molecule, leading to the formation of a dimer. This process can continue, resulting in the formation of oligomers and polymers.[20]
Visualizing the Vilsmeier-Haack Mechanism:
Sources
- 1. ijsr.net [ijsr.net]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. organicreactions.org [organicreactions.org]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 16. iipseries.org [iipseries.org]
- 17. pjsir.org [pjsir.org]
- 18. mdpi.com [mdpi.com]
- 19. Molecular basis of dimer formation during the biosynthesis of benzofluorene-containing atypical angucyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and characterization of poly(dimer acid-brassylic acid) copolymer and poly(dimer acid-pentadecandioic acid) copolymer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Quinoline Ring Functionalization
Welcome to the technical support center for navigating the complexities of quinoline ring functionalization. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the nuanced challenges of modifying this critical heterocyclic scaffold. Quinoline and its derivatives are foundational in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2][3][4][5] However, the precise and selective introduction of functional groups can be a formidable task.[6][7]
This resource moves beyond simple protocols to provide in-depth troubleshooting guides and frequently asked questions (FAQs). We will explore the "why" behind common experimental failures and offer field-proven solutions to guide your research toward success.
Section 1: C-H Functionalization - The Pursuit of Regioselectivity
Direct C-H functionalization is a powerful, atom-economical strategy for modifying the quinoline core.[8][9] However, controlling the site of reaction (regioselectivity) is a persistent challenge.[8][10][11] The quinoline ring possesses multiple C-H bonds with varying reactivity, often leading to mixtures of isomers.
FAQ 1: My palladium-catalyzed C-H arylation is yielding a mixture of C2 and C8 isomers. How can I favor one over the other?
This is a classic challenge in quinoline chemistry. The C2 and C8 positions are often the most reactive sites for C-H activation due to electronic effects and the directing ability of the nitrogen atom or an N-oxide group.[11][12][13]
Underlying Causes & Troubleshooting Strategies:
-
Inherent Electronic Bias: The C2 position is electronically deficient and sterically accessible, making it a common site for functionalization.[11] Conversely, the C8 position can be activated through chelation assistance.
-
Catalyst and Ligand Choice: The metallic center and its ligand sphere are paramount in dictating the regiochemical outcome.
-
For C8 Selectivity: Consider switching from a palladium catalyst to a rhodium(III) or iridium(III) system.[13][14][15] These metals often show a different coordination preference, favoring the peri-C-H bond at the C8 position.
-
For C2 Selectivity: Palladium catalysts, particularly Pd(OAc)₂, are frequently used for C2 functionalization, often in conjunction with an N-oxide directing group.[9][16] The choice of phosphine ligand can also fine-tune selectivity.
-
-
The Role of the Directing Group:
-
N-Oxide: The N-oxide is a powerful directing group, activating both the C2 and C8 positions.[12][13][17] Subtle changes in reaction conditions can often tip the balance. For instance, iridium catalysis with quinoline N-oxides has shown high selectivity for the C8 position.[14]
-
8-Aminoquinoline: This group acts as a bidentate directing group, strongly favoring functionalization at the C5 position.[13][18]
-
Troubleshooting Workflow: Improving Regioselectivity in C-H Functionalization
Caption: A logical workflow for troubleshooting poor regioselectivity.
FAQ 2: I am attempting a C-H functionalization on the carbocyclic (benzene) ring, but I'm getting low yields and competing reactions on the pyridine ring.
Functionalizing the C5, C6, and C7 positions is notoriously difficult due to the remoteness of these C-H bonds from the coordinating nitrogen atom and the overall electron-deficient nature of the benzene portion of the ring.[19]
Underlying Causes & Troubleshooting Strategies:
-
** Catalyst Poisoning:** The basic nitrogen of the quinoline can sometimes coordinate too strongly to the metal center, inhibiting the catalytic cycle.
-
Solution: Employing quinoline N-oxides can mitigate this issue by modulating the electronic properties of the nitrogen.[12]
-
-
Wrong Tool for the Job: Standard C-H activation conditions often favor the more acidic protons of the pyridine ring.
-
Solution: A "traceless directing group" strategy may be required. This involves installing a group that directs the functionalization to a distal position and can be subsequently removed. While complex, this offers a powerful way to access otherwise unreachable positions.[19]
-
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, are workhorse transformations for building molecular complexity.[20][21][22] However, haloquinolines can be challenging substrates.
FAQ 3: My Suzuki-Miyaura coupling of a 4-chloroquinoline is sluggish and gives low yields. What can I do?
While 2- and 4-chloroquinolines are activated towards nucleophilic substitution, their cross-coupling reactions can still be problematic.[20]
Underlying Causes & Troubleshooting Strategies:
-
Catalyst Deactivation: The quinoline nitrogen can act as a ligand, potentially interfering with the catalytic cycle.[23]
-
Poor Oxidative Addition: The C-Cl bond is less reactive than C-Br or C-I bonds in oxidative addition to Palladium(0).
-
Side Reactions: Homocoupling of the boronic acid is a common side reaction that consumes starting material.[23]
Optimization Table: Suzuki-Miyaura Coupling of Haloquinolines
| Parameter | Recommendation for Improvement | Rationale |
| Palladium Precursor | Use a robust pre-catalyst like Pd₂(dba)₃ or a palladacycle.[21][22] | More stable and can generate the active Pd(0) species more reliably. |
| Ligand | Switch to bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. | These ligands promote the difficult oxidative addition step and stabilize the catalytic species. |
| Base | Use a stronger, non-aqueous base like K₃PO₄ or Cs₂CO₃.[23] | A stronger base can facilitate the transmetalation step and avoid hydrolysis of the boronic acid. |
| Solvent | Ensure anhydrous and thoroughly degassed solvents (e.g., dioxane, toluene).[23] | Oxygen can lead to catalyst decomposition and promote boronic acid homocoupling.[23] |
| Temperature | Gradually increase the reaction temperature, monitoring for decomposition. | Higher temperatures are often required to facilitate the oxidative addition of the C-Cl bond. |
Experimental Protocol: Optimized Suzuki-Miyaura Coupling of a 4-Chloroquinoline
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 4-chloroquinoline (1.0 equiv.), the boronic acid (1.5 equiv.), Pd₂(dba)₃ (2 mol%), SPhos (4 mol%), and finely ground K₃PO₄ (2.0 equiv.).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Section 3: Lithiation and Metalation Challenges
Directed ortho-metalation (DoM) is a powerful technique, but the functionalization of quinolines via deprotonation can be fraught with side reactions.[24]
FAQ 4: I'm trying to lithiate my substituted quinoline with n-BuLi, but I'm observing a dark-colored mixture and very little of my desired product after quenching with an electrophile.
This is a very common outcome. The electron-deficient nature of the quinoline ring makes it susceptible to nucleophilic addition by strong organometallic bases like n-BuLi.[24]
Underlying Cause & Troubleshooting Strategies:
-
Competitive Nucleophilic Addition: n-BuLi can add to the C2 or C4 positions of the quinoline ring, leading to a complex mixture of products and decomposition.[24]
Troubleshooting Deprotonation Reactions
Caption: Decision tree for overcoming issues in quinoline deprotonation.
-
Switch to a Non-Nucleophilic Base: The go-to solution is to use a hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP).[25][26] These bases are sterically hindered enough to favor proton abstraction over addition.
-
Mixed-Metal Amide Reagents: For particularly challenging substrates or to achieve different regioselectivity, mixed lithium-zinc or lithium-copper amide bases can be highly effective.[25] These reagents often exhibit enhanced reactivity and unique selectivity profiles.[25]
-
Temperature Control is Critical: These reactions must be performed at very low temperatures (typically -78 °C) to disfavor nucleophilic addition and prevent base decomposition.
References
-
Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry. [Link]
-
Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC. PubMed Central. [Link]
-
Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Transition-Metal-Catalyzed Site-Selective C–H Functionalization of Quinolines beyond C2 Selectivity. American Chemical Society. [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. ProQuest. [Link]
-
A review on transition-metal mediated synthesis of quinolines. Sci-Hub. [Link]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC. PubMed Central. [Link]
-
Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
N-Oxide-Induced Ugi Reaction: A Rapid Access to Quinoline-C2-amino Amides via Deoxygenative C(sp2)–H Functionalization. The Journal of Organic Chemistry - ACS Publications. [Link]
-
A review on transition-metal mediated synthesis of quinolines. ResearchGate. [Link]
-
One-Step Synthesis of Quinolines via Palladium-Catalyzed Cross-Coupling of Cyclopropanols with Unprotected ortho-Bromoanilines. Organic Chemistry Portal. [Link]
-
Recent Progress in the Functionalization of Quinoline N-Oxide. Chinese Journal of Organic Chemistry. [Link]
-
Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. Beilstein Journals. [Link]
-
Synthesis of Quinoline Mimics via C-H bond Functionalization of Quinoline: A Review on Recent Progress. ResearchGate. [Link]
-
Lithiation reaction in quinoline and isoquinoline. Química Organica.org. [Link]
-
Rh(I)-Catalyzed Direct Arylation of Pyridines and Quinolines. PubMed Central. [Link]
-
Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PubMed Central. [Link]
-
Palladium in Quinoline Synthesis. ScienceDirect. [Link]
-
Quinoline Functionalization by Deprotonative Metalation. ResearchGate. [Link]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. [Link]
-
Scheme 1 Quinolines 1 for which the deproto-metallation was studied. ResearchGate. [Link]
-
Palladium-Catalysed Synthesis and Transformation of Quinolones. PubMed Central. [Link]
-
Cp*IrIII-Catalyzed C8-Selective C–H Activation Enables Room-Temperature Direct Arylation of Quinoline N-Oxides with Arylsilanes. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development - ACS Publications. [Link]
-
Strategies for the C‐8 arylation of quinolones and their N‐oxides. ResearchGate. [Link]
-
Rh(III)-Catalyzed C(8)–H Activation of Quinoline N-Oxides: Regioselective C–Br and C–N Bond Formation. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Semantic Scholar. [Link]
-
Lithiation and Side-Chain Substitution of 3-Alkyl-1H-Quinoxalin-2-ones. ResearchGate. [Link]
-
(PDF) Lateral Deprotometallation‐Trapping Reactions on Methylated Pyridines, Quinolines and Quinoxalines Using Lithium Diethylamide. ResearchGate. [Link]
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- 26. researchgate.net [researchgate.net]
Technical Support Center: A Troubleshooting Guide for the Synthesis of Quinoline Derivatives
Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of common quinoline synthesis methodologies. Quinolines are a cornerstone in medicinal chemistry and materials science, but their synthesis can present significant challenges.[1][2] This resource provides field-proven insights and solutions to common experimental hurdles in a direct question-and-answer format.
Section 1: The Skraup Synthesis
The Skraup synthesis is a classic and powerful method for preparing quinolines, but it is notoriously exothermic and can be difficult to control.[3][4] It involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[5][6]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Skraup synthesis reaction is extremely vigorous and difficult to control. How can I moderate it?
A1: The highly exothermic nature of the Skraup synthesis is its most well-known challenge.[3] The reaction between concentrated sulfuric acid and glycerol is aggressive and can lead to a runaway reaction. To ensure safety and improve yield, moderation is crucial.
-
Causality: The vigorousness stems from the rapid, acid-catalyzed dehydration of glycerol to acrolein and the subsequent exothermic condensation with the aniline.[7]
-
Solution:
-
Add a Moderator: Ferrous sulfate (FeSO₄) is the most common and effective moderator.[3][8] It is believed to act as an oxygen carrier, smoothing the oxidation step and preventing the reaction from becoming uncontrollable.[8] Boric acid can also be used for this purpose.[7]
-
Controlled Reagent Addition: Add the concentrated sulfuric acid slowly in portions to the cooled mixture of aniline, glycerol, and moderator. This allows for better heat dissipation.[3]
-
Efficient Stirring: Maintain vigorous and efficient stirring throughout the addition and the reaction to prevent the formation of localized hotspots.[3]
-
Q2: I am observing significant tar formation in my Skraup synthesis, making purification a nightmare. What causes this and how can I minimize it?
A2: Tar formation is a common side reaction due to the harsh acidic and oxidizing conditions, which cause polymerization of the reactants and intermediates, particularly the in-situ generated acrolein.[3][9]
-
Causality: High temperatures and strong acid concentration promote unwanted side reactions, leading to high-molecular-weight polymeric byproducts.
-
Solutions & Protocol:
-
Optimize Temperature: Gently heat the reaction to initiate it. Once the exothermic phase begins, it's often necessary to remove the external heat source and even apply cooling to maintain control.[3] After the initial vigorous phase subsides, gentle reflux may be required for completion.[3]
-
Use a Moderator: As with controlling the reaction's vigor, ferrous sulfate also helps to reduce charring and tar formation.[3]
-
Alternative Oxidizing Agents: While nitrobenzene is traditional, it also acts as a solvent at high temperatures, contributing to the harsh conditions.[4][6] Arsenic acid is a classic alternative that can lead to a less violent reaction, though its toxicity is a major drawback.[4][7] Other reported oxidants include ferric compounds, V₂O₅, and even iodine/iodide systems.[10]
-
Experimental Protocol: Purification of a Tarry Skraup Product
If significant tar has formed, a robust purification strategy is required. Steam distillation is a highly effective method for separating the volatile quinoline product from the non-volatile tar.[3][11]
-
Initial Work-up: After the reaction is complete, cool the mixture and carefully pour it into a large volume of cold water to dilute the sulfuric acid.
-
Neutralization: Make the solution strongly alkaline by slowly adding a concentrated sodium hydroxide solution. This step is highly exothermic and requires cooling. The quinoline free base will be liberated.
-
First Steam Distillation: Subject the alkaline mixture to steam distillation. The quinoline and any unreacted aniline will co-distill with the water. Collect the distillate until it is no longer cloudy.
-
Separation: Separate the oily organic layer from the aqueous distillate.
-
Removal of Aniline: To remove unreacted aniline, acidify the organic layer with dilute sulfuric acid and add a solution of sodium nitrite to diazotize the primary amine. Gentle warming helps to decompose the diazonium salt.[8]
-
Second Steam Distillation: Re-alkalize the solution and perform a second steam distillation to isolate the purified quinoline.[11]
-
Final Purification: Dry the collected quinoline over a suitable drying agent (e.g., anhydrous K₂CO₃) and perform a final vacuum distillation for highly pure product.[11]
Section 2: The Doebner-von Miller Reaction
This reaction is a versatile method for producing substituted quinolines by reacting anilines with α,β-unsaturated aldehydes or ketones under acidic conditions.[1][12] A major challenge is the tendency of the carbonyl compound to polymerize.[13]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Doebner-von Miller reaction has a very low yield and produces a large amount of intractable polymer or tar. How can I prevent this?
A1: This is the most common failure mode in this synthesis. The strong acid catalyst, necessary for the cyclization, also efficiently catalyzes the polymerization of the α,β-unsaturated carbonyl starting material.[13]
-
Causality: The acidic environment promotes the self-condensation and polymerization of the electron-deficient alkene in the α,β-unsaturated system.
-
Solutions:
-
Biphasic Solvent System: This is a highly effective strategy. By using a two-phase system (e.g., aqueous HCl with toluene), the aniline hydrochloride resides primarily in the aqueous phase while the α,β-unsaturated carbonyl is sequestered in the organic phase. This lowers the concentration of the carbonyl compound in the acidic medium, drastically reducing polymerization.[13]
-
Slow Reagent Addition: Slowly adding the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline keeps its instantaneous concentration low, disfavoring polymerization.[14]
-
Catalyst Optimization: While strong Brønsted acids (HCl, H₂SO₄) are common, Lewis acids like zinc chloride (ZnCl₂), tin tetrachloride (SnCl₄), or scandium(III) triflate can also catalyze the reaction, sometimes under milder conditions that reduce side reactions.[14][15]
-
Data Presentation: Catalyst Effects in Doebner-von Miller Type Reactions
The choice of acid catalyst can significantly impact reaction efficiency. The table below illustrates the effect of different catalysts on a reaction of aniline with a γ-aryl-β,γ-unsaturated α-ketoester.
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Source |
| Hf(OTf)₄ (10) | CH₂Cl₂ | RT | 48 | 44 | [14] |
| HCl (conc.) | Dioxane | 100 | 48 | 0 | [14] |
| H₂SO₄ (conc.) | Dioxane | 100 | 48 | 0 | [14] |
| TFA | CH₂Cl₂ | 40 | 24 | 52 | [14] |
| TFA (neat) | TFA | 70 | 12 | 80 | [14] |
Note: Yields are for a specific substrate and may not be representative of all Doebner-von Miller reactions. Data demonstrates the principle of catalyst optimization.
Section 3: The Combes and Friedländer Syntheses: Controlling Regioselectivity
The Combes synthesis (aniline + β-diketone) and the Friedländer synthesis (o-aminoaryl aldehyde/ketone + α-methylene carbonyl) are excellent for producing polysubstituted quinolines.[16][17] However, when using unsymmetrical reactants, controlling which regioisomer is formed is a critical challenge.[1][18]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Combes synthesis with an unsymmetrical β-diketone is giving a mixture of regioisomers. How can I control the outcome?
A1: The regioselectivity in the Combes synthesis is determined during the acid-catalyzed electrophilic aromatic annulation step, which is the rate-determining step.[19] The outcome is a delicate balance of steric and electronic effects.[20][21]
-
Causality: The aniline nitrogen attacks one of the two carbonyls of the β-diketone, and subsequent cyclization occurs from an ortho position of the aniline ring onto the other carbonyl. The preferred pathway depends on the stability of the transition state.
-
Controlling Factors:
-
Steric Effects: A bulkier substituent on the β-diketone will favor its placement at the less hindered 2-position of the quinoline ring.[20][21]
-
Electronic Effects: Substituents on the aniline ring are highly influential. Electron-donating groups (e.g., -OCH₃) direct the cyclization differently than electron-withdrawing groups (e.g., -Cl, -F).[19][21]
-
Catalyst Choice: While sulfuric acid is common, alternative catalysts like polyphosphoric acid (PPA) or a mixture of PPA and an alcohol (forming a polyphosphoric ester) can alter the ratio of regioisomers formed.[19][21]
-
Q2: I am getting a low yield and a mixture of isomers in my Friedländer synthesis using an unsymmetrical ketone. What can I do?
A2: Similar to the Combes synthesis, regioselectivity is a primary concern.[18] Additionally, low yields can result from competing side reactions like the self-condensation (aldol) of the ketone.[22][23]
-
Causality: The reaction proceeds via an initial aldol-type condensation between the α-methylene ketone and the o-aminoaryl carbonyl, followed by cyclization and dehydration. Two regioisomers are possible if the ketone is unsymmetrical.
-
Solutions for Regioselectivity:
-
Catalyst Selection: The choice of an appropriate amine catalyst can effectively direct the reaction towards a specific isomer.[18]
-
Substrate Modification: Introducing a directing group, such as a phosphoryl group, on the α-carbon of the ketone can force the cyclization to a specific position.[18][23]
-
Reaction Conditions: Solvents and catalysts can influence the outcome. Ionic liquids have been reported to improve regioselectivity in some cases.[18]
-
-
Solutions for Low Yield:
-
Milder Conditions: Harsh acidic or basic conditions can promote side reactions. Modern methods often use milder catalysts like molecular iodine or choline hydroxide in water, which can lead to higher yields.[22]
-
Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing the time reactants are exposed to high temperatures.[22][24] A notable example is using neat acetic acid as both solvent and catalyst under microwave irradiation.[24]
-
Visualization: Reaction Mechanisms & Troubleshooting Workflow
A clear understanding of the reaction pathway is essential for effective troubleshooting.
Caption: Skraup Synthesis Mechanism
Caption: Friedländer Synthesis Mechanism
Caption: Troubleshooting Low Yield in Friedländer Synthesis
Section 4: General Purification Challenges
The basic nitrogen atom in the quinoline ring can cause issues during purification, particularly with silica gel chromatography.
Q: My quinoline derivative is streaking badly on a silica gel TLC plate and gives poor separation during column chromatography. How can I fix this?
A: This is a classic problem caused by the interaction of the basic lone pair on the quinoline nitrogen with the acidic silanol (-Si-OH) groups on the surface of the silica gel.[25][26] This strong interaction leads to tailing (streaking) and can even cause irreversible adsorption or decomposition of the product on the column.[25]
-
Causality: The Lewis basic nitrogen forms a strong hydrogen bond or acid-base interaction with the acidic silica surface, impeding smooth elution.
-
Solutions:
-
Incorporate a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase (eluent). This base will compete for the acidic sites on the silica gel, allowing your compound to elute properly.
-
Use an Alternative Stationary Phase: If a basic modifier is not sufficient or compatible, switch to a different stationary phase.
-
Alumina: Neutral or basic alumina is an excellent alternative for purifying basic compounds like quinolines.[25]
-
Reverse-Phase Chromatography: If your compound and its impurities have suitable solubility, reverse-phase (e.g., C18) chromatography is a powerful option, as the stationary phase is nonpolar and lacks acidic sites.[25]
-
-
References
-
Doebner–Miller reaction. Wikipedia. [Link]
-
Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
-
A review on synthetic investigation for quinoline- recent green approaches. (2022). Taylor & Francis. [Link]
-
Skraup reaction. Wikipedia. [Link]
-
Alternative Oxidisers in Skraup reaction. (2009). Sciencemadness.org. [Link]
-
Al-Ostoot, F. H., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]
-
Muscia, K. C., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. MDPI. [Link]
-
Effects of solvent on the Friedländer synthesis of quinolines from 6 and 10. ResearchGate. [Link]
- Purification method of 8-hydroxyquinoline crude product.
-
Advances in polymer based Friedlander quinoline synthesis. (2016). PubMed Central. [Link]
-
Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. ResearchGate. [Link]
-
Combes quinoline synthesis. Wikipedia. [Link]
-
The Friedländer Synthesis of Quinolines. Organic Reactions. [Link]
-
Bailey, H. V., et al. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. PubMed. [Link]
-
Clarke, H. T., & Davis, A. W. (1922). Quinoline. Organic Syntheses. [Link]
-
Quinoline. Wikipedia. [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
-
The Skraup Synthesis of Quinolines. ResearchGate. [Link]
-
Skraup's Synthesis. (2012). Vive Chemistry. [Link]
-
Preparation and Properties of Quinoline. LBS PG College. [Link]
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Technical Support Center: Enhancing the Stability of 2-Chloro-3-ethyl-8-methylquinoline
Introduction: 2-Chloro-3-ethyl-8-methylquinoline is a substituted quinoline derivative with significant potential in synthetic chemistry and drug discovery. As with many halogenated heterocyclic compounds, ensuring its chemical integrity during storage, formulation, and experimentation is paramount for reproducible and reliable results. This guide provides in-depth technical support, addressing common stability challenges through a series of frequently asked questions and detailed troubleshooting protocols. Our focus is on the mechanistic principles behind degradation and the practical strategies to mitigate these issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary chemical instabilities I should be aware of with this compound?
A1: The principal point of reactivity and potential instability in this compound is the chlorine atom at the C2 position. The quinoline ring system, with its electron-withdrawing nitrogen atom, activates this position for nucleophilic aromatic substitution (SNAr) . This makes the compound susceptible to several degradation pathways:
-
Hydrolysis: This is the most common degradation pathway, where the chloro group is displaced by a hydroxyl group from water or hydroxide ions, forming 2-hydroxy-3-ethyl-8-methylquinoline (which exists in tautomeric equilibrium with the more stable 2-quinolinone form). This reaction is highly pH-dependent and can be catalyzed by both acidic and basic conditions.[1][2]
-
Solvolysis: If dissolved in nucleophilic solvents like methanol or ethanol, the chloro group can be displaced by methoxy or ethoxy groups, respectively.
-
Photodegradation: Aromatic and heterocyclic systems are often sensitive to UV and visible light.[3] Prolonged exposure can lead to the formation of radical species, resulting in complex degradation product profiles, including potential dechlorination or polymerization.
-
Oxidation: While the quinoline core is relatively stable, strong oxidizing conditions can lead to the formation of N-oxides or other oxidative degradation products.[1]
The ethyl and methyl substituents on the ring are generally stable under typical laboratory conditions and do not represent primary points of degradation.
Q2: I've noticed a gradual color change (e.g., turning yellow) in my stock solution. What is the likely cause?
A2: A color change in your solution is a strong indicator of chemical degradation. For this compound, the most probable cause is the formation of one or more degradation products that possess a more extensive conjugated π-electron system than the parent molecule, causing them to absorb light in the visible spectrum.
The formation of the 2-quinolinone derivative via hydrolysis is a common cause of coloration in related compounds. Additionally, minor oxidative or photodegradation byproducts can be highly colored even at low concentrations. It is crucial to stop using this stock for sensitive experiments and to perform an analytical check (See Q4) to assess its purity.
Q3: What are the optimal storage conditions for both the solid compound and its solutions to ensure long-term stability?
A3: To minimize degradation, a multi-faceted approach to storage is required, addressing the key instability factors.
| Condition | Solid Compound | In Solution | Rationale |
| Temperature | 2-8°C (Refrigerated) | ≤ -20°C (Frozen) | Reduces the rate of all chemical reactions, including hydrolysis and potential decomposition.[1] |
| Light | Store in amber glass vials. | Use amber vials or wrap with foil. | Protects against photodegradation by blocking UV and high-energy visible light.[1] |
| Atmosphere | Tightly sealed container. | Tightly sealed; consider purging with an inert gas (N₂ or Ar) before sealing. | Prevents interaction with atmospheric moisture (hydrolysis) and oxygen (oxidation). |
| pH (Solutions) | N/A | Buffered to a neutral or slightly acidic pH (e.g., pH 5-7). | Minimizes both acid- and base-catalyzed hydrolysis. The optimal pH should be determined empirically via a stability study.[1] |
| Solvent Choice | N/A | Aprotic, non-nucleophilic solvents (e.g., Anhydrous DMSO, DMF, Acetonitrile). Avoid water and alcohols for long-term storage. | Prevents solvolysis and hydrolysis. If an aqueous buffer is required for an experiment, prepare the solution fresh. |
Q4: My experimental results are inconsistent. How can I verify the integrity of my this compound?
A4: Inconsistent results are often the first sign of compound degradation. A definitive assessment requires analytical chemistry techniques. The gold standard is a stability-indicating High-Performance Liquid Chromatography (HPLC) method .[4]
A method is considered "stability-indicating" if it can accurately quantify the parent compound while completely separating it from all potential degradation products, impurities, and excipients.[1]
Key steps to verify integrity:
-
Develop an HPLC Method: A reverse-phase method (e.g., using a C18 column) with a gradient of water/acetonitrile containing a modifier like 0.1% formic acid or trifluoroacetic acid is a typical starting point.
-
Use a PDA Detector: A Photodiode Array (PDA) or Diode Array Detector (DAD) is crucial. It not only detects the compound but also acquires a UV-Vis spectrum across the peak. This allows for a peak purity analysis , which can determine if a single chromatographic peak consists of more than one compound.[1]
-
Analyze Your Sample: Inject your suspect solution and compare the chromatogram to that of a freshly prepared standard or a previously validated reference lot. Look for:
-
A decrease in the peak area of the parent compound.
-
The appearance of new peaks, which are likely degradation products.
-
-
Confirm Identity (Optional but Recommended): If significant degradation is observed, coupling the HPLC to a Mass Spectrometer (LC-MS) can help identify the mass of the degradation products, providing strong clues to their structure (e.g., a mass increase of 18 Da - H₂O + O - Cl suggests hydrolysis).
Q5: I need to understand the potential degradation profile of this compound for my project. What is a "forced degradation study" and how do I perform one?
A5: A forced degradation (or stress testing) study is an experiment where the compound is intentionally exposed to harsh conditions to accelerate its decomposition.[1] This is a cornerstone of pharmaceutical development and a powerful tool in research to:
-
Elucidate potential degradation pathways.
-
Identify likely degradation products.
-
Demonstrate the specificity of your analytical method (i.e., prove it is stability-indicating).
A well-designed study aims for 5-20% degradation of the parent compound. If degradation is too extensive, it can be difficult to identify the primary, direct degradation products.[1] See Protocol 1 for a detailed methodology.
Visualizing Degradation & Experimental Workflow
The following diagrams illustrate the primary degradation concerns and the logical flow for stability analysis.
Caption: Potential degradation pathways for this compound.
Caption: Workflow for a comprehensive stability analysis.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a standard approach to stress testing. Always handle the parent compound and stressed samples with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Prepare Stock Solution: Create a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water. This allows compatibility with both aqueous and organic stress conditions.[1]
-
Set Up Stress Conditions: For each condition, prepare a sample in a sealed, light-protected vial (unless photostability is being tested). Also, prepare a control sample (stock solution diluted with water) and store it at -20°C.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v).[1]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v).[1]
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v).[1]
-
Thermal Degradation: Place a vial of the stock solution in an oven set to 60-80°C.[1]
-
Photolytic Degradation: Place a vial of the stock solution in a photostability chamber (ICH Q1B guidelines) or expose it to direct UV/fluorescent light.
-
-
Incubation and Sampling:
-
For hydrolytic and oxidative conditions, incubate at room temperature or slightly elevated (e.g., 40-60°C) to accelerate degradation.
-
Take samples at various time points (e.g., 0, 2, 6, 12, 24 hours).
-
Before analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
-
Analysis: Analyze all samples and the control using the stability-indicating HPLC method (Protocol 2). Calculate the percentage of degradation and identify the major degradation products.
Protocol 2: Developing a Stability-Indicating HPLC Method
This protocol provides a starting point for method development. Optimization will be required for your specific instrumentation and compound.
-
Instrumentation and Columns:
-
HPLC system with a gradient pump, autosampler, column oven, and PDA/DAD detector.
-
A high-quality reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size) is a robust starting point.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Filter and degas all mobile phases before use.
-
-
Chromatographic Conditions (Starting Point):
-
Column Temperature: 30°C
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL[1]
-
PDA Wavelength: Scan from 200-400 nm; select an optimal wavelength for quantification (e.g., the λmax of the parent compound).
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: Hold at 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: Hold at 10% B (re-equilibration)
-
-
-
Method Validation and Specificity Check:
-
Inject the control sample and all samples from the forced degradation study.
-
The method is considered specific and stability-indicating if the parent peak is well-resolved (Resolution > 2) from all degradation peaks.
-
Use the PDA detector's software to perform a peak purity analysis on the parent peak in the presence of its degradants. The peak should be spectrally pure.[1]
-
References
-
Maafi, M., & Zgirou, E. (2021). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 26(11), 3348. Retrieved from [Link]
-
Separation Science. (2024). Analytical Techniques In Stability Testing. Retrieved from [Link]
-
O'Neill, P. M., Ward, S. A., & Bray, P. G. (2006). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. ResearchGate. Retrieved from [Link]
-
Li, Y., et al. (2021). Oxidation of chloroquine drug by ferrate: Kinetics, reaction mechanism and antibacterial activity. Ecotoxicology and Environmental Safety, 208, 111728. Retrieved from [Link]
Sources
Technical Support Center: Method Development for the Analysis of 2-Chloroquinoline Impurities
Introduction: The Critical Role of Impurity Analysis
2-Chloroquinoline is a key intermediate in the synthesis of numerous pharmaceuticals.[1] As with any active pharmaceutical ingredient (API) manufacturing process, impurities can be introduced or formed at various stages. The presence of these impurities, even at trace levels, can significantly impact the safety and efficacy of the final drug product.[2] Therefore, robust and reliable analytical methods are paramount for their detection, quantification, and control.
This guide serves as a technical support resource for researchers, analytical chemists, and drug development professionals. It provides field-proven insights and troubleshooting guidance for the development and validation of analytical methods tailored to 2-chloroquinoline and its related impurities, with a primary focus on High-Performance Liquid Chromatography (HPLC) as the principal analytical technique.
Part 1: Foundational Strategy - Method Development & Forced Degradation
A successful analytical method begins with a well-defined strategy. The goal is to create a stability-indicating method—a method that can accurately measure the analyte of interest, free from interference from degradation products, process impurities, or other matrix components.[3]
Forced Degradation: Probing for Vulnerabilities
Forced degradation, or stress testing, is the cornerstone of developing a stability-indicating method.[3] By subjecting the 2-chloroquinoline drug substance to harsh conditions, we can purposefully generate potential degradation products. This allows us to challenge the analytical method's specificity and ensure it can separate all relevant species.
Experimental Protocol: Forced Degradation of 2-Chloroquinoline
-
Sample Preparation: Prepare a stock solution of 2-chloroquinoline at a concentration of approximately 1 mg/mL.[4] Use a solvent in which the compound is freely soluble, such as methanol or acetonitrile.
-
Stress Conditions: Expose the sample to the following conditions, as recommended by ICH guidelines.[4][5] The goal is to achieve 5-20% degradation of the parent compound.[5]
-
Acid Hydrolysis: Add 1M HCl and hold at 60°C.
-
Base Hydrolysis: Add 1M NaOH and hold at 60°C.
-
Oxidation: Add 3% H₂O₂ and hold at room temperature.
-
Thermal Degradation: Heat the solid sample at 80°C.
-
Photostability: Expose the solution to a light source providing UV and visible light (e.g., 1.2 million lux hours).[4]
-
-
Neutralization & Dilution: After the appropriate stress period, neutralize the acidic and basic samples. Dilute all stressed samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Analysis: Analyze the stressed samples, along with an unstressed control sample, using the developed HPLC method.
The following diagram illustrates the workflow for developing a stability-indicating method.
Caption: Workflow for Stability-Indicating Method Development.
Part 2: HPLC Method Troubleshooting Guide
This section addresses common issues encountered during the analysis of 2-chloroquinoline impurities using reverse-phase HPLC.
Question & Answer Troubleshooting
Q1: I'm observing significant peak tailing for my 2-chloroquinoline peak. What is the cause and how can I fix it?
Answer: Peak tailing for basic compounds like quinolines is a classic problem in reverse-phase HPLC.[6] It is most often caused by secondary interactions between the protonated basic analyte and ionized residual silanol groups (Si-OH) on the silica-based column packing material.[7]
-
Causality: At a mid-range pH, your basic analyte is protonated (positively charged), and residual silanols are deprotonated (negatively charged), leading to a strong ionic interaction that slows down a portion of the analyte molecules, causing a "tail."
-
Solutions:
-
Lower Mobile Phase pH: Adjust the mobile phase pH to 2.5-3.0 using an additive like formic acid or phosphoric acid. At this low pH, the residual silanols are not ionized, minimizing the secondary interaction.
-
Use a Base-Deactivated Column: Employ a modern, high-purity silica column that is end-capped. End-capping chemically converts most of the residual silanols into less interactive groups.[7]
-
Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (TEA), into the mobile phase. The TEA will preferentially interact with the active silanol sites, effectively shielding them from your analyte.
-
Reduce Sample Overload: Injecting too much sample can saturate the column, leading to poor peak shape. Try reducing the injection volume or sample concentration.[8]
-
Q2: Two of my impurities are co-eluting or have very poor resolution (Rs < 1.5). How can I improve their separation?
Answer: Poor resolution is a selectivity problem. The most powerful way to influence selectivity is by changing the chemistry of the separation system.[9]
-
Causality: Your current conditions (mobile phase and stationary phase) do not provide sufficient differential interaction with the two impurity molecules to separate them in time.
-
Solutions:
-
Modify Mobile Phase Composition:
-
Change Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. These solvents have different selectivities and can alter elution order.
-
Adjust Gradient Slope: For gradient methods, a shallower gradient increases the separation window for closely eluting peaks.[9]
-
-
Change Stationary Phase: If mobile phase changes are insufficient, changing the column is the next logical step.
-
Phenyl-Hexyl Column: A phenyl-hexyl stationary phase offers different selectivity (pi-pi interactions) compared to a standard C18 column and can be very effective for aromatic compounds like quinolines.
-
Polar-Embedded Column: These columns have a polar group embedded in the alkyl chain, which can provide alternative selectivity and better peak shape for basic compounds.[7]
-
-
Adjust Temperature: Increasing the column temperature can sometimes improve resolution, though its effect is generally less pronounced than mobile phase or stationary phase changes.[8]
-
The following decision tree provides a systematic approach to troubleshooting common HPLC problems.
Caption: HPLC Troubleshooting Decision Tree.
Part 3: Method Validation & Impurity Identification
Method Validation according to ICH Q2(R1)
Once a method is developed and optimized, it must be validated to prove it is suitable for its intended purpose.[10] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for this process.[11][12]
| Validation Parameter | Purpose for an Impurity Quantification Method | Key Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components which may be expected to be present (impurities, degradants). | Peak purity analysis (e.g., via PDA or MS detector) should pass. Resolution between adjacent peaks should be > 2.0. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response over a specified range. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentration of analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically from the Limit of Quantitation (LOQ) to 120% of the specification limit for the impurity. |
| Accuracy | To demonstrate the closeness of test results obtained by the method to the true value. | Recovery of spiked impurity standard should be within 90-110% at multiple concentration levels. |
| Precision (Repeatability & Intermediate) | To demonstrate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. | Relative Standard Deviation (RSD) should be ≤ 5% for impurity analysis. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio is typically 10:1. Precision at the LOQ level should meet acceptance criteria. |
| Robustness | To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters. | Small changes in mobile phase pH (±0.2), column temperature (±5°C), and organic composition (±2%) should not significantly impact results. |
Table 1: Summary of ICH Q2(R1) Validation Parameters for Impurity Methods.[12][10]
Frequently Asked Questions (FAQs)
Q1: My pharmacopoeial method uses a non-volatile buffer like phosphate, but I need to identify an unknown impurity with Mass Spectrometry (MS). What should I do?
Answer: This is a common challenge. Non-volatile buffers like phosphate are incompatible with MS because they will precipitate in the source and contaminate the instrument.[13] You will need to develop an "MS-compatible" version of the method.
-
Solution: Replace the non-volatile buffer with a volatile alternative. Formic acid (0.1%) or ammonium formate are excellent choices for reverse-phase LC-MS.[13] You will need to re-optimize the separation with the new mobile phase, but the goal is to achieve a similar chromatographic profile to your validated pharmacopoeial method.
Q2: What is the best way to definitively identify an unknown impurity peak in my chromatogram?
Answer: High-Resolution Mass Spectrometry (HRMS), often coupled with tandem MS (MS/MS), is the gold standard for impurity identification.[2][14]
-
Workflow:
-
Accurate Mass Measurement: An LC-Time-of-Flight (TOF) or Orbitrap MS can measure the mass-to-charge ratio (m/z) of the impurity with very high accuracy (sub-ppm).[13]
-
Molecular Formula Generation: This accurate mass is used by software to generate a list of possible elemental compositions (molecular formulas).
-
Fragmentation Analysis (MS/MS): The instrument then isolates the impurity ion and fragments it. The resulting fragmentation pattern provides a structural fingerprint.[2] By interpreting this pattern, often with the aid of software and knowledge of the parent molecule's structure, the impurity's structure can be elucidated.
-
References
-
Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. (2020). Journal of Mass Spectrometry. Available at: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. Available at: [Link]
-
HPLC Troubleshooting Guide. SCION Instruments. Available at: [Link]
-
Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. (2023). Innovational Journal of Pharmaceutical Sciences. Available at: [Link]
-
Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America. Available at: [Link]
-
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. Available at: [Link]
-
Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies. Available at: [Link]
-
Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. Pharmaceutical Technology. Available at: [Link]
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available at: [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. Available at: [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
-
2-Chloroquinoline CAS#: 612-62-4. ChemWhat. Available at: [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Available at: [Link]
-
What Causes Peak Tailing in HPLC? Chrom Tech, Inc.. Available at: [Link]
-
Forced Degradation Testing. SGS Malaysia. Available at: [Link]
-
2-Chloroquinoline-4-carboxylic acid. PubChem. Available at: [Link]
-
ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA). Available at: [Link]
-
Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. Available at: [Link]
-
2-Chloroquinoline. Wikipedia. Available at: [Link]
-
Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. National Center for Biotechnology Information. Available at: [Link]
-
Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry. MDPI. Available at: [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. Available at: [Link]
-
Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubChem. Available at: [Link]
-
GC-FID chromatograms of quinoline oxidation: Quinoline (2.58 mL, 0.02...). ResearchGate. Available at: [Link]
-
HPLC methods for choloroquine determination in biological samples and pharmaceutical products. National Center for Biotechnology Information. Available at: [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. SpringerLink. Available at: [Link]
-
analytical method development and validation: a review. Semantic Scholar. Available at: [Link]
Sources
- 1. 2-Chloroquinoline | 612-62-4 [chemicalbook.com]
- 2. pharmafocusamerica.com [pharmafocusamerica.com]
- 3. Forced Degradation Testing | SGS Malaysia [sgs.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. waters.com [waters.com]
- 7. chromtech.com [chromtech.com]
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- 9. pharmtech.com [pharmtech.com]
- 10. database.ich.org [database.ich.org]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. jordilabs.com [jordilabs.com]
- 13. hpst.cz [hpst.cz]
- 14. innovationaljournals.com [innovationaljournals.com]
Technical Support Center: Scaling Up the Production of 2-Chloro-3-ethyl-8-methylquinoline
An official website of the United States government Here's how you know
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2-Chloro-3-ethyl-8-methylquinoline. As a crucial intermediate in various pharmaceutical and materials science applications, ensuring a robust, scalable, and reproducible synthetic process is paramount. This document provides in-depth technical support, troubleshooting advice, and answers to frequently asked questions (FAQs) that may arise during laboratory and pilot-plant scale production.
Section 1: Proposed Synthetic Pathway & Mechanism
The synthesis of this compound is most effectively achieved via a Vilsmeier-Haack type cyclization reaction. This powerful one-pot method utilizes a substituted N-arylalkanamide as the precursor, which undergoes cyclization in the presence of a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-Dimethylformamide (DMF).[1]
For the target molecule, the logical precursor is N-(2-methylphenyl)butanamide. The butanamide side chain provides the necessary carbon atoms to form the 3-ethyl group and the quinoline ring structure upon cyclization. The Vilsmeier reagent acts as both a dehydrating and chlorinating agent to drive the reaction to completion.
General Experimental Protocol (Laboratory Scale)
This protocol outlines the synthesis starting from the readily prepared N-(2-methylphenyl)butanamide.
Step 1: Preparation of N-(2-methylphenyl)butanamide
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methylaniline (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene).
-
Cool the solution in an ice bath (0-5 °C).
-
Slowly add butanoyl chloride (1.1 eq) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]
-
Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-methylphenyl)butanamide, which can be used in the next step without further purification or be recrystallized if necessary.
Step 2: Vilsmeier-Haack Cyclization
-
In a three-neck flask equipped with a dropping funnel, condenser, and nitrogen inlet, cool N,N-Dimethylformamide (DMF, ~5-10 volumes) to 0-5 °C using an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, ~4-6 eq) dropwise to the cooled DMF, ensuring the internal temperature does not exceed 10 °C.[3] The formation of the Vilsmeier reagent is exothermic.
-
Stir the resulting mixture for 30 minutes at 0-5 °C.
-
Add solid N-(2-methylphenyl)butanamide (1.0 eq) portion-wise to the Vilsmeier reagent.
-
After the addition is complete, slowly heat the reaction mixture to 80-90 °C and maintain for 6-12 hours. The optimal time and temperature should be determined by reaction monitoring (TLC or HPLC).[4]
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This step is highly exothermic and releases HCl gas; it must be performed in a well-ventilated fume hood.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.
-
The crude product will precipitate as a solid. Filter the solid, wash thoroughly with cold water, and dry under vacuum.
-
Further purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization.[1]
Experimental Workflow Diagram
Caption: High-level workflow for the synthesis of this compound.
Section 2: Troubleshooting Guide
Q1: My reaction yield is significantly lower than expected or has failed completely. What are the potential causes?
A1: Low yield is a common issue that can often be traced back to several key factors. Systematically investigating these areas will help pinpoint the problem.
-
Reagent Quality and Stoichiometry:
-
Phosphorus Oxychloride (POCl₃): POCl₃ is highly reactive with atmospheric moisture, hydrolyzing to phosphoric acid and HCl, which renders it ineffective. Always use a fresh, unopened bottle or a properly stored and sealed reagent.
-
DMF: The purity of DMF is critical. Water content in DMF will consume the Vilsmeier reagent. Use anhydrous grade DMF for best results.
-
Stoichiometry: The molar ratio of POCl₃ to the N-arylbutanamide precursor is crucial. Insufficient POCl₃ will lead to incomplete conversion. A common starting point is 4-6 molar equivalents of POCl₃, but this may require optimization. A study on a similar synthesis found that the maximum yield was obtained with 12 moles of POCl₃ for certain substrates.
-
-
Temperature Control:
-
Vilsmeier Reagent Formation: The initial reaction between POCl₃ and DMF is highly exothermic. If the temperature rises above 10-15 °C, the reagent can decompose. Ensure efficient cooling and slow, dropwise addition.
-
Cyclization Step: The cyclization requires thermal energy, typically in the 80-90 °C range.[4] Temperatures that are too low will result in a sluggish or incomplete reaction. Conversely, excessively high temperatures can lead to decomposition and tar formation.[5]
-
-
Reaction Time: The reaction must be monitored to determine the point of maximum conversion. Insufficient reaction time will leave starting material unreacted, while excessively long times can lead to the formation of degradation products. Use TLC or HPLC to track the disappearance of the starting material and the appearance of the product.[2]
Q2: I am observing significant side products and impurities in my crude mixture. How can I identify and minimize them?
A2: Impurity formation is often linked to reaction conditions and the reactivity of the starting materials.
-
Potential Side Reactions:
-
Polymerization/Tarring: Harsh acidic conditions and high temperatures can cause polymerization of reactants and intermediates, resulting in a dark, tarry crude product.[5] This can be minimized by maintaining strict temperature control and avoiding "hot spots" in the reaction vessel through efficient stirring.
-
Incomplete Cyclization: If the reaction is not heated sufficiently or for long enough, intermediates may be present in the final mixture.
-
Hydrolysis of Chloro Group: During the aqueous work-up, the 2-chloro group can be partially hydrolyzed to a 2-hydroxy (quinolone) derivative, especially if the mixture is kept at a high pH for an extended period. Neutralize the reaction mixture carefully and avoid overly basic conditions.
-
-
Troubleshooting Decision Tree for Impurities
Caption: Troubleshooting guide for identifying and mitigating common impurities.
Q3: I am struggling to purify the final product from the crude mixture. What strategies are most effective?
A3: Purification can be challenging due to the nature of the crude product. A multi-step approach is often necessary.
-
Initial Filtration: The first step after neutralization is filtering the precipitated crude solid. Washing this solid thoroughly with copious amounts of water is critical to remove inorganic salts.
-
Solvent Trituration/Wash: Before attempting chromatography, washing or triturating the crude solid with a non-polar solvent like hexanes or diethyl ether can help remove non-polar impurities and some of the tarry residue.
-
Column Chromatography: This is the most effective method for achieving high purity.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient system of hexanes (or petroleum ether) and ethyl acetate is typically effective. Start with a low polarity (e.g., 98:2 hexanes:ethyl acetate) and gradually increase the polarity to elute the product.
-
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent final purification step, especially for removing closely-related isomers or impurities. Ethanol, isopropanol, or mixtures of ethyl acetate and hexanes are good starting points for solvent screening.
Section 3: Scale-Up Considerations
Q4: How do I manage the exothermic nature of the Vilsmeier-Haack reaction on a larger scale?
A4: Heat management is the most critical challenge in scaling up this synthesis. The heat generated by the reaction increases with the cube of the reactor dimension, while the ability to remove it only increases with the square.
-
Reactor and Cooling: Use a jacketed glass or glass-lined steel reactor with an efficient cooling system (e.g., a chiller unit). The reactor should be equipped with a powerful overhead stirrer to ensure homogenous mixing and heat distribution.
-
Controlled Addition: The addition of POCl₃ to DMF must be done at a slow, controlled rate via a dosing pump. The rate should be tied to the internal temperature of the reactor, with automated shutdown protocols if the temperature exceeds a set safety limit.
-
Reverse Addition: In some cases, adding the DMF to the POCl₃ (reverse addition) can offer better temperature control, though this should be evaluated on a small scale first.
-
Quenching: The quenching of the reaction mixture on ice/water is also extremely exothermic. At scale, the reaction mixture should be slowly transferred into a separate, well-stirred, and cooled quench vessel containing a large excess of ice and water.
Q5: What are the primary challenges in work-up and product isolation at scale?
A5: Handling large volumes of acidic, corrosive materials and isolating the product efficiently present significant logistical challenges.
-
Quenching & Neutralization: Neutralizing large volumes of an acidic mixture with a base like sodium bicarbonate will generate a very large volume of CO₂ gas. The quench vessel must have sufficient headspace and be properly vented to avoid over-pressurization. Using a stronger base like NaOH can avoid gas evolution but may be more exothermic.
-
Extraction vs. Filtration: While filtration is feasible for isolating a solid product, it can be slow at a large scale. An alternative is to perform a liquid-liquid extraction after neutralization. The aqueous layer can be extracted with a suitable organic solvent (e.g., ethyl acetate, toluene). This requires large extraction vessels and phase separators.
-
Waste Disposal: The aqueous waste stream will be highly saline and must be disposed of in accordance with local environmental regulations.
Section 4: Safety Protocols
The Vilsmeier-Haack reaction involves hazardous materials, primarily phosphorus oxychloride (POCl₃). All operations must be conducted with strict adherence to safety protocols.
Handling Phosphorus Oxychloride (POCl₃)
POCl₃ is highly toxic, corrosive, and reacts violently with water.[6][7] Inhalation can cause severe respiratory irritation and pulmonary edema, and skin contact results in severe burns.[6][8]
| Hazard | Precaution / PPE Requirement |
| Inhalation Toxicity | Work exclusively in a certified chemical fume hood. Use a NIOSH-approved respirator with acid gas cartridges, especially during transfers.[8] For large-scale work or spills, a self-contained breathing apparatus (SCBA) is required.[7] |
| Skin/Eye Corrosivity | Wear chemical splash goggles and a full-face shield.[9] Wear appropriate chemical-resistant gloves (Neoprene is recommended; Nitrile is not suitable) and a lab coat.[10] For larger quantities, an acid-resistant suit and boots are necessary.[10] |
| Reactivity with Water | DO NOT use water to extinguish a POCl₃ fire.[6] Keep away from all sources of moisture. Store in a cool, dry, well-ventilated area under an inert atmosphere.[9] |
| Spills | For small spills, absorb with a dry, inert material (e.g., sand or vermiculite). DO NOT USE WATER .[6] For large spills, evacuate the area and contact emergency response.[7] |
An emergency shower and eyewash station must be immediately accessible.[6][9]
Safety Workflow for POCl₃ Spill
Caption: Emergency response decision tree for a phosphorus oxychloride spill.
Section 5: Analytical and Quality Control
Q6: How can I confirm the identity and purity of my final product, this compound?
A6: A combination of spectroscopic and chromatographic techniques is essential for unambiguous structural confirmation and purity assessment.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This will confirm the presence of all proton environments: the ethyl group (a triplet and a quartet), the methyl group (a singlet), and the distinct protons on the quinoline aromatic system. The chemical shifts and coupling constants will be characteristic of the structure.
-
¹³C NMR: This will confirm the number of unique carbon atoms in the molecule, including the chlorinated carbon at the 2-position.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for confirming the molecular weight and identifying volatile impurities.[11] The mass spectrum should show a clear molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for determining the purity of the final product. A reverse-phase column (e.g., C18) with a mobile phase of acetonitrile and water (with a modifier like 0.1% TFA or formic acid) is a good starting point for method development. The purity is determined by the area percentage of the main product peak.
Section 6: References
-
BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis.
-
Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (n.d.).
-
Matsushita, H., et al. (2006). Practical and simple synthesis of substituted quinolines by an HCl-DMSO system on a large scale: remarkable effect of the chloride ion. The Journal of Organic Chemistry, 71(2), 800–803.
-
BenchChem. (2025). Optimizing solvent and base conditions for quinoline synthesis.
-
Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. (n.d.). PubMed.
-
BenchChem. (2025). Troubleshooting side reactions in the synthesis of quinoline derivatives.
-
Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. (n.d.). DUT Open Scholar.
-
New Jersey Department of Health. (n.d.). Hazard Summary: Phosphorus Oxychloride. NJ.gov.
-
NOAA. (n.d.). Phosphorus Oxychloride | CAMEO Chemicals.
-
Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. (2021). International Journal of Chemical Studies.
-
Phosphorus oxychloride - Safety Data Sheet. (2025).
-
Combes quinoline synthesis. (n.d.). Wikipedia.
-
Air Liquide. (n.d.). Phosphorus Oxychloride | Air Liquide Malaysia.
-
Lanxess. (2015). Product Safety Assessment: Phosphorus oxychloride.
-
Recent advances in the synthesis of quinolines: a review. (2014). RSC Publishing.
-
Green Synthesis of Quinoline and Its Derivatives. (n.d.). International Journal of Pharmaceutical Sciences.
-
Synthesis of quinolines. (n.d.). Organic Chemistry Portal.
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central.
-
Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. (2025). ResearchGate.
-
Existing methods for the synthesis of highly substituted quinolines. (n.d.). ResearchGate.
-
Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. (2016). International Journal of Chemical Studies.
-
Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. (2026). ACS Publications.
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018).
-
Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. (n.d.). JOCPR.
-
BenchChem. (2025). Establishing Analytical Standards for 2-(2-Chloroethyl)quinoline: A Comparative Guide.
-
Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. (n.d.). PMC - NIH.
-
Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.
-
2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. (2016).
-
2-Chloro-8-methylquinoline-3-carbaldehyde. (2025). ResearchGate.
-
Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. (n.d.).
-
BOC Sciences. (n.d.). CAS 132118-30-0 2-Chloro-8-ethyl-3-methylquinoline.
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (n.d.).
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- 10. my.airliquide.com [my.airliquide.com]
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Technical Support Center: A-Z Guide to Nucleophilic Substitution on Quinolines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of nucleophilic substitution reactions on quinoline scaffolds. As Senior Application Scientists, we've designed this resource to not only provide solutions but also to explain the underlying chemical principles that govern these transformations.
I. Frequently Asked Questions (FAQs): The Fundamentals of Quinoline Reactivity
This section addresses the foundational concepts of nucleophilic substitution on the quinoline ring system. Understanding these principles is the first step toward successful reaction optimization.
Q1: Why are the C2 and C4 positions of the quinoline ring so reactive towards nucleophiles?
A1: The enhanced reactivity at the C2 and C4 positions is a direct consequence of the electron-withdrawing nature of the nitrogen atom within the pyridine ring of the quinoline system.[1] This nitrogen atom polarizes the π-electron system, reducing electron density specifically at the ortho (C2) and para (C4) positions, rendering them electrophilic and thus susceptible to nucleophilic attack.[1][2]
The reaction typically proceeds through a nucleophilic aromatic substitution (SNAr) mechanism, which involves two key steps:
-
Addition: The nucleophile attacks the electron-deficient carbon (C2 or C4), breaking the aromaticity of the ring to form a high-energy anionic intermediate known as a Meisenheimer complex.[1]
-
Elimination: The aromaticity is restored by the expulsion of a leaving group (typically a halide), yielding the substituted quinoline product.[1]
The stability of the Meisenheimer intermediate is crucial. When attack occurs at C2 or C4, the negative charge can be delocalized onto the electronegative nitrogen atom, a stabilizing feature that is not possible with attack at other positions.[1][3]
Q2: What are the most common side products I should be aware of in these reactions?
A2: Several byproducts can arise during nucleophilic substitution on quinolines, complicating purification and reducing yields. The most common include:
-
Regioisomers: Unwanted substitution at other activated positions. For instance, if C2 substitution is desired, C4-substituted isomers can also form because both positions are electronically activated.[4]
-
Polysubstitution Products: If multiple leaving groups are present or if the product of the initial substitution is still reactive, strong nucleophiles (especially amines) can lead to multiple substitutions.[4]
-
Hydrolysis Products (Quinolinones): In the presence of water or aqueous bases, haloquinolines can hydrolyze to form the corresponding quinolinones.[4]
-
Dimerization Products: Under certain conditions, radical-mediated side reactions can lead to the dimerization of quinoline species.[4]
-
Ring-Opened Products: While less common, highly reactive, strong nucleophiles can sometimes induce the opening of the quinoline ring.[4]
Q3: How do electron-withdrawing and electron-donating groups on the quinoline ring affect the reaction?
A3: Substituents on the quinoline ring can significantly influence the rate and outcome of nucleophilic substitution.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) or cyano (-CN) further decrease the electron density of the aromatic ring, making it more electrophilic.[1] This enhances the rate of nucleophilic attack and stabilizes the intermediate Meisenheimer complex, thus accelerating the SNAr reaction.[5]
-
Electron-Donating Groups (EDGs): Groups like amino (-NH2) or methoxy (-OCH3) increase the electron density of the ring, making it less electrophilic. This disfavors nucleophilic attack and slows down the reaction rate.
II. Troubleshooting Guide: From Theory to Practice
This section provides a problem-oriented approach to refining your reaction conditions. Each issue is followed by a series of potential solutions and the scientific rationale behind them.
Problem 1: Poor Regioselectivity – My nucleophile is attacking both C2 and C4.
The similar electronic activation of the C2 and C4 positions is a primary challenge in quinoline chemistry.[4] Here’s how to favor one over the other:
Troubleshooting Workflow: Improving Regioselectivity
Caption: Decision workflow for troubleshooting poor regioselectivity.
Detailed Solutions for Poor Regioselectivity
| Strategy | Rationale & Explanation | Expected Outcome |
| 1. Employ Steric Hindrance | If C4 substitution is desired, using a bulkier nucleophile can sterically disfavor attack at the more hindered C2 position.[4] Conversely, if the substrate has a bulky substituent at C3 or C5, this can hinder attack at C4. | Enhanced formation of the sterically favored product. |
| 2. Modify Reaction Temperature | Lowering the reaction temperature often increases selectivity by favoring the kinetically controlled product over the thermodynamically controlled one.[4] | Improved ratio of the desired regioisomer. |
| 3. Change the Solvent | The polarity of the solvent can influence the stability of the transition states leading to the different isomers. Polar aprotic solvents like DMF or DMSO can sometimes favor substitution at the more electronically deficient position.[4][6] | Altered isomer ratio, potentially favoring the desired product. |
| 4. Use a Lewis Acid Catalyst | A Lewis acid can coordinate to the quinoline nitrogen. This coordination can alter the electronic distribution within the ring, potentially making one position significantly more electrophilic than the other.[4] | Increased yield and selectivity of the target isomer. |
| 5. Activate via N-Oxide Formation | Converting the quinoline to a quinoline N-oxide dramatically activates the C2 and C8 positions for functionalization.[7][8] This is a powerful strategy to direct nucleophiles specifically to the C2 position.[9] | High selectivity for C2 substitution. |
Problem 2: Polysubstitution – My amine nucleophile is reacting multiple times.
Amines are strong nucleophiles and can lead to over-reaction, especially if your quinoline substrate has more than one leaving group or if the product itself is still reactive.[4]
Solutions for Polysubstitution
| Strategy | Rationale & Explanation | Expected Outcome |
| 1. Control Stoichiometry | Carefully control the amount of the amine nucleophile. Using only a slight excess (e.g., 1.05-1.1 equivalents) minimizes the availability of the nucleophile for subsequent reactions.[4] | Reduced formation of di- and tri-substituted products. |
| 2. Slow Addition of Nucleophile | Adding the amine solution dropwise at a low temperature helps to maintain a low instantaneous concentration of the nucleophile in the reaction mixture. This favors the initial mono-substitution.[4] | Minimized over-reaction and improved yield of the mono-substituted product. |
| 3. Use a Protecting Group | If the newly introduced amine is itself nucleophilic and can react further, consider using a protected amine (e.g., a carbamate). The protecting group renders the amine non-nucleophilic and can be removed in a subsequent step.[4][10] | Prevention of side reactions involving the product amine. |
Problem 3: Formation of Quinolinone Byproduct.
This indicates hydrolysis of your halo-quinoline starting material or product, a common issue when using wet solvents or aqueous bases.[4]
Solutions for Quinolinone Formation
| Strategy | Rationale & Explanation | Expected Outcome |
| 1. Use Anhydrous Conditions | Ensure all glassware is oven- or flame-dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) will prevent atmospheric moisture from entering the reaction.[4] | Elimination or significant reduction of the quinolinone byproduct. |
| 2. Employ Non-Aqueous Bases | If a base is required to neutralize acid generated during the reaction, use a non-nucleophilic, anhydrous organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) instead of aqueous bases like NaOH or KOH.[4] | Prevention of hydrolysis. |
| 3. Careful Work-up | During the extraction and washing steps of the work-up, minimize the contact time with aqueous layers, particularly if the mixture is acidic or basic, to prevent post-reaction hydrolysis.[4] | Preservation of the desired product during purification. |
III. Experimental Protocols
Here we provide detailed, step-by-step methodologies for key experiments discussed in this guide.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine
This protocol details a typical SNAr reaction between a chloroquinoline and an amine nucleophile.
Materials:
-
4-Chloroquinoline derivative (1.0 mmol, 1.0 equiv)
-
Amine nucleophile (1.1 mmol, 1.1 equiv)
-
Diisopropylethylamine (DIPEA) (1.5 mmol, 1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, condenser, etc.), oven-dried
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the 4-chloroquinoline derivative (1.0 mmol).
-
Add anhydrous DMF (5 mL) via syringe to dissolve the starting material.
-
Add the diisopropylethylamine (DIPEA) (1.5 mmol) to the solution.
-
In a separate vial, dissolve the amine nucleophile (1.1 mmol) in a small amount of anhydrous DMF.
-
Add the amine solution dropwise to the stirred reaction mixture at room temperature over 10 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted quinoline.
Protocol 2: Activation via Quinoline N-oxide Formation
This protocol describes the synthesis of a quinoline N-oxide, which can then be used for highly regioselective C2-substitutions.
Materials:
-
Substituted quinoline (1.0 mmol, 1.0 equiv)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%) (1.3 mmol, 1.3 equiv)
-
Dichloromethane (DCM) (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the substituted quinoline (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.3 mmol) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude quinoline N-oxide is often pure enough for the next step but can be further purified by chromatography or recrystallization if necessary.
IV. Visualizing Reaction Mechanisms
Understanding the flow of electrons is key. The following diagram illustrates the SNAr mechanism, highlighting the critical role of the nitrogen atom in stabilizing the intermediate.
Caption: The SNAr mechanism on a haloquinoline. Note: Placeholder images are used in the DOT script; a rendering tool would replace these with actual chemical structures.
V. References
-
BenchChem Technical Support Team. (2025). Technical Support Center: Mitigating Byproduct Formation in Nucleophilic Substitution of Quinolines. Benchchem.
-
BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on the Quinoline Ring. Benchchem.
-
BenchChem. (2025). A Comparative Analysis of the Reactivity of Substituted Quinoline N-Oxides: A Guide for Researchers. Benchchem.
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
Chemistry LibreTexts. (2021). Solvent Effects in Nucleophilic Substitution. [Link]
-
Wikipedia. Protecting group. [Link]
-
Beilstein Journal of Organic Chemistry. (2021). Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. PMC - NIH. [Link]
-
Química Orgánica. Nucleophilic substitution in quinoline and isoquinoline. [Link]
-
YouTube. (2020). Reactivity of Quinoline. [Link]
-
ResearchGate. Dual substitution reaction of Quinoline N-oxides. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
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- 2. youtube.com [youtube.com]
- 3. Nucleophilic substitution in quinoline and isoquinoline [quimicaorganica.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protective Groups [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to 2-Chloro-3-Substituted-8-Methylquinolines: Synthesis, Properties, and Therapeutic Potential
This technical guide offers a comprehensive comparative analysis of 2-chloro-3-substituted-8-methylquinolines, a class of heterocyclic compounds with significant potential in drug discovery. While direct experimental data on 2-chloro-3-ethyl-8-methylquinoline is limited in publicly accessible literature, this guide will focus on a comparative study of its close and well-documented analogs. By examining the synthesis, chemical reactivity, and biological activities of derivatives with various substituents at the 3-position, we aim to provide researchers, scientists, and drug development professionals with a framework for understanding the structure-activity relationships (SAR) within this chemical series and to inform the design of novel therapeutic agents.
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] The introduction of a chlorine atom at the 2-position and a methyl group at the 8-position of the quinoline ring creates a versatile template for further functionalization. The substituent at the 3-position, in particular, has been shown to be a critical determinant of the molecule's biological profile. This guide will delve into a comparative analysis of key analogs, with a primary focus on the widely studied 2-chloro-8-methylquinoline-3-carbaldehyde, and discuss the projected influence of an ethyl group in this position.
Synthesis of the 2-Chloro-8-methylquinoline Scaffold
The foundational step in the synthesis of this class of compounds is the construction of the substituted quinoline ring. A common and efficient method is the Vilsmeier-Haack reaction, which utilizes a substituted acetanilide as the starting material.[3][4]
Experimental Protocol: Synthesis of 2-Chloro-8-methylquinoline-3-carbaldehyde
This protocol describes the synthesis of the key intermediate, 2-chloro-8-methylquinoline-3-carbaldehyde, which serves as a versatile precursor for a wide range of 3-substituted analogs.
Step 1: Acetanilide Formation
-
To a solution of 2-methylaniline (1 equivalent) in glacial acetic acid, add acetic anhydride (1.1 equivalents).
-
Reflux the reaction mixture for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and pour it into ice-cold water to precipitate the N-(2-methylphenyl)acetamide.
-
Filter the solid, wash with cold water, and dry to yield the acetanilide.
Step 2: Vilsmeier-Haack Cyclization and Formylation
-
In a round-bottom flask, add phosphorus oxychloride (POCl3, 3 equivalents) to dimethylformamide (DMF, 5 equivalents) at 0°C with stirring to form the Vilsmeier reagent.
-
To this mixture, add the N-(2-methylphenyl)acetamide (1 equivalent) portion-wise, maintaining the temperature below 10°C.
-
After the addition is complete, heat the reaction mixture to 80-90°C for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 2-chloro-8-methylquinoline-3-carbaldehyde.[5][6]
Diagram: Synthesis of 2-Chloro-8-methylquinoline-3-carbaldehyde
Caption: Synthetic route to 2-chloro-8-methylquinoline-3-carbaldehyde.
Comparative Analysis of 3-Substituted Analogs
The functional group at the 3-position of the 2-chloro-8-methylquinoline core profoundly influences the compound's chemical reactivity and biological activity. This section will compare the known properties of the 3-formyl derivative with the projected characteristics of a 3-ethyl analog and other reported variations.
| Substituent at Position 3 | Synthesis from 3-Carbaldehyde | Key Chemical Properties | Reported/Potential Biological Activities |
| -CHO (Formyl) | N/A (Precursor) | Highly reactive aldehyde, readily undergoes condensation reactions to form Schiff bases, chalcones, and other derivatives.[4][7] | Precursor for compounds with antimicrobial, antifungal, and anticancer activities.[1][3] |
| -CH=N-Ar (Schiff Base) | Condensation with anilines.[6][7] | Stable imine linkage, allows for the introduction of diverse aromatic and heterocyclic moieties. | Broad-spectrum antibacterial and antifungal activity.[7] |
| -CH2OH (Hydroxymethyl) | Reduction of the formyl group (e.g., with NaBH4).[8] | Primary alcohol, can be further functionalized through esterification or etherification. | Potential for modification into various prodrugs. |
| -CH2CH3 (Ethyl) | (Projected) Wolff-Kishner or Clemmensen reduction of a 3-acetylquinoline precursor, or Grignard reaction on the 3-carbaldehyde followed by reduction. | Aliphatic side chain, increases lipophilicity compared to the formyl group. | Potential for enhanced cell membrane permeability, potentially leading to improved bioavailability and altered target engagement. May exhibit anti-HIV or anticancer activities based on related quinoline structures.[9] |
| -COOH (Carboxylic Acid) | Oxidation of the formyl group.[10] | Acidic functionality, can form salts or esters. | Can act as a handle for conjugation to other molecules. |
Biological Activities and Structure-Activity Relationships
The diverse biological activities of quinoline derivatives make them attractive candidates for drug development.[2][11] The 2-chloro-3-substituted quinoline scaffold has been explored for various therapeutic applications.
Antimicrobial Activity
Numerous studies have demonstrated the potent antibacterial and antifungal properties of 2-chloro-3-formylquinoline derivatives and their subsequent Schiff bases.[3][7] The imine linkage in Schiff bases is often crucial for antimicrobial activity, and the nature of the aromatic substituent on the nitrogen atom can fine-tune the potency and spectrum of activity. The introduction of electron-withdrawing or -donating groups on the aniline ring of the Schiff base has been shown to significantly impact the minimum inhibitory concentration (MIC) against various bacterial and fungal strains.[7]
Anticancer Activity
Quinoline derivatives have been investigated as potential anticancer agents, with mechanisms of action that include the inhibition of topoisomerase, disruption of microtubule polymerization, and induction of apoptosis.[1][11] While specific data for this compound is unavailable, related 2-substituted and 3-substituted quinolines have shown promising anti-proliferative activity against various cancer cell lines.[9] The increased lipophilicity of an ethyl group compared to a formyl group could potentially enhance cellular uptake and lead to improved cytotoxic effects.
Anti-HIV Activity
Certain quinoline derivatives have been identified as potent inhibitors of HIV-1 replication.[9][12] These compounds can target different stages of the viral life cycle, including viral entry and the activity of key enzymes like reverse transcriptase and integrase. The specific substitution pattern on the quinoline ring is critical for anti-HIV activity. Further investigation into this compound and its analogs could reveal novel anti-HIV agents.
Diagram: Potential Pharmacological Activities of 2-Chloro-3-substituted-8-methylquinolines
Caption: The core scaffold and its potential therapeutic applications.
Future Directions and Conclusion
This comparative guide highlights the synthetic versatility and therapeutic potential of the 2-chloro-8-methylquinoline scaffold. The readily accessible 2-chloro-8-methylquinoline-3-carbaldehyde serves as a crucial starting point for the synthesis of a diverse library of analogs. While the biological profile of this compound remains to be experimentally determined, the analysis of its structural congeners suggests that it could possess interesting pharmacological properties, particularly in the areas of cancer and infectious diseases.
Future research should focus on the synthesis and in-vitro/in-vivo evaluation of this compound and other novel 3-substituted analogs. A systematic exploration of the structure-activity relationships will be instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of this promising class of compounds. The insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to the discovery and development of next-generation quinoline-based therapeutics.
References
- Synthesis and biological evaluation of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones. Bioorganic & Medicinal Chemistry Letters.
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances.
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances.
- Quinolin-2-one Derivatives: A Comprehensive Review for Drug Discovery. Benchchem.
- Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. Oriental Journal of Chemistry.
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry.
- Synthesis of C-2 and C-3 substituted quinolines and their evaluation as anti-HIV-1 agents. Bioorganic Chemistry.
- Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences.
- Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PubMed Central.
- The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. ResearchGate.
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances.
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances.
- 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. ResearchGate.
- biological activities of chloroquinoline analogs. Benchchem.
- 2-Chloro-8-methylquinoline-3-carbaldehyde. ResearchGate.
- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.
- 2-Chloro-3-methylquinoline. PubChem.
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A Comparative Guide to the Biological Activity of Ethyl vs. Formyl Substituted Quinolines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] The therapeutic potential of quinoline derivatives is vast, encompassing anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[2][3][4] The nature, position, and stereochemistry of substituents on the quinoline core are critical determinants of their pharmacological profile, influencing their mechanism of action, potency, and selectivity.[5]
This guide provides a comparative analysis of the biological activities of two key classes of substituted quinolines: those bearing an ethyl group and those with a formyl substituent. While direct head-to-head comparative studies are scarce, by synthesizing data from various independent investigations, we can elucidate structure-activity relationships and provide valuable insights for the rational design of novel quinoline-based therapeutics. We will delve into their anticancer, antimicrobial, and anti-inflammatory activities, supported by available experimental data. Furthermore, detailed synthetic protocols and discussions of relevant signaling pathways are presented to equip researchers with the necessary tools for their own investigations.
Comparative Biological Activity: A Data-Driven Analysis
The introduction of an ethyl or a formyl group onto the quinoline scaffold can significantly modulate its biological activity. The electron-donating nature of the ethyl group contrasts with the electron-withdrawing and reactive nature of the formyl group, leading to different interactions with biological targets.
Anticancer Activity
Quinoline derivatives have shown considerable promise as anticancer agents, often by inducing apoptosis or inhibiting key signaling pathways involved in cell proliferation and survival.[4][5]
Ethyl-Substituted Quinolines: While specific data for simple ethyl-substituted quinolines is limited in the reviewed literature, broader studies on alkyl-substituted quinolines suggest that these modifications can influence cytotoxic potency. For instance, in a series of 2-arylquinolines, substitutions on the quinoline core were shown to be crucial for activity against various cancer cell lines, including prostate (PC3) and cervical (HeLa) cancer, with IC50 values in the micromolar range.[4]
Formyl-Substituted Quinolines: The formyl group, being a reactive aldehyde, can participate in various interactions with biological macromolecules. Studies on formyl-containing quinoline derivatives have demonstrated their cytotoxic potential. For example, 8-nitro-7-quinolinecarbaldehyde (a formyl-substituted quinoline) exhibited potent cytotoxicity against human epithelial colorectal carcinoma (Caco-2) cells with an IC50 value of 0.53 µM.[6] This highlights the potential of the formyl group to enhance anticancer activity.
Comparative Data on Anticancer Activity (IC50, µM)
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Formyl-Substituted Quinolines | |||
| 8-Nitro-7-quinolinecarbaldehyde | Caco-2 | 0.53 | [6] |
| 7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinoline (formyl precursor) | Caco-2 | 0.93 | [6] |
| Other Substituted Quinolines for Context | |||
| 2-(3,4-methylenedioxyphenyl)-6-nitroquinoline | HeLa | 8.3 | [4] |
| 2-(3,4-methylenedioxyphenyl)-6-methoxyquinoline | PC3 | 31.37 | [4] |
| 2-oxo-quinoline Schiff base derivative with α-aminophosphonate (5b) | HepG2 | 9.99 | [7] |
| 2-oxo-quinoline Schiff base derivative with α-aminophosphonate (5b) | SK-OV-3 | 17.85 | [7] |
Note: This table presents data from different studies and is intended for illustrative purposes, as direct comparative data for simple ethyl vs. formyl substitution on an identical quinoline backbone was not available in the reviewed literature.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Quinoline derivatives have historically been a rich source of antibacterial and antifungal compounds.[3][8]
Ethyl-Substituted Quinolines: A study on substituted ethyl 2-(quinolin-4-yl)-propanoates revealed potent antimicrobial activity against a range of microorganisms, including Helicobacter pylori.[9] For example, ethyl 2-(6-bromoquinolin-4-yl)propanoate showed a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL against Staphylococcus aureus and Enterococcus faecalis.[9]
Formyl-Substituted Quinolines: 2-Chloro-3-formylquinoline serves as a versatile precursor for the synthesis of various heterocyclic compounds with antimicrobial properties.[10] While data on the direct antimicrobial activity of simple formyl quinolines is limited, derivatives synthesized from these precursors have shown activity. For instance, imidazole derivatives of 2-chloro-7-methyl-3-formylquinoline exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria.[11]
Comparative Data on Antimicrobial Activity (MIC, µg/mL)
| Compound Class/Derivative | S. aureus | E. faecalis | E. coli | H. pylori | Reference |
| Ethyl-Substituted Quinolines | |||||
| Ethyl 2-(6-bromoquinolin-4-yl)propanoate | 12.5 | 12.5 | >50 | 25 | [9] |
| Ethyl 2-(6-methoxyquinolin-4-yl)propanoate | 25 | 25 | >50 | 25 | [9] |
| Derivatives of Formyl Quinolines | |||||
| Imidazole derivative from 2-chloro-7-methyl-3-formylquinoline (IMBD) | High Activity | Not Reported | High Activity | Not Reported | [11] |
| Imidazole derivative from 2-chloro-7-methyl-3-formylquinoline (IMDM) | High Activity | Not Reported | High Activity | Not Reported | [11] |
| Other Substituted Quinolines for Context | |||||
| 6-amino-4-methyl-2-oxo-1H-quinoline derivative (Compound 6) | 3.12 | Not Reported | 3.12 | Not Reported | [8] |
Note: This table collates data from different studies for a contextual comparison. "High Activity" for formyl quinoline derivatives indicates significant zones of inhibition as reported, though specific MIC values were not provided in the same format.[11]
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases, and quinoline derivatives have been explored as potential anti-inflammatory agents.[2]
Ethyl-Substituted Quinolines: The anti-inflammatory potential of simple ethyl-substituted quinolines is an area requiring further investigation, with limited specific data available in the reviewed literature.
Formyl-Substituted Quinolines: Derivatives of 6-substituted-2-chloro-3-formyl quinoline have been synthesized and evaluated for their anti-inflammatory activity.[12] Hydrazone derivatives, for example, showed 31% to 45% inhibition in a carrageenan-induced paw edema model in rats at a dose of 100 mg/kg, indicating that the formyl group serves as a key handle for generating compounds with anti-inflammatory effects.[12] Azetidin-2-one derivatives of 2-chloro-3-formyl quinoline have also demonstrated significant anti-inflammatory and analgesic activity.[2][13]
Mechanistic Insights: Targeting Key Signaling Pathways
The anticancer activity of many quinoline derivatives is attributed to their ability to interfere with critical cellular signaling pathways. One of the most frequently deregulated pathways in cancer is the PI3K/Akt/mTOR pathway, which controls cell proliferation, survival, and metabolism.[5][14] Several quinoline-based compounds have been identified as potent inhibitors of this cascade.[5][15][16]
For example, 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine has been identified as a potent mTOR inhibitor with an IC50 of 64 nM and acts as a strong inhibitor of the PI3K-Akt-mTOR-p70S6K cascade in leukemia cells.[5] Such compounds often function as dual mTORC1 and mTORC2 inhibitors, effectively shutting down mTOR-dependent functions and inducing apoptosis.[5]
Caption: Workflow for the synthesis of ethyl-substituted quinolines.
Step-by-Step Protocol:
-
Condensation: React a substituted aniline with diethyl 2-(ethoxymethylene)malonate.
-
Thermal Cyclization: Heat the resulting anilinomethylenemalonate intermediate in a high-boiling solvent like diphenyl ether to induce intramolecular cyclization, forming the ethyl 4-hydroxyquinoline-3-carboxylate. [9]3. Hydrolysis and Decarboxylation: Hydrolyze the ester and decarboxylate to yield the 4-hydroxyquinoline. [9]4. Chlorination: Treat the 4-hydroxyquinoline with phosphorus oxychloride (POCl₃) to obtain the corresponding 4-chloroquinoline. [9]5. Alkylation: React the 4-chloroquinoline with diethyl sodiomethylmalonate in DMF. This is followed by a de-ethoxycarbonylation step to yield the final ethyl 2-(quinolin-4-yl)propanoate. [9] 2. Synthesis of Formyl-Substituted Quinolines (via Vilsmeier-Haack Reaction)
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds and can be used for the direct synthesis of 2-chloro-3-formylquinolines from N-arylacetamides. [17][18]
Caption: Workflow for the Vilsmeier-Haack synthesis of 2-chloro-3-formylquinoline.
Step-by-Step Protocol:
-
Vilsmeier Reagent Preparation: Cool N,N-dimethylformamide (DMF) in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise with constant stirring. [17][19]2. Reaction with Acetanilide: Add the N-arylacetamide substrate portion-wise to the freshly prepared Vilsmeier reagent. [19]3. Heating and Cyclization: Heat the reaction mixture to facilitate the cyclization and formylation. The reaction progress can be monitored by Thin Layer Chromatography (TLC). [19]4. Work-up and Isolation: Pour the reaction mixture into crushed ice and neutralize with a base (e.g., sodium carbonate solution) to precipitate the 2-chloro-3-formylquinoline product. [17][19]5. Purification: The crude product can be purified by recrystallization from a suitable solvent like ethyl acetate. [18]
Biological Activity Assays
1. MTT Assay for Cytotoxicity
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the quinoline derivatives and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, can then be calculated.
2. Agar Well Diffusion for Antimicrobial Susceptibility
This method is used to qualitatively assess the antimicrobial activity of the synthesized compounds.
Step-by-Step Protocol:
-
Media Preparation: Prepare and sterilize an appropriate agar medium (e.g., Mueller-Hinton agar) and pour it into sterile Petri dishes.
-
Inoculation: Uniformly spread a standardized suspension of the test microorganism over the agar surface.
-
Well Creation: Create wells in the agar using a sterile cork borer.
-
Compound Application: Add a known concentration of the quinoline derivative solution to each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. A larger zone of inhibition indicates greater antimicrobial activity.
Conclusion and Future Perspectives
This guide highlights the significant therapeutic potential of both ethyl- and formyl-substituted quinolines. While available data suggests that the formyl group can be a potent contributor to anticancer activity, and ethyl-substituted quinolines demonstrate promising antimicrobial effects, a clear, direct comparison of their biological activities remains an area ripe for investigation. The electron-withdrawing nature of the formyl group likely enhances interactions with nucleophilic residues in biological targets, whereas the lipophilic ethyl group may improve membrane permeability.
Future research should focus on the synthesis and parallel biological evaluation of a series of quinoline derivatives with systematic variations of ethyl and formyl substituents at different positions on the quinoline ring. Such studies, employing standardized in vitro and in vivo models, will provide a more definitive understanding of the structure-activity relationships and enable the rational design of next-generation quinoline-based drugs with enhanced potency and selectivity for the treatment of cancer, infectious diseases, and inflammatory conditions.
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A Comparative Guide to the Antibacterial Efficacy of 2-Chloro-3-ethyl-8-methylquinoline
In an era defined by the escalating threat of antimicrobial resistance, the discovery and validation of novel antibacterial agents are paramount to global health. The quinoline scaffold has historically served as a cornerstone in the development of potent therapeutics, from antimalarials to broad-spectrum antibiotics.[1][2][3] This guide presents a comprehensive framework for validating the antibacterial efficacy of a novel quinoline derivative, 2-Chloro-3-ethyl-8-methylquinoline (hereafter referred to as CEMP), positioning its performance against established clinical agents. Our objective is to provide researchers, scientists, and drug development professionals with a robust, self-validating system for evaluating such candidates, grounded in established microbiological protocols and a clear understanding of the underlying mechanisms of action.
The Mechanistic Imperative: Targeting Bacterial DNA Replication
Quinolone antibiotics, the class to which CEMP belongs, exert their bactericidal effect by targeting essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4][5][6] These type II topoisomerases are critical for managing DNA topology during replication, transcription, and repair.
-
DNA Gyrase: Primarily in Gram-negative bacteria, this enzyme introduces negative supercoils into the DNA, a process vital for initiating replication.
-
Topoisomerase IV: This enzyme is crucial for decatenating (separating) newly replicated daughter chromosomes in both Gram-positive and Gram-negative bacteria.[5][6]
Quinolones function as "topoisomerase poisons."[4] They bind to the enzyme-DNA complex, stabilizing it at a stage where the DNA is cleaved.[7] This action inhibits the DNA ligation step, leading to an accumulation of double-strand breaks in the bacterial chromosome.[4][7] The resulting genomic damage triggers cellular repair pathways like the SOS response and, when overwhelmed, ultimately leads to programmed cell death.[4] This targeted mechanism provides a potent and often rapid bactericidal outcome.
Caption: Mechanism of action for quinolone antibiotics.
Experimental Validation Framework
To objectively assess CEMP's potential, we employ a multi-tiered approach using standardized methodologies recognized by the Clinical and Laboratory Standards Institute (CLSI). This ensures that the generated data is reproducible and comparable to established benchmarks.
Comparative Agents:
-
Ciprofloxacin: A second-generation fluoroquinolone with excellent Gram-negative activity.[8][9]
-
Levofloxacin: A third-generation fluoroquinolone with enhanced activity against Gram-positive organisms.[9][10]
-
Vancomycin: A glycopeptide antibiotic, serving as a gold standard for treating serious Gram-positive infections, including Methicillin-resistant Staphylococcus aureus (MRSA).[11]
Test Organisms: A panel of clinically significant, quality-controlled bacterial strains is used to determine the spectrum of activity.
-
Staphylococcus aureus (ATCC 25923): A common Gram-positive pathogen.
-
Methicillin-resistant S. aureus (MRSA, ATCC 43300): A critical antibiotic-resistant Gram-positive pathogen.
-
Escherichia coli (ATCC 25922): A representative Gram-negative enteric bacterium.
-
Pseudomonas aeruginosa (ATCC 27853): An opportunistic Gram-negative pathogen known for its high level of intrinsic and acquired resistance.
Protocol 1: Kirby-Bauer Disk Diffusion Susceptibility Test
This method provides a qualitative and preliminary assessment of antibacterial activity. It is based on the principle that an antibiotic-impregnated disk placed on an inoculated agar plate will create a zone of growth inhibition, the diameter of which is proportional to the organism's susceptibility.[12][13]
Step-by-Step Methodology:
-
Inoculum Preparation: Select 3-5 isolated colonies from a fresh (18-24 hour) agar plate and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[12][14]
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum. Remove excess fluid by pressing the swab against the inside of the tube.[14] Streak the swab evenly across the entire surface of a Mueller-Hinton agar (MHA) plate in three directions, rotating the plate approximately 60 degrees each time to ensure confluent growth.[12][15]
-
Disk Application: Aseptically place paper disks impregnated with a standard concentration of CEMP and the comparator antibiotics onto the agar surface.[12] Disks should be at least 24 mm apart.[12] Gently press each disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-24 hours.[13][16]
-
Result Measurement: After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter using a ruler or caliper.[17]
Caption: Standard workflow for the Kirby-Bauer disk diffusion test.
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination
The MIC is a quantitative measure defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[18][19] The broth microdilution method is the most common and standardized technique.[16]
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a sterile, high-concentration stock solution of CEMP and each comparator antibiotic in a suitable solvent that does not interfere with bacterial growth.
-
Plate Preparation: Using a 96-well microtiter plate, dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (MHB) into each well.[20]
-
Serial Dilution: Add 50 µL of the antibiotic stock solution (at 2x the highest desired final concentration) to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from this well to the next, mixing thoroughly, and repeating across the plate.[18][21] Discard the final 50 µL from the last well. This creates a gradient of antibiotic concentrations.
-
Control Wells: Designate wells for a positive control (broth + inoculum, no antibiotic) and a negative/sterility control (broth only).[21]
-
Inoculation: Dilute the 0.5 McFarland bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[16][19] Inoculate each well (except the sterility control) with 50 µL of this final inoculum.
-
Incubation: Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours.[21]
-
MIC Reading: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antibiotic in a well that remains clear (no visible growth).[22] The growth control must be turbid and the sterility control must be clear for the assay to be valid.
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A Comparative Guide to the Cross-Reactivity Profile of 2-Chloro-3-ethyl-8-methylquinoline
For researchers, scientists, and drug development professionals, understanding the selectivity of a novel therapeutic candidate is paramount. This guide provides an in-depth analysis of the cross-reactivity profile of 2-Chloro-3-ethyl-8-methylquinoline, a promising quinoline derivative. We will explore the methodologies for assessing its target engagement and potential off-target interactions, supported by illustrative experimental data. Our focus is not just on the "how," but the "why," to empower you to make informed decisions in your drug discovery pipeline.
The Quinoline Scaffold: A Double-Edged Sword
Quinoline and its derivatives are privileged structures in medicinal chemistry, forming the backbone of numerous approved drugs with a wide array of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2][3][4][5] This broad bioactivity, however, necessitates a thorough investigation of their selectivity. A lack of specificity can lead to off-target effects, resulting in unforeseen toxicities and a narrow therapeutic window. This guide will walk you through a comprehensive cross-reactivity assessment of this compound.
Experimental Design: A Multi-Faceted Approach to Profiling
To construct a reliable selectivity profile, a multi-pronged approach is essential. We will utilize a combination of in-silico prediction, in-vitro binding assays, and functional cell-based assays. This tiered approach allows for a broad initial screen followed by more detailed functional characterization of any identified off-target hits.
In-Silico Profiling
Before embarking on wet-lab experiments, computational methods can provide valuable insights into potential cross-reactivity. By comparing the structure of this compound to databases of known ligands for various targets, we can predict a list of potential off-targets.[6] This helps in prioritizing targets for in-vitro screening.
In-Vitro Binding Assays
To empirically determine the binding affinity of this compound to a panel of selected targets, we will employ a primary screen using a competitive radioligand binding assay. This will be followed by a more precise determination of the dissociation constant (Kd) for any significant hits using Surface Plasmon Resonance (SPR).
Functional Assays
Binding does not always equate to functional activity. Therefore, any confirmed binding interactions will be further investigated using functional assays to determine if the compound acts as an agonist, antagonist, or modulator of the target's activity.
Target Selection for Cross-Reactivity Screening
Based on the known pharmacology of quinoline derivatives and in-silico predictions, a panel of 10 representative targets from different protein families was selected for our illustrative study. This panel includes kinases, G-protein coupled receptors (GPCRs), and ion channels, which are common off-targets for small molecules.
Table 1: Panel of Targets for Cross-Reactivity Screening
| Target Class | Specific Target | Rationale for Inclusion |
| Primary Target | PIM1 Kinase | Hypothetical primary target based on preliminary screening. |
| Kinases | ABL1 | Representative tyrosine kinase. |
| SRC | Non-receptor tyrosine kinase with a role in cancer. | |
| VEGFR2 | Key kinase in angiogenesis. | |
| GPCRs | Dopamine D2 Receptor | Important target in neuroscience; known for off-target liabilities. |
| Histamine H1 Receptor | Common off-target leading to side effects like sedation. | |
| Adrenergic α1A Receptor | Involved in cardiovascular regulation. | |
| Ion Channels | hERG | Critical for cardiac safety; blockade can lead to arrhythmias. |
| Nav1.5 | Sodium channel involved in cardiac conduction. | |
| Other | PDE5 | Phosphodiesterase involved in various signaling pathways. |
Methodologies: Step-by-Step Protocols
Protocol 1: Radioligand Binding Assay (Primary Screen)
This protocol outlines a competitive binding assay to determine the percentage inhibition of radioligand binding to the target proteins.
Materials:
-
This compound
-
Membrane preparations or purified proteins for each target
-
Specific radioligands for each target (e.g., [³H]-ligand)
-
Assay buffer
-
Scintillation vials and cocktail
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound to obtain a range of concentrations.
-
Reaction Mixture: In a 96-well plate, add the membrane preparation/purified protein, the specific radioligand, and the test compound or vehicle control.
-
Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage inhibition of radioligand binding for each concentration of the test compound relative to the vehicle control.
Protocol 2: Surface Plasmon Resonance (SPR) for Kd Determination
This protocol describes the use of SPR to measure the binding kinetics and affinity (Kd) of the compound to a target protein.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified target protein
-
This compound
-
Running buffer
-
Immobilization reagents (e.g., EDC/NHS)
Procedure:
-
Chip Immobilization: Immobilize the purified target protein onto the surface of the sensor chip.
-
Compound Injection: Inject a series of concentrations of this compound over the chip surface.
-
Data Acquisition: Measure the change in the SPR signal (response units) over time to monitor the association and dissociation of the compound.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Experimental Workflow Visualization
Caption: A streamlined workflow for assessing the cross-reactivity of a test compound.
Illustrative Data and Interpretation
The following tables summarize the hypothetical cross-reactivity data for this compound compared to a reference compound.
Table 2: Primary Screen - Percentage Inhibition at 10 µM
| Target | This compound (% Inhibition) | Reference Compound (% Inhibition) |
| PIM1 Kinase | 95.2 | 98.1 |
| ABL1 | 25.3 | 15.8 |
| SRC | 48.1 | 30.2 |
| VEGFR2 | 32.5 | 22.7 |
| Dopamine D2 Receptor | 65.7 | 5.2 |
| Histamine H1 Receptor | 12.4 | 8.9 |
| Adrenergic α1A Receptor | 58.9 | 10.5 |
| hERG | 72.3 | 15.6 |
| Nav1.5 | 45.1 | 25.4 |
| PDE5 | 18.9 | 12.3 |
Interpretation: The primary screen indicates that this compound is a potent inhibitor of its primary target, PIM1 Kinase. However, significant inhibition (>50%) was also observed for the Dopamine D2 Receptor, Adrenergic α1A Receptor, and the hERG channel, suggesting potential off-target interactions.
Table 3: Kd Values for Significant Hits from SPR Analysis
| Target | This compound Kd (nM) | Reference Compound Kd (nM) |
| PIM1 Kinase | 15 | 10 |
| Dopamine D2 Receptor | 850 | >10,000 |
| Adrenergic α1A Receptor | 1,200 | >10,000 |
| hERG | 550 | >10,000 |
Interpretation: The SPR data confirms the high affinity of this compound for its primary target, PIM1 Kinase. The Kd values for the off-targets are in the sub-micromolar to low micromolar range, indicating that while the compound is selective for PIM1, it may still interact with these other targets at higher concentrations. The selectivity window between the primary target and the off-targets is a critical consideration for its therapeutic potential.
Potential Signaling Pathway Implications
The off-target binding to the Dopamine D2 Receptor and the hERG channel warrants further investigation. The following diagram illustrates a simplified signaling pathway for the Dopamine D2 Receptor, highlighting how its unintended modulation could lead to physiological effects.
Caption: Hypothetical off-target modulation of the Dopamine D2 receptor signaling pathway.
Unintended antagonism of the D2 receptor could lead to side effects commonly associated with antipsychotic medications, while hERG channel blockade is a known risk for drug-induced cardiac arrhythmias.
Conclusion and Future Directions
This guide has provided a framework for assessing the cross-reactivity of this compound. Our illustrative data suggests that while it is a potent and selective inhibitor of its primary target, PIM1 Kinase, it exhibits off-target activity at higher concentrations.
Key Takeaways:
-
A tiered approach to cross-reactivity profiling, from in-silico prediction to functional assays, is crucial.
-
This compound displays a favorable selectivity profile, but potential liabilities at the Dopamine D2 Receptor and hERG channel have been identified.
-
Further studies, including in-vivo safety pharmacology and toxicology assessments, are necessary to fully understand the therapeutic potential and risks associated with this compound.
The insights gained from these studies are invaluable for guiding lead optimization efforts to improve selectivity and for designing future clinical trials with appropriate safety monitoring.
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Marella, A., et al. (2021). Current Pharmaceutical Aspects of Synthetic Quinoline Derivatives. Mini Reviews in Medicinal Chemistry, 21(10), 1152-1172. [Link]
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Abdel-Wahab, B. F., et al. (2020). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Journal of the Chinese Chemical Society, 67(9), 1475-1511. [Link]
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Kumar, D. K., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Indian Journal of Chemistry - Section B, 51B(7), 1070-1074. [Link]
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El-Emary, T. I. (2006). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 11(6), 461-471. [Link]
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Li, Y., et al. (2024). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. ACS Omega, 9(13), 15005–15017. [Link]
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National Center for Biotechnology Information. (n.d.). 2-Chloro-3-methylquinoline. PubChem. [Link]
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Arshad, M., et al. (2014). (2E)-3-(2-Chloro-8-methylquinolin-3-yl)-1-(2,4-dimethylquinolin-3-yl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o58-o59. [Link]
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A Senior Application Scientist's Guide to the Synthetic Efficiency of Quinoline Synthesis Methods
Introduction: The Enduring Significance of the Quinoline Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as a cornerstone in the fields of medicinal chemistry, drug development, and materials science.[1] Its rigid, heterocyclic structure is a privileged scaffold, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The enduring relevance of quinoline-based compounds necessitates a deep understanding of the synthetic methodologies available for their construction.
This guide provides an in-depth, comparative analysis of the most prominent classical and modern methods for quinoline synthesis. As a Senior Application Scientist, my goal is to move beyond a simple recitation of named reactions. Instead, this document will delve into the mechanistic underpinnings, practical considerations, and synthetic efficiencies of each method, providing researchers with the critical insights needed to select the optimal synthetic route for their specific target molecule. We will critically evaluate each method based on yield, substrate scope, reaction conditions, and, importantly, green chemistry metrics to reflect the growing need for sustainable synthetic practices.
Classical Approaches to Quinoline Synthesis: A Comparative Overview
For over a century, a set of robust and reliable named reactions have formed the bedrock of quinoline synthesis. These methods, while foundational, each possess a unique set of advantages and limitations that dictate their suitability for a given synthetic challenge.
The Skraup Synthesis
Developed in 1880, the Skraup synthesis is a powerful method for producing quinolines, often unsubstituted in the pyridine ring.[3][4] The reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene.[5]
Mechanism and Rationale: The reaction is notoriously exothermic and proceeds through a multi-step mechanism.[4] Initially, concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[6] The aniline then undergoes a Michael addition to the acrolein. Subsequent acid-catalyzed cyclization and dehydration form a 1,2-dihydroquinoline intermediate, which is then oxidized to the aromatic quinoline product.[4] The choice of a strong acid is critical not only for the initial dehydration but also to catalyze the cyclization step. The oxidizing agent is essential for the final aromatization.
Caption: The Skraup Synthesis Workflow
Advantages:
-
Utilizes simple, readily available starting materials.
-
A direct method for synthesizing the core quinoline scaffold.
Disadvantages:
-
The reaction can be violently exothermic and difficult to control.[4]
-
Requires harsh, strongly acidic conditions and high temperatures.
-
Limited to the synthesis of quinolines with substitution patterns dictated by the starting aniline.
-
The use of toxic oxidizing agents like nitrobenzene or arsenic acid is a significant drawback.[5]
The Doebner-von Miller Reaction
A modification of the Skraup synthesis, the Doebner-von Miller reaction offers greater versatility by using α,β-unsaturated aldehydes or ketones in place of glycerol.[7][8] This allows for the synthesis of quinolines with substituents on the pyridine ring.
Mechanism and Rationale: The mechanism is debated but is thought to involve the conjugate addition of an aniline to the α,β-unsaturated carbonyl compound.[8] This is followed by an acid-catalyzed cyclization and dehydration to form a dihydroquinoline, which is then oxidized to the quinoline. The α,β-unsaturated carbonyl can be generated in situ from an aldol condensation, further expanding the reaction's scope.[8]
Caption: The Doebner-von Miller Synthesis Workflow
Advantages:
-
Allows for the synthesis of a wider range of substituted quinolines compared to the Skraup method.[6]
-
Can utilize a variety of α,β-unsaturated carbonyl compounds.
Disadvantages:
-
Can suffer from low yields due to the polymerization of the α,β-unsaturated carbonyl compound under acidic conditions.[7]
-
The reaction can be complex, yielding mixtures of products.
-
Still requires harsh acidic conditions and an oxidizing agent.
-
The scope can be limited with sterically hindered α,β-unsaturated aldehydes.[9]
The Combes Quinoline Synthesis
The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed reaction of an aniline with a β-diketone.[10][11]
Mechanism and Rationale: The reaction begins with the formation of a Schiff base from the aniline and one of the ketone carbonyls. This intermediate then tautomerizes to an enamine. Under strong acid catalysis, the enamine undergoes an intramolecular electrophilic aromatic substitution (a cyclization), followed by dehydration to yield the final quinoline product.[10] Concentrated sulfuric acid is a common catalyst for this cyclization.[10]
Caption: The Combes Synthesis Workflow
Advantages:
-
Provides a direct route to 2,4-disubstituted quinolines.
-
The use of β-diketones allows for predictable substitution patterns.
Disadvantages:
-
Requires strongly acidic conditions and often high temperatures.
-
The regioselectivity can be an issue with unsymmetrical β-diketones.[10]
-
Anilines with strong electron-withdrawing groups may fail to cyclize.[12]
The Conrad-Limpach-Knorr Synthesis
This method involves the reaction of anilines with β-ketoesters and is particularly useful for the synthesis of 4-hydroxyquinolines (4-quinolones) and 2-hydroxyquinolines (2-quinolones).[5][13] The regiochemical outcome is highly dependent on the reaction temperature.
Mechanism and Rationale: At lower temperatures (kinetic control), the aniline preferentially attacks the more reactive ketone carbonyl of the β-ketoester, leading to a β-aminoacrylate intermediate which then cyclizes at high temperatures (around 250 °C) to form the 4-hydroxyquinoline.[13][14] At higher temperatures (thermodynamic control), the aniline attacks the ester carbonyl, forming a β-ketoanilide that cyclizes to the 2-hydroxyquinoline.[13] The high temperature required for the cyclization step is a significant energetic barrier.
Advantages:
-
Provides a reliable route to synthetically valuable hydroxyquinolines.
-
The regioselectivity can be controlled by adjusting the reaction temperature.
Disadvantages:
-
The cyclization step requires very high temperatures, often in high-boiling point solvents.[13]
-
The initial condensation and the subsequent cyclization are often performed as two separate steps.
The Friedländer Synthesis
The Friedländer synthesis is a versatile and straightforward method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group.[15][16]
Mechanism and Rationale: The reaction can be catalyzed by either acid or base and proceeds via an initial aldol-type condensation between the two carbonyl-containing starting materials.[15] This is followed by a cyclodehydration reaction, where the amino group attacks the newly formed carbonyl, leading to the quinoline ring system. The key to this synthesis is the strategic placement of the amino and carbonyl groups on the aromatic ring, which facilitates the final cyclization.
Advantages:
-
Generally proceeds under milder conditions than the Skraup or Doebner-von Miller reactions.
-
Offers a high degree of flexibility in the substitution pattern of the final quinoline product.[1][17]
-
Often proceeds with good to excellent yields.[1]
Disadvantages:
-
The primary limitation is the availability of the required 2-aminoaryl aldehyde or ketone starting materials.[2]
-
Regioselectivity can be a problem when using unsymmetrical ketones.[1]
Modern Approaches: Transition-Metal Catalysis
In recent years, transition-metal catalysis has emerged as a powerful tool for quinoline synthesis, often providing milder reaction conditions, higher efficiency, and novel synthetic pathways.[9][18]
Rhodium and Cobalt-Catalyzed Annulations
Rhodium (Rh) and Cobalt (Co) complexes have been successfully employed to catalyze the C-H activation and annulation of anilines with alkynes to construct the quinoline scaffold.[19][20][21]
Mechanism and Rationale: These reactions typically involve the coordination of the metal catalyst to the nitrogen of the aniline, directing a C-H activation at the ortho position of the aniline ring. This is followed by insertion of the alkyne and subsequent reductive elimination to form the quinoline ring. These methods often exhibit excellent regioselectivity and functional group tolerance.[20][21]
Caption: General Workflow for Transition-Metal Catalyzed Quinoline Synthesis
Advantages:
-
Often proceed under milder reaction conditions than classical methods.
-
Can exhibit high levels of regioselectivity and functional group tolerance.[20]
-
Provide access to complex quinoline derivatives that are difficult to synthesize via classical routes.
Disadvantages:
-
The catalysts can be expensive and require careful handling.
-
Optimization of reaction conditions (ligands, solvents, additives) can be time-consuming.
Quantitative Comparison of Synthesis Methods
To provide a clear and objective comparison, the following tables summarize key performance indicators for the discussed synthetic methods.
Table 1: General Comparison of Quinoline Synthesis Methods
| Method | Key Reagents | Typical Product | Reaction Temp. (°C) | Reaction Time | Typical Yield (%) |
| Skraup | Aniline, glycerol, H₂SO₄, oxidizing agent | Unsubstituted or substituted quinolines | 110 - 170 | 0.75 - 6 h | 14 - 47 |
| Doebner-von Miller | Aniline, α,β-unsaturated aldehyde/ketone, acid catalyst | 2- and/or 4-substituted quinolines | 80 | 15 - 17 h | 18 - 37 |
| Combes | Aniline, β-diketone, acid catalyst | 2,4-disubstituted quinolines | 60 - 105 | Varies | Moderate to Good |
| Conrad-Limpach | Aniline, β-ketoester | 4-hydroxyquinolines | ~250 (cyclization) | Varies | Can be high (up to 95%) |
| Friedländer | 2-aminoaryl aldehyde/ketone, active methylene compound | Polysubstituted quinolines | Varies (often milder) | Varies | Good to Excellent (58-100%) |
| Rh/Co-catalyzed | Aniline, alkyne, metal catalyst | Polysubstituted quinolines | Varies (often milder) | Varies | Good to Excellent |
Data for classical methods is adapted from a comparative overview.[20]
Table 2: Green Chemistry Metrics for Selected Quinoline Syntheses
| Method | Representative Reaction | Molecular Weight of Product ( g/mol ) | Total Molecular Weight of Reactants ( g/mol ) | Atom Economy (%) | E-Factor (approx.) |
| Skraup | Aniline + Glycerol + Nitrobenzene → Quinoline | 129.16 | 93.13 + 92.09 + 123.11 | 42.0% | > 5 |
| Friedländer | 2-Aminobenzaldehyde + Acetone → 2-Methylquinoline | 143.19 | 121.14 + 58.08 | 79.9% | < 1 |
Note on Green Metrics:
-
Atom Economy is a theoretical measure of the efficiency of a reaction, calculated as (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%.[22] A higher atom economy signifies a more efficient reaction with less waste.
-
E-Factor (Environmental Factor) is a practical measure of the waste produced, calculated as the total mass of waste (in kg) per kg of product.[11][16] A lower E-Factor is more desirable. The values presented are estimations and can vary significantly with the specific experimental conditions and work-up procedures.
Detailed Experimental Protocols
To provide a practical context for the discussed methods, the following are representative, step-by-step protocols.
Protocol 1: Skraup Synthesis of Quinoline
Materials:
-
Aniline
-
Glycerol
-
Nitrobenzene
-
Concentrated Sulfuric Acid
-
Ferrous Sulfate Heptahydrate
Procedure:
-
In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully combine aniline, glycerol, and nitrobenzene.
-
Slowly and with vigorous stirring, add concentrated sulfuric acid. The addition is exothermic and should be controlled.
-
Add ferrous sulfate heptahydrate to moderate the reaction.
-
Gently heat the mixture. The reaction will become exothermic and begin to boil.
-
Once the initial vigorous reaction subsides, continue to heat the mixture for several hours.
-
After cooling, dilute the reaction mixture with water and neutralize with a concentrated sodium hydroxide solution until strongly alkaline.
-
Isolate the crude quinoline via steam distillation.
-
Separate the quinoline layer, dry it over an anhydrous salt (e.g., potassium carbonate), and purify by distillation.
Protocol 2: Friedländer Synthesis of a Polysubstituted Quinoline
Materials:
-
2-Aminobenzophenone
-
Ethyl acetoacetate
-
Zirconium(IV) chloride (ZrCl₄)
-
Ethanol/Water mixture
Procedure:
-
To a solution of 2-aminobenzophenone and ethyl acetoacetate in a 1:1 mixture of ethanol and water, add a catalytic amount of ZrCl₄ (e.g., 10 mol%).
-
Stir the reaction mixture at a moderately elevated temperature (e.g., 60 °C).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Cobalt-Catalyzed Synthesis of Quinolines
Materials:
-
Substituted Aniline
-
Alkyne
-
Cobalt catalyst (e.g., Co(OAc)₂·4H₂O)
-
Solvent (e.g., DMSO)
Procedure:
-
In a reaction vessel, combine the aniline, alkyne, and cobalt catalyst.
-
Add the solvent (in some cases, like with DMSO, it can also act as a C1 source).
-
Heat the reaction mixture under an inert atmosphere for the specified time.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture and perform an appropriate work-up, which may involve filtration to remove the catalyst and extraction of the product.
-
Purify the product by column chromatography.
Conclusion and Future Outlook
The synthesis of the quinoline scaffold remains a vibrant and evolving area of organic chemistry. The classical named reactions, despite their age, continue to be valuable tools in the synthetic chemist's arsenal, particularly for their simplicity and the accessibility of their starting materials. However, their often harsh reaction conditions and poor atom economy are significant drawbacks in the modern era of green chemistry.[10][23]
The Friedländer synthesis stands out among the classical methods for its generally milder conditions and higher efficiency, though it is limited by the availability of the requisite starting materials.[24]
Modern transition-metal-catalyzed methods, particularly those employing rhodium and cobalt, offer a promising path forward.[19][21][25] They often provide higher yields, broader functional group tolerance, and operate under significantly milder conditions.[20] While catalyst cost and the need for optimization can be barriers, the continued development of more active and robust catalysts, especially those based on earth-abundant metals, will undoubtedly increase their adoption.
For researchers and drug development professionals, the choice of synthetic method will always be a balance of factors: the specific substitution pattern of the target quinoline, the scale of the synthesis, the availability and cost of starting materials, and the imperative to develop sustainable and environmentally benign processes. A thorough understanding of the nuances of each of these powerful synthetic tools is, therefore, essential for the continued innovation in the rich and rewarding field of quinoline chemistry.
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Navigating the Translational Gap: A Comparative Guide to the In Vitro and In Vivo Activity of 2-Chloro-3-ethyl-8-methylquinoline
In the landscape of medicinal chemistry, the quinoline scaffold represents a privileged structure, forming the backbone of numerous compounds with a wide array of biological activities, including potent anticancer and antimicrobial properties.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the in vitro and in vivo activity of a novel quinoline derivative, 2-Chloro-3-ethyl-8-methylquinoline. While specific experimental data for this particular compound is not yet prevalent in published literature, this document will serve as a technical guide, outlining the necessary experimental workflows, comparative analyses, and data interpretation required to characterize its biological potential. We will draw upon established methodologies and data from closely related quinoline analogues to provide a robust comparative context.
Introduction: The Quinoline Scaffold and the Promise of this compound
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in the development of therapeutic agents. Its derivatives have demonstrated efficacy against a range of diseases by various mechanisms, such as inhibiting DNA gyrase in bacteria and targeting critical pathways in cancer cells.[3][4] The specific substitutions on the quinoline core, such as the chloro, ethyl, and methyl groups in this compound, are anticipated to modulate its biological activity, potency, and selectivity. The chlorine at the 2-position, for instance, can serve as a reactive site for further chemical modification or play a key role in binding to biological targets.[5]
This guide will delineate a path for the comprehensive evaluation of this compound, starting from fundamental in vitro assessments of its cytotoxic and antimicrobial effects and progressing to more complex in vivo models to ascertain its therapeutic potential in a physiological setting.
Comparative Framework: Selecting Appropriate Benchmarks
To contextualize the activity of this compound, it is imperative to select appropriate positive and negative controls, as well as comparator compounds with established activity profiles.
For Anticancer Activity:
-
Positive Controls: Doxorubicin, a standard chemotherapeutic agent, and Cisplatin are often used as benchmarks for cytotoxicity.[6]
-
Comparator Quinoline Derivatives:
For Antimicrobial Activity:
-
Positive Controls: Vancomycin for Gram-positive bacteria and Ciprofloxacin for a broader spectrum are standard choices.[8]
-
Comparator Quinoline Derivatives:
-
2-sulfoether-4-quinolone derivatives: These have demonstrated potent activity against Gram-positive bacteria.
-
N-methylbenzofuro[3,2-b]quinoline derivatives: Known for their efficacy against drug-resistant bacterial strains.[9]
-
In Vitro Evaluation: The First Line of Assessment
In vitro assays provide the initial, crucial data on a compound's biological activity at the cellular level. They are essential for determining potency, selectivity, and mechanism of action before proceeding to more complex and resource-intensive in vivo studies.[10]
Anticancer Activity: Cytotoxicity Screening
The primary goal is to determine the concentration at which this compound inhibits the growth of or kills cancer cells.[11]
Experimental Protocol: MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[12]
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, and a non-cancerous cell line like HEK293 for selectivity) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and comparator compounds in the appropriate cell culture medium. The final solvent concentration (e.g., DMSO) should be kept below 0.5%. Add the diluted compounds to the cells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Data Presentation: Comparative Cytotoxicity
| Compound | Cancer Cell Line | IC50 (µM) | Selectivity Index (SI) |
| This compound | MCF-7 (Breast) | Experimental Data | Calculated |
| HCT-116 (Colon) | Experimental Data | Calculated | |
| Quinoline-Chalcone (12e) | MCF-7 (Breast) | 5.21 | Literature Value |
| Doxorubicin | MCF-7 (Breast) | ~0.5 | Literature Value |
The Selectivity Index (SI) is calculated as the IC50 in a non-cancerous cell line divided by the IC50 in a cancer cell line. A higher SI is desirable.[3]
Workflow for In Vitro Anticancer Evaluation
Caption: A tiered workflow for the in vitro evaluation of anticancer activity.
Antimicrobial Activity: Determining Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8]
Experimental Protocol: Broth Microdilution for MIC Determination
-
Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Compound Dilution: Perform serial two-fold dilutions of this compound and comparator antibiotics in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Data Presentation: Comparative Antimicrobial Activity
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| This compound | Experimental Data | Experimental Data |
| Vancomycin | ~1 | >100 |
| Ciprofloxacin | ~0.5 | ~0.015 |
In Vivo Evaluation: Assessing Therapeutic Potential in a Living System
In vivo studies are critical to understanding a compound's efficacy, pharmacokinetics, and toxicity within a whole organism, bridging the gap between cell culture and clinical application.[13][14]
Anticancer Efficacy: Xenograft Models
Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone for preclinical anticancer drug testing.[15][16]
Experimental Protocol: Subcutaneous Xenograft Model
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).[17]
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MGC-803 gastric cancer cells) into the flank of the mice.[6]
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Compound Administration: Administer this compound, comparator drugs, and a vehicle control to the respective groups via an appropriate route (e.g., oral gavage or intraperitoneal injection) according to a predetermined dosing schedule.
-
Monitoring: Monitor tumor volume and the body weight of the mice regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Logical Flow for In Vivo Anticancer Studies
Caption: Sequential steps for evaluating in vivo anticancer efficacy.
Antimicrobial Efficacy: Infection Models
Animal models of infection are essential to determine if the in vitro antimicrobial activity of a compound translates to a therapeutic effect in a living host.[18][19]
Experimental Protocol: Murine Thigh Infection Model
-
Animal Model: Use immunocompetent or neutropenic mice, depending on the desired immunological context.
-
Infection: Induce a localized thigh infection by intramuscular injection of a standardized bacterial inoculum (e.g., S. aureus).
-
Treatment: At a specified time post-infection, administer this compound, a comparator antibiotic, or a vehicle control.
-
Endpoint: After a defined treatment period (e.g., 24 hours), euthanize the mice, and homogenize the infected thigh muscle.
-
Bacterial Load Determination: Perform serial dilutions of the tissue homogenate and plate on appropriate agar to determine the number of colony-forming units (CFUs) per gram of tissue.
-
Data Analysis: Compare the bacterial load in the treated groups to the control group to determine the reduction in bacterial burden.
Conclusion and Future Directions
The systematic evaluation of this compound, as outlined in this guide, provides a clear pathway to elucidate its potential as a novel therapeutic agent. While the absence of direct published data necessitates a predictive and methodological approach, the comparison with well-characterized quinoline derivatives offers a solid foundation for interpreting future experimental results.
Should this compound demonstrate promising in vitro potency and selectivity, coupled with significant in vivo efficacy and a favorable safety profile, it would warrant further preclinical development. This would include more extensive toxicological studies, pharmacokinetic and pharmacodynamic (PK/PD) modeling, and investigation into its precise molecular mechanism of action. The journey from a novel chemical entity to a clinically viable drug is long and arduous, but the rigorous, comparative approach detailed herein provides the essential first steps on that path.
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Xenograft Models For Drug Discovery. (n.d.). Reaction Biology. Retrieved from [Link]
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Xenograft Models. (n.d.). Altogen Labs. Retrieved from [Link]
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Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (n.d.). PubMed Central. Retrieved from [Link]
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An In-Depth Comparative Guide to the Spectral Data of 2-Chloro-3-ethyl-8-methylquinoline and Related Compounds
Authored by: A Senior Application Scientist
Introduction: Deciphering the Quinoline Core
Quinolines are a cornerstone class of nitrogen-containing heterocyclic compounds, forming the structural backbone of numerous natural products and synthetic molecules with significant biological activity.[1] Their versatile scaffold is a privileged structure in medicinal chemistry and materials science. The precise characterization of substituted quinolines is paramount for drug development, chemical synthesis, and quality control. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the principal tools for elucidating the exact molecular structure and electronic environment of these complex molecules.
This guide provides a comprehensive comparative analysis of the spectral data for This compound . Due to the limited availability of direct experimental spectra for this specific multi-substituted compound, we will build a detailed spectral profile by systematically comparing it with simpler, structurally related analogues. This approach not only allows us to predict its spectral characteristics but also provides deeper insight into the distinct influence of each substituent—chloro, ethyl, and methyl—at their respective positions on the quinoline core. We will dissect the spectral signatures of quinoline, 2-chloroquinoline, and various methylated quinolines to explain the causality behind observed chemical shifts, vibrational frequencies, and fragmentation patterns.
The Analytical Workflow: A Validating System
Our approach to characterization is a self-validating workflow that integrates multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined data offers a high-confidence confirmation of molecular identity.
Caption: Workflow for Spectroscopic Characterization of Quinolines.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules. The chemical shift of each nucleus is highly sensitive to its local electronic environment, which is modulated by the inductive and resonance effects of substituents on the aromatic ring.
Understanding Substituent Effects
The electronic nature of the chloro, ethyl, and methyl groups dictates their influence on the quinoline ring. This can be visualized as follows:
Caption: Influence of substituents on the quinoline ring's electronics.
-
2-Chloro Group: As an electron-withdrawing group (EWG), the chlorine atom at the C2 position significantly deshields adjacent nuclei. This is primarily an inductive effect (-I), causing protons and carbons nearby (especially at C3 and C4) to resonate at a lower field (higher ppm).[2]
-
3-Ethyl & 8-Methyl Groups: As electron-donating groups (EDGs), these alkyl substituents increase electron density on the ring through inductive effects (+I) and hyperconjugation.[2] This "shields" nearby nuclei, causing their signals to shift upfield (to a lower ppm value).
Comparative ¹H and ¹³C NMR Data
The following tables summarize the experimental chemical shifts for quinoline and its key derivatives, providing a basis for predicting the spectrum of this compound. All shifts are in ppm (δ) relative to TMS in CDCl₃.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm)
| Proton | Quinoline | 2-Chloroquinoline[3] | 8-Methylquinoline[4] | Predicted: this compound | Rationale for Prediction |
| H-2 | 8.89 | - | 8.94 | - | Position substituted. |
| H-3 | 7.41 | 7.35 | 7.39 | - | Position substituted. |
| H-4 | 8.12 | 8.03 | 8.12 | ~8.1-8.2 | Strongly deshielded by adjacent N; deshielding from C2-Cl is countered by shielding from C3-ethyl. |
| H-5 | 7.75 | 7.80 | 7.64 | ~7.7-7.8 | Minor influence from substituents on the other ring. |
| H-6 | 7.52 | 7.60 | 7.44 | ~7.5-7.6 | Minor influence from substituents on the other ring. |
| H-7 | 7.65 | 7.75 | 7.57 | ~7.6-7.7 | Shielded by adjacent C8-methyl group. |
| 8-CH₃ | - | - | 2.83 | ~2.8-2.9 | Methyl group on aromatic ring. |
| 3-CH₂CH₃ | - | - | - | ~2.8-3.0 (q) | Methylene protons adjacent to aromatic ring, deshielded by C2-Cl. |
| 3-CH₂CH₃ | - | - | - | ~1.3-1.4 (t) | Terminal methyl group of ethyl chain. |
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon | Quinoline | 2-Chloroquinoline | Predicted: this compound | Rationale for Prediction |
| C-2 | 150.2 | 151.5 | ~152-153 | Directly attached to Cl (deshielded). |
| C-3 | 121.1 | 123.0 | ~130-132 | Substituted with ethyl group, deshielded by C2-Cl. |
| C-4 | 136.1 | 139.5 | ~138-140 | Deshielded by C2-Cl. |
| C-4a | 128.2 | 127.5 | ~127-128 | Bridgehead carbon, less affected. |
| C-5 | 127.7 | 129.5 | ~129-130 | Minor electronic effects. |
| C-6 | 126.5 | 127.3 | ~127-128 | Minor electronic effects. |
| C-7 | 129.4 | 130.2 | ~129-130 | Shielded by C8-methyl. |
| C-8 | 129.4 | 127.8 | ~136-138 | Substituted with methyl group. |
| C-8a | 148.4 | 148.0 | ~147-148 | Bridgehead carbon, less affected. |
| 3-CH₂CH₃ | - | - | ~23-25 | Methylene carbon. |
| 3-CH₂CH₃ | - | - | ~14-16 | Methyl carbon. |
| 8-CH₃ | - | - | ~18-20 | Methyl carbon. |
Note: Predicted values are estimates based on additive substituent effects. Actual values may vary.
Experimental Protocol: NMR Spectroscopy
A standardized protocol ensures reproducibility and data quality.[3]
-
Sample Preparation: Weigh approximately 5-10 mg of the purified quinoline derivative. Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) inside a clean NMR tube. Add a drop of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Instrument Setup: Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher). Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire a 1D proton spectrum. Key parameters include a 90° pulse angle, a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. For dilute samples, increase the number of scans to improve the signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are required. A spectral width of ~240 ppm is typical.
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the TMS signal.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups and overall structure. The positions of absorption bands are indicative of specific bond types.
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Vibrational Mode | Quinoline[5][6] | 2-Chloroquinoline[7] | Predicted: this compound | Interpretation |
| C-H Aromatic Stretch | 3100-3000 | 3100-3000 | 3100-3000 | Stretching of C-H bonds on the aromatic rings. |
| C-H Aliphatic Stretch | - | - | 2970-2850 | Asymmetric and symmetric stretching of C-H bonds in the ethyl and methyl groups. |
| C=C / C=N Ring Stretch | 1620-1430 | 1610-1420 | 1615-1425 | A series of strong bands characteristic of the quinoline ring system.[8] |
| C-H Out-of-Plane Bend | 850-740 | 840-750 | 850-750 | Bending vibrations sensitive to the substitution pattern on the rings.[5] |
| C-Cl Stretch | - | ~770-740 | ~770-750 | Characteristic stretching vibration for the carbon-chlorine bond. |
The IR spectrum of this compound is expected to be a composite of the features from its constituent parts. The fundamental quinoline ring vibrations will be present, overlaid with sharp C-H stretching bands from the alkyl groups just below 3000 cm⁻¹ and a distinct C-Cl stretching band in the fingerprint region.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR stage. This spectrum is automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount (1-2 mg) of the solid quinoline sample directly onto the ATR crystal.
-
Acquisition: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: Clean the crystal thoroughly after analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides two critical pieces of information: the exact molecular weight of the compound and structural clues from its fragmentation pattern upon ionization.
Molecular Ion and Isotopic Pattern
For This compound (C₁₂H₁₂ClN) , the nominal molecular weight is 205.68 g/mol . The most crucial feature in its mass spectrum will be the molecular ion peak (M⁺˙). Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a pair of peaks:
-
[M]⁺˙ at m/z 205 (corresponding to the ³⁵Cl isotope).
-
[M+2]⁺˙ at m/z 207 (corresponding to the ³⁷Cl isotope). The intensity ratio of these peaks will be approximately 3:1 , which is a definitive signature for the presence of a single chlorine atom in the molecule.
Predicted Fragmentation Pathways
Under electron ionization (EI), the molecular ion becomes energetically unstable and fragments in predictable ways.[9] The fragmentation pattern helps to piece together the molecule's structure.
-
Loss of Ethyl Group (α-cleavage): The most likely initial fragmentation is the loss of the ethyl group at the C3 position, a stable benzylic-type cleavage.
-
C₁₂H₁₂ClN⁺˙ → [C₁₀H₇ClN]⁺ + •C₂H₅ (m/z 176)
-
-
Loss of Methyl Radical: Loss of a methyl radical from the ethyl group is also possible.
-
C₁₂H₁₂ClN⁺˙ → [C₁₁H₁₀ClN]⁺˙ + •CH₃ (m/z 190)
-
-
Loss of Chlorine Radical: Cleavage of the C-Cl bond.
-
C₁₂H₁₂ClN⁺˙ → [C₁₂H₁₂N]⁺ + •Cl (m/z 170)
-
-
Ring Fragmentation: Quinoline itself is known to lose hydrogen cyanide (HCN) to form a stable indenyl-type cation.[10] This can occur after initial fragmentations.
-
e.g., [C₁₀H₇ClN]⁺ → [C₉H₆Cl]⁺ + HCN
-
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Dissolve a small amount of the sample (<1 mg) in a volatile solvent (e.g., methanol or dichloromethane). Introduce the solution into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: The sample is vaporized and enters the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positive radical cation (M⁺˙).
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions strike a detector, generating a signal proportional to their abundance. The resulting plot of abundance versus m/z is the mass spectrum.
Conclusion
By systematically analyzing the spectral data of quinoline and its mono-substituted derivatives, we can construct a highly detailed and predictive spectral profile for this compound. The ¹H and ¹³C NMR spectra are dictated by the combined electron-withdrawing and donating effects of the substituents. The IR spectrum provides a clear fingerprint, confirming the presence of the quinoline core, aliphatic side chains, and the C-Cl bond. Finally, mass spectrometry confirms the molecular weight via the characteristic [M]⁺˙ and [M+2]⁺˙ isotopic pattern and reveals its structure through predictable fragmentation pathways. This integrated, multi-technique approach, grounded in the fundamental principles of spectroscopy, provides an authoritative and robust framework for the characterization of complex substituted quinolines.
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Bernstein, M. P., et al. (2005). Laboratory Infrared Spectra of Polycyclic Aromatic Nitrogen Heterocycles: Quinoline and Phenanthridine in Solid Argon and H2O. The Astrophysical Journal, 626(2), 909. Available at: [Link]
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Horton, M. L. (2009). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. Available at: [Link]
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Pravin, S. (2015). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. Available at: [Link]
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Ghirvu, C., et al. (1971). Infrared spectral studies of quinoline-n-oxides. Analele Stiintifice ale Universitatii "Al. I. Cuza" din Iasi, Sectiunea I, Chimie, 17(1), 49-56. Available at: [Link]
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Ahmad, V. U., et al. (1993). Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. Journal of the Chemical Society of Pakistan, 15(1), 43-46. Available at: [Link]
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de Souza, A. M., et al. (2020). Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. Rapid Communications in Mass Spectrometry, 34(S3), e8713. Available at: [Link]
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Li, J., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2023, 5558414. Available at: [Link]
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Leško, J., & Lásiková, A. (1999). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 53(5), 335-339. Available at: [Link]
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El-Sayed, M. A. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8196-8233. Available at: [Link]
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Kumar, D. K., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071-1076. Available at: [Link]
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El-Dean, A. M. K., et al. (2001). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 6(1), 75-84. Available at: [Link]
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A Comparative Analysis of 2-Chloro-3-ethyl-8-methylquinoline's Efficacy Against Drug-Resistant Bacteria
In the escalating battle against antimicrobial resistance, the scientific community is in a perpetual search for novel chemical entities that can effectively combat multidrug-resistant (MDR) pathogens. Quinoline derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including potent antibacterial effects.[1][2][3] This guide provides a comprehensive evaluation of a specific, novel quinoline derivative, 2-Chloro-3-ethyl-8-methylquinoline, and its potential as a therapeutic agent against clinically significant drug-resistant bacteria.
This analysis is designed for researchers, scientists, and drug development professionals, offering an in-depth comparison with existing antibiotic treatments. The content herein is synthesized from current literature on similar quinoline-based compounds, providing a predictive but scientifically grounded perspective on the performance of this compound.
The Pressing Challenge of Antibiotic Resistance
The rise of multidrug-resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA) and MDR Escherichia coli, poses a severe threat to global public health.[4] These pathogens have developed sophisticated mechanisms to evade the action of conventional antibiotics, leading to increased patient morbidity and mortality.[4] Consequently, there is an urgent need for the development of new antibiotics with novel mechanisms of action to overcome these resistance strategies.[5]
This compound: A Profile
This compound belongs to the 2-chloroquinoline class of compounds, which have been a subject of interest for their therapeutic potential. The presence of the chlorine atom at the 2-position of the quinoline ring is a key feature that has been associated with significant antibacterial activity in various studies on related compounds.[6][7] The ethyl and methyl substitutions at the 3 and 8 positions, respectively, are hypothesized to further modulate the compound's lipophilicity and steric properties, potentially enhancing its interaction with bacterial targets and its penetration through the bacterial cell envelope.
Putative Mechanism of Action
While the precise mechanism of action for this compound has yet to be elucidated, related quinoline derivatives have been shown to exert their antibacterial effects through various mechanisms. One prominent target is bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[3][8] By inhibiting these enzymes, quinolones disrupt essential cellular processes, leading to bacterial cell death. Another potential mechanism involves the chelation of essential metal ions, thereby disrupting bacterial metabolic pathways.[9][10] It is plausible that this compound may act on one or both of these pathways.
Comparative Efficacy Against Drug-Resistant Pathogens
To contextualize the potential of this compound, its predicted in-vitro activity is compared against standard-of-care antibiotics used to treat infections caused by MRSA and MDR E. coli. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The presented MIC values for this compound are hypothetical and extrapolated from published data on structurally similar 2-chloroquinoline derivatives.
| Compound | MRSA (ATCC 43300) MIC (µg/mL) | MDR E. coli (Clinical Isolate) MIC (µg/mL) |
| This compound (Hypothetical) | 4 - 16 | 8 - 32 |
| Vancomycin | 1 - 2 | Not Applicable |
| Linezolid | 1 - 4 | Not Applicable |
| Ciprofloxacin | > 32 (Resistant) | > 32 (Resistant) |
| Ceftazidime | Not Applicable | > 256 (Resistant) |
Data for comparator antibiotics are based on typical resistance profiles.
The hypothetical data suggest that this compound may possess moderate to good activity against MRSA and some activity against MDR E. coli. While its potency may not surpass that of established agents like vancomycin for MRSA, its efficacy against a resistant Gram-negative bacterium like MDR E. coli would be a significant advantage. It is important to note that many quinoline derivatives show better activity against Gram-positive than Gram-negative bacteria.[1]
Experimental Protocols for Evaluation
To empirically determine the antibacterial efficacy of this compound, a series of standardized in-vitro experiments are necessary. The following sections detail the methodologies for determining the Minimum Inhibitory Concentration (MIC) and for assessing cytotoxicity.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is a fundamental measure of a compound's antibacterial potency. The broth microdilution method is a standard and widely accepted technique for this purpose.
Protocol: Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 isolated colonies of the test bacterium (e.g., MRSA ATCC 43300) from an agar plate.
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this standardized suspension 1:100 in MHB to obtain a final inoculum concentration of approximately 1.5 x 10⁶ CFU/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate to achieve a range of desired concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).
-
-
Inoculation and Incubation:
-
Add an equal volume of the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions. The final bacterial concentration in each well should be approximately 5 x 10⁵ CFU/mL.
-
Include a positive control well (bacteria without the compound) and a negative control well (broth without bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
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A Head-to-Head Comparison of Quinolone-Based Antibacterial Agents: A Guide for Researchers
Introduction: The Enduring Legacy and Evolution of Quinolones
Since the serendipitous discovery of nalidixic acid in 1962, the quinolone class of synthetic antibiotics has become a cornerstone in the global fight against bacterial infections.[1] These agents have enjoyed decades of clinical success due to their broad-spectrum bactericidal activity, excellent oral bioavailability, and favorable tissue penetration.[2][3] Initially developed with a narrow focus on Gram-negative pathogens causing urinary tract infections, the quinolone scaffold has undergone extensive structural modifications.[3][4][5] The most significant leap was the addition of a fluorine atom at the C-6 position, giving rise to the more potent and versatile fluoroquinolones .[4]
This evolution has been categorized into "generations," each marked by an expanded spectrum of activity. While first-generation agents like nalidixic acid were limited to Gram-negative bacteria, subsequent generations gained potent activity against Gram-positive, atypical, and even anaerobic bacteria.[2][6] This guide provides a head-to-head comparison of representative quinoline-based agents, grounded in experimental data, to assist researchers and drug development professionals in understanding their distinct performance profiles. We will delve into their core mechanism, the nuances of their antibacterial spectrum, the ever-growing challenge of resistance, and the standardized methodologies used to evaluate their efficacy.
Core Mechanism of Action: Sabotaging DNA Replication
Quinolones exert their bactericidal effect by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[7][8] These enzymes are crucial for managing the complex topology of bacterial DNA during replication, transcription, and repair.[6][9]
-
DNA Gyrase: This enzyme introduces negative supercoils into the bacterial chromosome, a process vital for compacting the vast length of DNA within the cell and for unwinding the DNA helix at the replication fork.[10]
-
Topoisomerase IV: This enzyme's primary role is to separate (decatenate) the interlinked daughter chromosomes following DNA replication, allowing them to segregate into daughter cells.[7][11]
Quinolones act as "topoisomerase poisons." They bind to the enzyme-DNA complex, stabilizing a transient state where the DNA is cleaved.[7][11] This action effectively traps the enzymes on the DNA, preventing the re-ligation of the broken strands.[1] The resulting accumulation of double-strand DNA breaks triggers the SOS response and other repair pathways, but the overwhelming damage ultimately leads to the cessation of DNA replication and cell death.[11]
The primary target of quinolones varies between bacterial types. In many Gram-negative bacteria, DNA gyrase is the primary target, while in most Gram-positive bacteria, topoisomerase IV is the more susceptible enzyme.[7][12] Newer fluoroquinolones, however, often exhibit potent dual-targeting activity.[7]
Head-to-Head Performance Comparison
The clinical utility of a quinolone is defined by its spectrum of activity, pharmacokinetic profile, and potency. Here, we compare four representative agents that illustrate the evolution of the class.
| Agent | Generation | Class | Primary Spectrum | Key Clinical Applications |
| Nalidixic Acid | 1st | Quinolone | Narrow: Primarily Gram-negative (e.g., E. coli, Proteus, Klebsiella)[6][7][9] | Historically used for uncomplicated urinary tract infections (UTIs); now largely superseded.[7][13] |
| Ciprofloxacin | 2nd | Fluoroquinolone | Broad: Excellent Gram-negative activity (including P. aeruginosa); moderate Gram-positive activity.[2][6] | UTIs, respiratory infections, gastrointestinal infections, anthrax.[6] |
| Levofloxacin | 3rd | Fluoroquinolone | Broad: Retains good Gram-negative activity with enhanced activity against Gram-positive (S. pneumoniae) and atypical pathogens.[2][6] | Community-acquired pneumonia, sinusitis, skin infections, UTIs.[2] |
| Moxifloxacin | 4th | Fluoroquinolone | Broadest: Excellent Gram-positive and atypical pathogen activity, with added anaerobic coverage; slightly reduced Pseudomonas activity.[2][6] | Respiratory infections, intra-abdominal infections, skin infections. |
Quantitative Analysis: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC₉₀ represents the concentration required to inhibit 90% of isolates. The data below, compiled from multiple in vitro studies, highlights the shifting potency across generations.
| Organism | Nalidixic Acid MIC₉₀ (µg/mL) | Ciprofloxacin MIC₉₀ (µg/mL) | Levofloxacin MIC₉₀ (µg/mL) | Moxifloxacin MIC₉₀ (µg/mL) |
| Escherichia coli | 12.5 | ≤0.06 - 0.5 | 0.12 - 1 | 0.12 |
| Pseudomonas aeruginosa | Resistant[7] | 1 - 4 | 2 - 16 | 4 - 8[6] |
| Staphylococcus aureus (MSSA) | 64 - 512[10] | 0.5 - 1[10] | 0.5 - 1 | 0.12 - 0.25 |
| Streptococcus pneumoniae | Resistant | 1 - 2 | 1 | 0.25 |
Note: MIC values can vary significantly based on the specific strain, testing methodology, and geographic location of isolates.
Pharmacokinetic Profile Comparison
Effective treatment depends not only on potency (MIC) but also on achieving adequate drug concentrations at the site of infection. Newer fluoroquinolones exhibit significantly improved pharmacokinetic profiles over older agents.
| Parameter | Ciprofloxacin | Levofloxacin | Moxifloxacin |
| Oral Bioavailability | ~70% | >99% | ~90% |
| Elimination Half-life (t½) | ~4 - 5.4 hours[1][11] | ~6 - 8 hours | ~12 hours |
| Peak Serum Conc. (Cmax) | 1.15 µg/mL | 6.21 µg/mL[1][11] | 4.34 µg/mL[1][11] |
| Area Under Curve (AUC) | 5.75 µg·h/mL[1][11] | 44.8 µg·h/mL[1][11] | 39.3 µg·h/mL[1][11] |
| Primary Elimination | Renal | Renal | Hepatic/Biliary |
*Values from a comparative study with doses of 250mg ciprofloxacin, 500mg levofloxacin, and 400mg moxifloxacin.[1][11]
The Challenge of Quinolone Resistance
The extensive use of quinolones has inevitably led to the emergence of bacterial resistance, a complex and multifactorial problem that threatens their clinical utility. Understanding these mechanisms is critical for stewardship and the development of next-generation agents.
Key Mechanisms of Resistance:
-
Target-Site Mutations: The most common high-level resistance mechanism involves spontaneous mutations in the genes encoding DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE). These mutations occur in a specific region known as the Quinolone Resistance-Determining Region (QRDR) and alter the drug's binding affinity to the enzyme-DNA complex.
-
Reduced Drug Accumulation: Bacteria can limit the intracellular concentration of quinolones through two main strategies:
-
Upregulation of Efflux Pumps: These membrane proteins actively transport antibiotics out of the cell before they can reach their targets.
-
Decreased Permeability: Mutations that alter or reduce the number of porin channels in the outer membrane of Gram-negative bacteria can impede drug entry.[9]
-
-
Plasmid-Mediated Resistance: Resistance can also be acquired horizontally via plasmids. These mobile genetic elements can carry genes like:
-
qnr proteins: These protect the target topoisomerases from quinolone binding.
-
AAC(6')-Ib-cr enzyme: A variant of an aminoglycoside-modifying enzyme that can acetylate and inactivate certain fluoroquinolones.
-
qepA and oqxAB: Plasmid-encoded efflux pumps.
-
These plasmid-mediated mechanisms typically confer low-level resistance but can facilitate the selection of higher-level mutational resistance.[8]
Supporting Experimental Protocols
Objective comparison of antibacterial agents relies on standardized, reproducible in vitro testing. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the minimum concentration of an antibacterial agent that inhibits the visible growth of a microorganism. It is a foundational assay for assessing potency.
Methodology:
-
Preparation of Antimicrobial Agent:
-
Prepare a stock solution of the quinolone agent in a suitable solvent.
-
Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate to achieve the desired final concentration range.
-
-
Preparation of Inoculum:
-
Select 3-5 isolated colonies of the test organism from an agar plate.
-
Suspend the colonies in saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate (containing 100 µL of diluted antimicrobial agent) with 10 µL of the prepared inoculum.
-
Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours under ambient air conditions.
-
-
Interpretation of Results:
-
Following incubation, visually inspect the plate for turbidity.
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Protocol 2: Time-Kill Kinetic Assay
This dynamic assay assesses the rate at which an antibacterial agent kills a bacterial population over time, providing insight into its bactericidal or bacteriostatic properties.
Methodology:
-
Preparation:
-
Prepare a standardized bacterial inoculum in the logarithmic phase of growth (~1 x 10⁶ CFU/mL) in a suitable broth medium (e.g., CAMHB).
-
Prepare flasks containing the broth with the quinolone agent at various concentrations (e.g., 1x MIC, 2x MIC, 4x MIC). Include a drug-free growth control flask.
-
-
Execution:
-
Quantification:
-
Immediately perform serial ten-fold dilutions of the collected aliquot in a neutralizing broth or sterile saline to stop the antimicrobial action.
-
Plate a defined volume of each dilution onto appropriate agar plates (e.g., Tryptic Soy Agar).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Analysis:
-
Count the number of colonies on the plates to determine the viable bacterial count (CFU/mL) at each time point.
-
Plot the log₁₀ CFU/mL versus time for each concentration. A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is typically considered bactericidal activity.
-
Conclusion and Future Outlook
The quinolone class, particularly the fluoroquinolones, remains a powerful component of the antibacterial arsenal. Their evolution demonstrates a remarkable success story in medicinal chemistry, with later generations offering enhanced Gram-positive and anaerobic coverage, alongside improved pharmacokinetic profiles that allow for convenient dosing.[2] However, this clinical success is shadowed by the growing specter of resistance.[8]
For researchers and drug developers, the path forward involves a multi-pronged strategy. This includes the rational design of novel quinolone derivatives that can evade existing resistance mechanisms, potentially through dual-targeting or by incorporating moieties that inhibit efflux pumps. Furthermore, a deeper understanding of the performance and limitations of existing agents through standardized comparative assays is essential for preserving their efficacy through informed clinical use and stewardship. The data and protocols presented in this guide serve as a foundational resource for these ongoing efforts to stay ahead in the arms race against bacterial pathogens.
References
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Lesher, G. Y., Froelich, E. J., Gruett, M. D., Bailey, J. H., & Brundage, R. P. (1962). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal and Pharmaceutical Chemistry, 5(5), 1063–1065. Available at: [Link]
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Hooper, D. C. (2001). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15. Available at: [Link]
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Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. Available at: [Link]
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King, D. E., Malone, R., & Lilley, S. H. (2000). New Classification and Update on the Quinolone Antibiotics. American Family Physician, 61(9), 2741-2748. Available at: [Link]
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Hooper, D. C., & Jacoby, G. A. (2015). Mechanisms of Drug Resistance: Quinolone Resistance. Annals of the New York Academy of Sciences, 1354(1), 12–31. Available at: [Link]
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Clinical and Laboratory Standards Institute. (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; 11th Edition. CLSI standard M07. Available at: [Link]
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ASTM International. (2016). E2315-16: Standard Guide for Assessment of Antimicrobial Activity Using a Time-Kill Procedure. ASTM Standard E2315. Available at: [Link]
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Lomaestro, B. M., & Bailie, G. R. (2001). Comparative Pharmacokinetics of Ciprofloxacin, Gatifloxacin, Grepafloxacin, Levofloxacin, Trovafloxacin, and Moxifloxacin after Single Oral Administration in Healthy Volunteers. Antimicrobial Agents and Chemotherapy, 45(10), 2730–2736. Available at: [Link]
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Grillon, A., Schramm, F., Kleinberg, M., & Jehl, F. (2016). Comparative Activity of Ciprofloxacin, Levofloxacin and Moxifloxacin against Klebsiella pneumoniae, Pseudomonas aeruginosa and Stenotrophomonas maltophilia Assessed by Minimum Inhibitory Concentrations and Time-Kill Studies. PLoS ONE, 11(6), e0156690. Available at: [Link]
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Blondeau, J. M., Hansen, G., Metzler, K., & Hedlin, P. (2003). Comparison of the minimum inhibitory, mutant prevention and minimum bactericidal concentrations of ciprofloxacin, levofloxacin and garenoxacin against enteric Gram-negative urinary tract infection pathogens. Journal of Antimicrobial Chemotherapy, 52(4), 639–645. Available at: [Link]
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Maple, P. A., Hamilton-Miller, J. M., & Brumfitt, W. (1991). Differing activities of quinolones against ciprofloxacin-susceptible and ciprofloxacin-resistant, methicillin-resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 35(2), 345–350. Available at: [Link]
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Wikipedia contributors. (2024). Nalidixic acid. In Wikipedia, The Free Encyclopedia. Available at: [Link]
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A Senior Application Scientist's Guide to the Quantification of 2-Chloro-3-ethyl-8-methylquinoline: A Comparative Guide to Validated Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the accurate quantification of novel chemical entities is paramount. This guide provides a comprehensive overview and comparison of validated analytical methodologies for the quantification of 2-Chloro-3-ethyl-8-methylquinoline, a substituted quinoline derivative. As a Senior Application Scientist, this document is structured to provide not only the "how" but also the critical "why" behind the selection of specific analytical techniques and validation parameters, ensuring scientific integrity and robust, reproducible results.
Foundational Knowledge: Physicochemical Properties and Analytical Strategy
Structure:
Inferred Physicochemical Properties:
-
Molecular Formula: C₁₂H₁₂ClN
-
Molecular Weight: 205.68 g/mol [1]
-
Polarity: The presence of the quinoline core, a chloro-substituent, and alkyl groups suggests a moderately polar compound, likely soluble in common organic solvents like acetonitrile, methanol, and dichloromethane.[2]
-
Chromophoric Properties: The quinoline ring system contains a conjugated π-electron system, which will exhibit strong UV absorbance, making UV-based detection a viable and sensitive option.
This initial assessment informs our analytical strategy. The compound's expected volatility and thermal stability will determine the suitability of Gas Chromatography (GC), while its solubility and UV absorbance point towards High-Performance Liquid Chromatography (HPLC) as a primary technique. For high sensitivity and specificity, particularly in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful alternative.
Comparative Analysis of Key Analytical Techniques
The selection of an analytical technique is a critical decision driven by the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix. Here, we compare the most relevant techniques for the quantification of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Separation by HPLC followed by detection based on the mass-to-charge ratio of the analyte and its fragments. |
| Applicability | Highly suitable due to the compound's expected polarity and UV absorbance. Versatile for various sample matrices. | Potentially suitable if the compound is sufficiently volatile and thermally stable. | The gold standard for high sensitivity and selectivity, especially in complex biological matrices.[3] |
| Detection | UV-Vis (Diode Array Detector - DAD) is the most common and robust detector for this type of compound. | Flame Ionization Detector (FID) for general hydrocarbon detection, or a mass spectrometer (MS) for higher selectivity. | Tandem mass spectrometry (MS/MS) provides exceptional specificity and low detection limits. |
| Strengths | Robust, reliable, and widely available. Excellent for routine quality control. | High resolution for volatile compounds. | Unmatched sensitivity and selectivity.[4] Capable of structural elucidation. |
| Limitations | Lower sensitivity compared to MS-based methods. | Requires the analyte to be volatile and thermally stable, which may not be the case. | Higher cost and complexity of instrumentation and method development. |
Experimental Protocols and Method Validation
The following sections provide detailed, step-by-step methodologies for developing and validating analytical methods for this compound. These protocols are based on established practices for similar quinoline derivatives and adhere to the principles outlined in the International Council for Harmonisation (ICH) guidelines Q2(R2).[5][6]
High-Performance Liquid Chromatography (HPLC-UV)
Rationale: Reversed-phase HPLC is the workhorse of pharmaceutical analysis due to its versatility and robustness. The choice of a C18 column is a good starting point for moderately polar compounds. The mobile phase composition is selected to achieve optimal retention and peak shape.
Experimental Workflow:
Caption: HPLC-UV method development and analysis workflow.
Step-by-Step Protocol:
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) is suitable.
-
Chromatographic Conditions (Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B). A starting gradient could be 30% A, increasing to 90% A over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor the UV spectrum from 200-400 nm and select a wavelength of maximum absorbance for quantification. Based on the quinoline structure, a wavelength around 230 nm or 280 nm is likely to be appropriate.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound standard in acetonitrile at a concentration of 1 mg/mL.
-
Create a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Dissolve the sample containing the analyte in a suitable solvent and dilute to fall within the calibration range.
-
Method Validation Parameters (as per ICH Q2(R2)): [5][6]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[7] This is demonstrated by injecting a placebo (matrix without the analyte) and showing no interfering peaks at the retention time of the analyte. Forced degradation studies are also crucial to demonstrate specificity against potential degradation products.[8][9]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[7] A minimum of five concentrations should be used to construct the calibration curve, and the correlation coefficient (r²) should be ≥ 0.999.[10]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[7] This is assessed by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration) and calculating the percent recovery. The acceptance criterion is typically 98.0% to 102.0%.[10]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[10]
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. Typically, six replicate injections of a standard solution are performed, and the relative standard deviation (RSD) should be ≤ 2%.[7][10]
-
Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations: different days, different analysts, different equipment, etc.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[10] This involves varying parameters like mobile phase composition, pH, column temperature, and flow rate and observing the effect on the results.
Gas Chromatography (GC-FID/MS)
Rationale: GC is a powerful technique for the separation and analysis of volatile and thermally stable compounds. If this compound possesses these properties, GC can offer high resolution and sensitivity.
Experimental Workflow:
Caption: GC-FID/MS method development and analysis workflow.
Step-by-Step Protocol:
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Chromatographic Conditions (Starting Point):
-
Column: A mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C.
-
Injection Mode: Splitless or split, depending on the required sensitivity.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of the standard in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Prepare calibration standards by serial dilution.
-
Dissolve the sample in the same solvent.
-
Method Validation: The same validation parameters as for HPLC (specificity, linearity, accuracy, precision, LOD, LOQ, and robustness) should be assessed according to ICH guidelines.[5][6] For GC-MS, specificity is further enhanced by monitoring characteristic ions of the analyte.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Rationale: For applications requiring the highest sensitivity and selectivity, such as bioanalysis or trace impurity analysis, LC-MS/MS is the method of choice. The selectivity is achieved by monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring - MRM).
Experimental Workflow:
Caption: LC-MS/MS bioanalytical workflow.
Step-by-Step Protocol:
-
Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.
-
LC Conditions: Similar to the HPLC-UV method, but often with faster gradients and smaller particle size columns (e.g., ≤ 2.7 µm) for higher throughput.
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is likely to be effective for the quinoline nitrogen.
-
Precursor Ion: The protonated molecule [M+H]⁺.
-
Product Ion(s): The precursor ion is fragmented in the collision cell, and characteristic product ions are selected for monitoring. This requires initial tuning and optimization of collision energy.
-
-
Sample Preparation: For complex matrices like plasma or tissue homogenates, sample preparation is critical to remove interferences.[4] Common techniques include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).
-
Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended for the most accurate and precise quantification, as it compensates for matrix effects and variations in extraction recovery and instrument response.
Method Validation: In addition to the standard validation parameters, for bioanalytical methods, the assessment of matrix effects and recovery is crucial.[4] The matrix effect is the suppression or enhancement of ionization of the analyte by co-eluting components from the sample matrix.[4]
Data Summary and Comparison
The following table summarizes the expected performance characteristics of the discussed analytical techniques for the quantification of this compound.
| Feature | HPLC-UV | GC-FID/MS | LC-MS/MS |
| Specificity | Good (based on retention time and UV spectrum) | Good (FID) to Excellent (MS) | Excellent (based on retention time and specific MRM transition) |
| Sensitivity (LOQ) | ng/mL range | pg/mL to ng/mL range | pg/mL to fg/mL range |
| Linearity (r²) | ≥ 0.999 | ≥ 0.995 | ≥ 0.995 |
| Accuracy (% Recovery) | 98-102% | 95-105% | 95-105% (bioanalysis: 85-115%) |
| Precision (%RSD) | ≤ 2% | ≤ 5% | ≤ 15% (bioanalysis) |
| Throughput | Moderate | Moderate | High (with UHPLC) |
| Cost | Low | Low to Moderate | High |
| Expertise Required | Basic | Intermediate | Advanced |
Conclusion and Recommendations
The choice of the optimal analytical method for the quantification of this compound is contingent upon the specific analytical challenge.
-
For routine quality control, purity assessment, and content uniformity in drug substance and drug product, a validated HPLC-UV method is the most practical and cost-effective choice. Its robustness and ease of use make it ideal for high-throughput environments.
-
If the analyte is confirmed to be volatile and thermally stable , GC-FID or GC-MS can be a viable alternative, particularly for the analysis of residual solvents or in matrices where GC is the preferred platform.
-
For bioanalytical studies (pharmacokinetics, metabolism), trace-level impurity quantification, or in any application demanding the utmost sensitivity and selectivity , a validated LC-MS/MS method is indispensable.
Regardless of the chosen technique, a thorough method validation following ICH guidelines is not merely a regulatory requirement but a cornerstone of sound scientific practice, ensuring the generation of reliable and reproducible data.[11] The protocols and validation strategies outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to confidently establish and implement analytical methods for this compound and other novel chemical entities.
References
-
European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS. Retrieved from [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
International Council for Harmonisation. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]
-
La démarche ISO 17025. (2015, July 14). Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Singh, R., & Singh, S. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 115, 247-262. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]
-
Toomula, N., Kumar, A., Kumar, D. S., & Bheemidi, V. S. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques, 2(127), 2. Retrieved from [Link]
-
Lim, Y. C., et al. (2016). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. Molecules, 21(9), 1188. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Chloro-3-ethyl-8-methylquinoline
This document provides a detailed, procedural guide for the safe handling and disposal of 2-Chloro-3-ethyl-8-methylquinoline. As a chlorinated heterocyclic compound, its management demands rigorous adherence to safety protocols to protect laboratory personnel and ensure environmental compliance. The procedures outlined below are based on established best practices for hazardous chemical waste management and are designed for researchers, scientists, and drug development professionals.
Hazard Assessment and Immediate Safety Protocols
Before handling or disposing of this compound, a thorough understanding of its potential hazards is essential. While comprehensive toxicological data for this specific compound is limited, information from Safety Data Sheets (SDS) for structurally similar chloro-quinolines indicates a consistent hazard profile.[1][2][3] Therefore, a precautionary approach is mandatory.
Summary of Potential Hazards
The primary hazards associated with compounds in this class involve direct contact and inhalation. Always assume the compound is hazardous until proven otherwise.
| Hazard Classification | Description | Rationale and Recommended Actions |
| Skin Corrosion/Irritation | Causes skin irritation.[2] | Direct contact may lead to redness, inflammation, and discomfort. Always wear chemical-resistant gloves. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][3] | Vapors or direct contact can result in significant eye pain and potential damage. ANSI-rated safety goggles are required. |
| Respiratory Irritation | May cause respiratory irritation.[2][4] | Inhalation of dust or vapors can irritate the respiratory tract. All handling must occur in a certified chemical fume hood. |
| Aquatic Toxicity | Potentially toxic to aquatic life. | Chlorinated organic compounds can persist in the environment and harm aquatic ecosystems.[5] Never dispose of this chemical down the drain.[1][6] |
Mandatory Engineering Controls and Personal Protective Equipment (PPE)
Adherence to proper engineering controls and PPE is the first line of defense against exposure.
-
Engineering Controls : All manipulations involving this compound, including weighing, transferring, and preparing for disposal, must be conducted within a certified chemical fume hood.[7] An eyewash station and safety shower must be immediately accessible.[7]
-
Personal Protective Equipment (PPE) :
-
Hand Protection : Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use and use proper removal technique to avoid skin contact.[8]
-
Eye Protection : Chemical safety goggles are mandatory.
-
Skin and Body Protection : A lab coat must be worn. Ensure it is buttoned completely.
-
Step-by-Step Disposal Protocol
The cardinal rule for the disposal of this compound is that it must be treated as hazardous chemical waste . Under no circumstances should it be discarded in regular trash or washed down the drain.[1][6] The recommended method of destruction is controlled incineration at a licensed facility.[1][9][10]
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions.
-
Action : Collect all waste materials containing this compound—including pure compound, reaction mixtures, contaminated solvents, and disposable labware (e.g., pipette tips, weighing papers)—in a dedicated hazardous waste container.[11]
-
Causality : This compound may react violently or unpredictably with incompatible materials, such as strong oxidizing agents.[12] Segregation prevents such incidents in the waste container.
Step 2: Containerization
The integrity of the waste container is paramount for safe storage and transport.
-
Action : Use a leak-proof, chemically compatible container with a secure screw-top cap.[7] A glass bottle is often suitable. Ensure the container's exterior is clean and free of contamination.
-
Causality : A robust and properly sealed container prevents leakage and exposure to personnel during storage and transit to the disposal facility.
Step 3: Comprehensive Labeling
Accurate labeling is a non-negotiable legal and safety requirement.
-
Action : Clearly label the container with the words "Hazardous Waste ".[7] The label must also include:
-
The full chemical name: "This compound "
-
An accurate list of all container contents, including solvents.
-
An indication of the hazards (e.g., "Irritant," "Environmentally Hazardous").
-
The date of accumulation.
-
-
Causality : Proper labeling ensures that Environmental Health & Safety (EHS) personnel or waste contractors can manage, transport, and dispose of the waste safely and in compliance with regulations.
Step 4: Temporary On-Site Storage
Store the containerized waste safely pending pickup.
-
Action : Store the sealed and labeled waste container in a designated, well-ventilated, and secure area. This should be a satellite accumulation area or a central hazardous waste storage facility.[7]
-
Causality : Storing hazardous waste in a designated area prevents it from being mistaken for a benign substance and minimizes the risk of accidental spills or unauthorized access.
Step 5: Final Disposal Arrangement
Final disposal must be handled by certified professionals.
-
Action : Arrange for waste pickup through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[11] Provide them with an accurate description of the waste.
-
Causality : Licensed contractors are equipped to transport hazardous materials and ensure their destruction via high-temperature incineration with flue gas scrubbing, which is the environmentally responsible method for halogenated organic compounds.[1][9][10]
Emergency Procedures: Spill Management
In the event of a spill, a swift and systematic response is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Secure the Area : Restrict access to the spill area. If the material is volatile or dusty, ensure ventilation is controlled to prevent spread.
-
Don PPE : Before attempting cleanup, don the appropriate PPE as described in Section 1.2, including a respirator if there is a risk of aerosolization.[7]
-
Contain the Spill : For solid spills, carefully sweep up the material. For liquid spills, use an inert absorbent material like vermiculite, dry sand, or a commercial chemical sorbent.[12] Do not use combustible materials like paper towels to absorb large quantities of liquid.
-
Collect Waste : Carefully place the absorbent material and any contaminated debris into your designated hazardous waste container.[7]
-
Decontaminate : Clean the spill area thoroughly with a suitable solvent (e.g., soap and water, followed by a solvent rinse if appropriate). All cleaning materials must also be collected as hazardous waste.
-
Report : Report the incident to your laboratory supervisor and EHS office, as required by institutional policy.
Visual Workflow: Spill Response Protocol
The following diagram outlines the decision-making and operational workflow for responding to a spill of this compound.
Caption: Spill Response Decision and Action Flowchart.
References
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Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
2-Chloro-3-methylquinoline | C10H8ClN. PubChem, National Institutes of Health. [Link]
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HAZARDOUS WASTE MANAGEMENT DISPOSAL TRAINING. McGill University. [Link]
-
DRAIN DISPOSAL OF CHEMICALS. Yale Environmental Health & Safety. [Link]
-
Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI. [Link]
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A Researcher's Guide to the Safe Handling of 2-Chloro-3-ethyl-8-methylquinoline
In the pursuit of novel therapeutics, quinoline derivatives are a cornerstone of synthetic chemistry, offering a versatile scaffold for drug design. This guide provides a focused protocol for the safe handling of 2-Chloro-3-ethyl-8-methylquinoline, a halogenated aromatic heterocyclic compound. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and the integrity of research outcomes. This document offers immediate, actionable guidance on personal protective equipment (PPE), operational workflows, and waste disposal.
Hazard Profile of this compound
A thorough understanding of a compound's potential hazards is the foundation of safe laboratory practice. While a comprehensive toxicological profile for this compound may not be fully established, the available safety data indicates it is a hazardous substance.[1][2] It is classified as a skin and eye irritant and may cause respiratory irritation.[1][2][3] As a chlorinated organic compound, it warrants careful handling to avoid exposure.
Personal Protective Equipment (PPE): The First Line of Defense
A multi-layered approach to PPE is mandatory when handling this compound. The following table outlines the minimum requirements.
Table 1: Essential Personal Protective Equipment
| Category | Required Equipment | Specifications and Rationale |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles must conform to EN 166 (EU) or NIOSH (US) standards and provide a complete seal around the eyes.[4] A face shield should be worn over goggles to protect the entire face from splashes.[5][6][7] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | Disposable nitrile gloves (minimum 4 mil thickness) are suitable for incidental contact.[7] For prolonged handling, consider double-gloving or using more robust gloves. Always inspect gloves for tears or degradation before use and wash hands after removal.[4] |
| Body Protection | Chemical-Resistant Laboratory Coat | A flame-resistant lab coat with full-length sleeves and a secure front closure is required to protect against skin contact and contamination of personal clothing.[4][6] |
| Respiratory Protection | Certified Chemical Fume Hood | All manipulations of this compound that could generate dust or vapors must be performed in a properly functioning and certified chemical fume hood.[8] |
Step-by-Step Operational Protocol
A structured workflow minimizes the risk of exposure and ensures procedural consistency.
Figure 1: Workflow for handling this compound.
Detailed Procedure:
-
Pre-Handling: Thoroughly review the Safety Data Sheet (SDS).[4] Ensure all necessary calculations are completed before you begin.
-
PPE and Fume Hood: Don all required PPE as specified in Table 1. Confirm that the chemical fume hood has a valid certification and is drawing air correctly.
-
Weighing and Transfer:
-
Conduct all weighing and transfer operations within the fume hood to contain any dust or vapors.
-
Use a disposable weigh boat and a clean spatula.
-
Carefully transfer the weighed solid to the reaction vessel.
-
Rinse the weigh boat and spatula with a small amount of the reaction solvent to ensure a complete and quantitative transfer.
-
-
Reaction and Quenching: All subsequent steps, including the addition of other reagents, monitoring the reaction, and quenching, must be performed within the fume hood.
-
Decontamination: Thoroughly decontaminate all glassware and equipment that has come into contact with the compound using an appropriate solvent.
Emergency Response Protocols
Spill Management:
-
Small Spills (in a fume hood): Absorb the spill with an inert material such as vermiculite or sand.[9] Collect the absorbed material in a sealed container for hazardous waste disposal.
-
Large Spills: Evacuate the immediate area and alert your laboratory supervisor and institutional Environmental Health and Safety (EHS) department.
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][10] Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[2][10] Seek immediate medical attention.[2]
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[2]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.
Waste Disposal Plan
Proper segregation and disposal of chemical waste are paramount for laboratory safety and environmental protection. As a halogenated organic compound, this compound requires specific disposal procedures.
Table 2: Waste Disposal Guidelines
| Waste Type | Container | Labeling Requirements | Disposal Route |
| Solid Waste (contaminated gloves, weigh boats, paper towels) | Designated, sealed hazardous waste container | "Hazardous Waste," "Halogenated Organic Solid Waste," and list all chemical components. | Through institutional EHS-approved hazardous waste vendor. |
| Liquid Waste (reaction mixtures, solvent rinses) | Designated, sealed hazardous waste container for halogenated organic liquids.[11][12][13] | "Hazardous Waste," "Halogenated Organic Liquid Waste," and list all chemical components with approximate percentages.[8][12][13] | Through institutional EHS-approved hazardous waste vendor. |
Key Disposal Principles:
-
Segregation: Never mix halogenated waste with non-halogenated waste streams.[12][13] This is crucial as the disposal methods and costs for these waste types differ significantly.[13]
-
Labeling: All waste containers must be clearly and accurately labeled as soon as the first drop of waste is added.[8][12]
-
Container Integrity: Ensure all waste containers are in good condition, compatible with the waste they contain, and are kept tightly closed when not in use.[8][12]
-
Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.
By implementing these comprehensive safety and handling procedures, researchers can mitigate the risks associated with this compound and maintain a safe and productive laboratory environment.
References
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- Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
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- SAFETY DATA SHEET. (2025). Fisher Scientific.
- Safety Data Sheet. (2025). Cayman Chemical.
- Chemical Safety: Personal Protective Equipment. (n.d.).
- Personal Protective Equipment. (n.d.). Environmental Health and Safety.
- SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
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- SAFETY DATA SHEET. (2024). Sigma-Aldrich.
- Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory. National Center for Biotechnology Information.
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- Quinoline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
